molecular formula C13H9ClO2 B1200675 2'-Chloro-biphenyl-4-carboxylic acid CAS No. 3808-93-3

2'-Chloro-biphenyl-4-carboxylic acid

Cat. No.: B1200675
CAS No.: 3808-93-3
M. Wt: 232.66 g/mol
InChI Key: AOTYKBXXCYCXRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2'-Chloro-biphenyl-4-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C13H9ClO2 and its molecular weight is 232.66 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-chlorophenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO2/c14-12-4-2-1-3-11(12)9-5-7-10(8-6-9)13(15)16/h1-8H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOTYKBXXCYCXRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30191490
Record name F 1893
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30191490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3808-93-3
Record name F 1893
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003808933
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name F 1893
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30191490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2'-Chloro-biphenyl-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2'-Chloro-biphenyl-4-carboxylic acid chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2'-Chloro-biphenyl-4-carboxylic Acid

Introduction: A Core Moiety in Modern Chemistry

This compound is an organic compound featuring a biphenyl backbone, a structural motif of significant interest in medicinal chemistry and materials science.[1] Its architecture consists of two phenyl rings linked by a carbon-carbon single bond, with a chlorine atom at the 2'-position of one ring and a carboxylic acid group at the 4-position of the other.[2] This specific arrangement of functional groups imparts a unique combination of lipophilicity, acidity, and conformational rigidity, making it a valuable intermediate and building block in synthetic chemistry.

The carboxylic acid group, in particular, is a crucial pharmacophore in numerous drug molecules, enhancing water solubility at physiological pH and enabling strong interactions with biological targets through hydrogen bonding and electrostatic forces.[3][4] The biphenyl scaffold itself is present in a wide array of pharmacologically active agents.[1][5] The chlorine substituent at the 2'-position introduces steric hindrance that restricts the rotation around the biphenyl bond, creating a more rigid conformation which can be exploited by researchers to study structure-activity relationships (SAR) with greater precision.[2] This guide provides a comprehensive overview of the chemical properties, synthesis, analysis, and applications of this compound for professionals in research and drug development.

Physicochemical and Molecular Properties

The distinct molecular architecture of this compound dictates its physical and chemical behavior. The hydrophobic biphenyl core is balanced by the polar, acidic carboxylic acid function. The electron-withdrawing nature of the chlorine atom and the biphenyl system influences the acidity of the carboxyl group.[2] Key quantitative properties are summarized below.

PropertyValueSource
CAS Number 3808-93-3[2][6][7]
Molecular Formula C₁₃H₉ClO₂[2][6][7]
Molecular Weight 232.66 g/mol [2][7]
IUPAC Name 4-(2-chlorophenyl)benzoic acid[2]
Appearance Solid at room temperature[2]
Melting Point 247 °C[2]
Boiling Point (Predicted) 382.4 ± 25.0 °C at 760 mmHg[2]
Density (Predicted) 1.3 ± 0.1 g/cm³[2]
pKa (Predicted) 4.07 ± 0.10[2]
LogP (Predicted) 4.23[2]
Solubility Limited solubility in water; soluble in organic solvents.[2]

The predicted pKa of 4.07 suggests it is a moderately strong carboxylic acid, with its acidity enhanced by the electron-withdrawing effects of the aromatic system.[2] The high melting point is indicative of strong intermolecular hydrogen bonding between the carboxylic acid groups in the solid state, likely forming stable dimeric structures.[2]

Synthesis and Purification: The Suzuki-Miyaura Coupling Approach

The most prevalent and efficient method for constructing the biphenyl scaffold of this molecule is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[8][9][10] This reaction forms the crucial carbon-carbon bond between the two aromatic rings. The typical precursors are a halo-substituted benzoic acid and a corresponding arylboronic acid.

Caption: Suzuki-Miyaura coupling workflow for synthesis.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol is a representative example for the synthesis of biphenyl carboxylic acids and should be adapted and optimized for specific laboratory conditions.[11]

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-bromobenzoic acid (1.0 mmol, 1 equiv.), 2-chlorophenylboronic acid (1.2 mmol, 1.2 equiv.), and a base such as potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.).[11]

  • Catalyst Addition: Add the palladium catalyst (e.g., 0.01-0.05 mol% of a suitable Pd catalyst like Tetrakis(triphenylphosphine)palladium(0) or a more modern, water-soluble catalyst).[9][10][11]

  • Solvent Addition: Add the solvent system, such as a mixture of dimethoxyethane (DME) and deionized water.[8][11]

  • Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Acidify the solution by adding dilute HCl (e.g., 2 M) dropwise until the pH is acidic, which will precipitate the carboxylic acid product.[11]

  • Isolation: Collect the crude solid product by vacuum filtration and wash it thoroughly with water to remove inorganic salts.[11]

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid) to yield the pure this compound.[11]

  • Verification: Confirm the purity of the final product by measuring its melting point and obtaining spectroscopic data (NMR, MS).

Spectroscopic Analysis and Structural Elucidation

The structure of this compound can be unequivocally confirmed using standard spectroscopic techniques.

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show complex multiplets in the aromatic region (approx. 7.4-8.2 ppm). The protons on the benzoic acid ring will likely appear as two doublets, while the four protons on the 2-chlorophenyl ring will exhibit more complex splitting patterns due to their proximity and the influence of the chlorine substituent. The acidic proton of the carboxylic acid will appear as a broad singlet at a downfield chemical shift (typically >12 ppm), which is exchangeable with D₂O.

  • ¹³C NMR Spectroscopy: The spectrum will show 13 distinct carbon signals. Key signals include the carboxyl carbon (~167-172 ppm), the carbon atom bonded to the chlorine (~130-135 ppm), and the other aromatic carbons in the range of ~125-145 ppm.

  • Mass Spectrometry (MS): The mass spectrum will display a molecular ion peak (M⁺) at m/z 232. A characteristic isotopic peak (M+2) will be observed at m/z 234 with an intensity of approximately one-third of the M⁺ peak, which is definitive for a molecule containing one chlorine atom.

  • Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the carboxylic acid functional group. A very broad absorption band is expected in the range of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer. A strong, sharp absorption band around 1680-1710 cm⁻¹ corresponds to the C=O (carbonyl) stretching vibration.

Chemical Reactivity and Applications in Drug Discovery

The reactivity of this compound is governed by its functional groups, making it a versatile intermediate.

Caption: Key reactions of the carboxylic acid group.

  • Reactions of the Carboxylic Acid: The carboxyl group is the primary site of reactivity. It readily undergoes esterification with alcohols in the presence of an acid catalyst and can be converted to amides using amines and a suitable coupling agent (e.g., DCC, EDC). Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to the corresponding primary alcohol. These transformations are fundamental in drug development for modifying a molecule's polarity, solubility, and ability to act as a hydrogen bond donor/acceptor.[12]

  • Applications as a Synthetic Intermediate: Biphenyl carboxylic acids are recognized as privileged structures in medicinal chemistry. This specific chlorinated derivative serves as a key building block for more complex molecules. For instance, biphenyl carboxylic acid derivatives have been designed and synthesized as potent inhibitors of URAT1 (Urate Transporter 1), a target for treating hyperuricemia and gout.[13] Its rigid structure can help lock in a bioactive conformation, improving binding affinity to a target protein.

Safety and Handling

As with any laboratory chemical, this compound must be handled with appropriate care. Based on available safety data for analogous compounds, it should be treated as a hazardous substance.

  • Hazard Classification: While specific data for this isomer may be limited, related biphenyl carboxylic acids are classified as causing skin irritation and serious eye irritation.[14] Harmful if swallowed, in contact with skin, or if inhaled may also apply.[15]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[14]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[14]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste material in accordance with local, regional, and national regulations.

Conclusion

This compound is a well-defined chemical entity with a unique set of properties derived from its chlorinated biphenyl core and carboxylic acid functionality. Its synthesis is readily achievable through robust methods like the Suzuki-Miyaura coupling. For researchers in drug discovery and materials science, it represents a valuable and versatile building block. Its conformational rigidity and the reactive handle provided by the carboxyl group allow for the systematic design and synthesis of novel, complex molecules with potential therapeutic or functional applications. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its effective and safe utilization in a research and development setting.

References

An In-depth Technical Guide to the Synthesis of 2'-Chloro-biphenyl-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the principal synthetic routes for 2'-Chloro-biphenyl-4-carboxylic acid, a key intermediate in the development of pharmaceuticals and agrochemicals.[1] This document is intended for researchers, chemists, and professionals in drug development, offering a detailed examination of prevalent methodologies, including the Suzuki-Miyaura coupling, the Ullmann reaction, and the Gomberg-Bachmann reaction. Each method is analyzed for its mechanistic underpinnings, operational advantages, and inherent limitations. Detailed, field-tested experimental protocols are provided for the most efficient routes, alongside a thorough guide to the characterization of the final product. The objective is to equip scientists with the necessary knowledge to select and execute the optimal synthesis strategy for their specific research and development needs.

Introduction: Significance and Properties of this compound

This compound (C₁₃H₉ClO₂) is an organic compound featuring a biphenyl scaffold, which is a privileged structure in medicinal chemistry and material science.[2] The biphenyl framework imparts rigidity and specific conformational properties, while the carboxylic acid and chloro substituents provide reactive handles for further chemical modification and influence the molecule's overall polarity and binding characteristics.[1][2] Its primary application lies as a crucial building block or intermediate in the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical sectors.[1]

Understanding the physicochemical properties of the target compound is essential for designing appropriate synthesis, work-up, and purification procedures.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular FormulaC₁₃H₉ClO₂[1]
Molecular Weight232.66 g/mol [1]
IUPAC Name4-(2-chlorophenyl)benzoic acidN/A
Melting Point247 °C[1]
Boiling Point (Predicted)382.4 ± 25.0 °C at 760 mmHg[1]
AppearanceWhite to off-white solidGeneral Observation
SolubilitySoluble in many organic solvents (e.g., DMSO, DMF, Methanol)General Chemical Knowledge

Prominent Synthetic Routes: A Comparative Overview

The construction of the C-C bond between the two phenyl rings is the central challenge in synthesizing this compound. Several cross-coupling strategies have been developed for this purpose, each with distinct advantages and disadvantages.

The Suzuki-Miyaura Coupling: The Modern Workhorse

The Suzuki-Miyaura reaction is arguably the most versatile and widely adopted method for the formation of aryl-aryl bonds.[3] Discovered by Akira Suzuki, this palladium-catalyzed cross-coupling reaction joins an organoboron species (typically a boronic acid or ester) with an organohalide.[3] Its popularity stems from the mild reaction conditions, high functional group tolerance, and the commercial availability and low toxicity of the boronic acid reagents.[3]

Mechanism Rationale: The reaction proceeds via a catalytic cycle involving a Palladium(0) species. The key steps are:

  • Oxidative Addition: The aryl halide (e.g., 1-bromo-2-chlorobenzene) adds to the Pd(0) catalyst, forming a Pd(II) complex.

  • Transmetalation: A base activates the boronic acid (e.g., 4-carboxyphenylboronic acid), facilitating the transfer of its aryl group to the Pd(II) complex.

  • Reductive Elimination: The two aryl groups on the palladium complex couple and are eliminated as the final biphenyl product, regenerating the Pd(0) catalyst which re-enters the cycle.[3]

The choice of palladium precursor, ligand, base, and solvent system is critical for achieving high yields and reaction efficiency. Modern advancements have even enabled these reactions to be performed in environmentally benign solvents like water.[4][5]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar¹-X PdII_Aryl Ar¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar²-B(OH)₂ (Base) PdII_Diaryl Ar¹-Pd(II)L₂-Ar² Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Ar¹-Ar²

Diagram 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Ullmann Reaction: The Classic Copper Route

The Ullmann reaction, first reported in 1901, is a classic method for synthesizing biaryl compounds through the copper-catalyzed coupling of two aryl halides.[1][6] Traditionally, the reaction requires harsh conditions, such as high temperatures (often >200 °C) and stoichiometric amounts of activated copper powder, and is typically limited to electron-deficient aryl halides.[7][8]

Mechanism Rationale: While extensively studied, the mechanism can be complex and is often heterogeneous.[8] It is generally accepted to proceed through the formation of an organocopper intermediate.[6] An oxidative addition of the aryl halide to a Cu(I) species is proposed, followed by coupling and reductive elimination.[7] Modern variations have improved the scope and mildness of the reaction by using palladium or nickel catalysts and various ligands, but yields can still be moderate.[6][8] For the synthesis of an unsymmetrical biphenyl like the target molecule, the reaction is less straightforward and can lead to a mixture of products, including homocoupled byproducts.[6]

The Gomberg-Bachmann Reaction: A Diazonium-Based Approach

The Gomberg-Bachmann reaction provides an alternative pathway to biaryls via the coupling of an aryl diazonium salt with another aromatic compound.[9] The reaction is typically performed under basic conditions and proceeds through an aryl radical intermediate.[9]

Mechanism Rationale:

  • Diazotization: An aniline (e.g., 4-aminobenzoic acid) is treated with a nitrite source (like NaNO₂) in the presence of a strong acid to form a diazonium salt.

  • Radical Formation: The diazonium salt, often unstable, decomposes (promoted by base) to form an aryl radical and nitrogen gas.

  • Aryl-Aryl Coupling: The highly reactive aryl radical then attacks another aromatic ring (e.g., chlorobenzene) to form the new C-C bond.

A significant drawback of this method is the generally low yield (often less than 40%) due to numerous side reactions, such as the radical abstracting a hydrogen atom or reacting with the solvent.[9] Procedural modifications, such as using phase-transfer catalysts, have been developed to improve yields.[9]

Gomberg_Bachmann Aniline Ar¹-NH₂ Diazotization Diazotization (NaNO₂, HCl, 0-5°C) Aniline->Diazotization Diazonium Ar¹-N₂⁺ Cl⁻ Diazotization->Diazonium Radical_Formation Radical Formation (Base, e.g., NaOH) Diazonium->Radical_Formation Arene Ar²-H Coupling C-C Bond Formation Arene->Coupling Radical Ar¹• Radical_Formation->Radical - N₂ Radical->Coupling Product Ar¹-Ar² Coupling->Product

Diagram 2: Simplified mechanism of the Gomberg-Bachmann reaction.

Comparative Analysis of Synthesis Routes

The choice of synthesis route depends on factors such as required yield, scale, cost of reagents, and available equipment. For this compound, the Suzuki-Miyaura coupling is generally the superior method.

Table 2: Comparison of Primary Synthesis Routes

FeatureSuzuki-Miyaura CouplingUllmann ReactionGomberg-Bachmann Reaction
Catalyst Palladium (Pd) or Nickel (Ni)Copper (Cu)None (radical mechanism)
Typical Yields Good to Excellent (>70%)[4]Moderate to Good (Variable)[8]Low to Moderate (<40%)[9]
Reaction Conditions Mild (often room temp. to 100 °C)Harsh (often >200 °C)[7]Mild (often 0 °C to room temp.)
Substrate Scope Very BroadLimited (esp. classic method)[8]Broad, but prone to side reactions
Functional Group Tolerance HighLow to ModerateModerate
Key Advantage High yield, reliability, versatilityLow-cost catalyst (copper)Avoids organometallic intermediates
Key Disadvantage Cost of Palladium catalystHarsh conditions, erratic yieldsLow yields, side-product formation

Detailed Experimental Protocols

The following protocols are provided as robust starting points for laboratory synthesis. Researchers should always perform a thorough risk assessment before beginning any new procedure.

Recommended Route: Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for synthesizing analogous biphenyl carboxylic acids and represents the most reliable method.[10][11]

Reaction Scheme: (4-carboxyphenyl)boronic acid + 1-bromo-2-chlorobenzene → this compound

Materials:

  • (4-carboxyphenyl)boronic acid (1.0 eq)

  • 1-bromo-2-chlorobenzene (1.05 eq)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.01 eq, 1 mol%)

  • Triphenylphosphine [PPh₃] (0.03 eq, 3 mol%)

  • Sodium Carbonate (Na₂CO₃) (2.5 eq)

  • Solvent: 1,4-Dioxane and Water (4:1 v/v)

  • Hydrochloric Acid (2M)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Protocol:

  • Vessel Preparation: To a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add (4-carboxyphenyl)boronic acid (1.0 eq) and 1-bromo-2-chlorobenzene (1.05 eq).

  • Reagent Addition: Add Palladium(II) Acetate (0.01 eq) and Triphenylphosphine (0.03 eq) to the flask.

  • Solvent and Base: Add the 1,4-Dioxane/Water solvent mixture to dissolve the reagents. Then, add the sodium carbonate (2.5 eq).

  • Inert Atmosphere: Purge the system with nitrogen for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Reaction: Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up (Quenching & Extraction): Once the reaction is complete, cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel.

  • Acidification: Carefully acidify the aqueous layer with 2M HCl until the pH is ~1-2. The product, this compound, will precipitate as a solid.

  • Extraction: Extract the aqueous suspension three times with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to afford the pure this compound.

Alternative Route: Gomberg-Bachmann Reaction

This protocol is based on general procedures and illustrates an alternative, though lower-yielding, approach.[12]

Step-by-Step Protocol:

  • Diazotization: Dissolve 4-aminobenzoic acid (1.0 eq) in a mixture of concentrated HCl and water. Cool the solution to 0-5 °C in an ice-salt bath. Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise, ensuring the temperature remains below 5 °C. Stir for 30 minutes after addition is complete to form the diazonium salt solution.

  • Coupling: In a separate, vigorously stirred vessel, prepare a biphasic mixture of chlorobenzene (10-20 eq) and a cold aqueous solution of sodium hydroxide (NaOH, 4.0 eq).

  • Reaction: Slowly add the cold diazonium salt solution to the chlorobenzene/NaOH mixture. Maintain the temperature below 10 °C during the addition. Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification: Separate the organic layer. Extract the aqueous layer with diethyl ether. Combine all organic layers, wash with dilute acid and then brine, dry over anhydrous sulfate, and concentrate to obtain the crude product. Purification is typically achieved via column chromatography on silica gel.

General Laboratory Workflow

The overall process from starting materials to pure product follows a standard organic synthesis workflow.

Workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification & Analysis Setup 1. Assemble Glassware (Flask, Condenser) Reagents 2. Charge Reagents & Solvents Setup->Reagents Reaction 3. Heat Under N₂ (Reflux) Reagents->Reaction Monitoring 4. Monitor by TLC/LC-MS Reaction->Monitoring Quench 5. Cool & Quench Monitoring->Quench Acidify 6. Acidify (pH 1-2) Quench->Acidify Extract 7. Extract with Organic Solvent Acidify->Extract Dry 8. Dry & Concentrate Extract->Dry Purify 9. Recrystallize or Column Chromatography Dry->Purify Characterize 10. Characterize Product (NMR, MS, IR, MP) Purify->Characterize

Diagram 3: General laboratory workflow for the synthesis and purification of this compound.

Characterization of the Final Product

Proper characterization is crucial to confirm the identity and purity of the synthesized this compound. The following data are based on established spectral characteristics of the functional groups and data from closely related structural isomers.[1][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The spectrum is expected to show complex multiplets in the aromatic region (~7.3-8.2 ppm). The carboxylic acid proton (-COOH) should appear as a very broad singlet far downfield, typically >12 ppm.[9][10] The integration of the aromatic region should correspond to 8 protons.

  • ¹³C NMR: The spectrum should display 13 distinct carbon signals. The carboxyl carbon (-COOH) is expected in the 165-185 ppm region. The remaining 12 signals will be in the aromatic region (~125-145 ppm), with the carbon attached to the chlorine atom showing a characteristic shift.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

TypePredicted Chemical Shift (ppm)Notes
¹H NMR
Ar-H7.30 - 8.20 (m, 8H)Complex multiplets from two substituted phenyl rings.
-COOH>12.0 (br s, 1H)Broad singlet, position is concentration-dependent.
¹³C NMR
-COOH~167Carboxylic acid carbonyl.
Ar-C (quaternary)128 - 145Includes C-Cl, C-COOH, and C-C biphenyl linkage carbons.
Ar-CH125 - 132Aromatic carbons bearing a proton.
Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups.

Table 4: Key IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Appearance
O-H (Carboxylic Acid)2500 - 3300Very broad
C-H (Aromatic)3000 - 3100Sharp, medium
C=O (Carboxylic Acid)1690 - 1720Strong, sharp
C=C (Aromatic)1450 - 1600Medium to weak
C-Cl750 - 850Strong
Source: Adapted from general IR spectroscopy principles.[6]
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides structural information through fragmentation patterns. For the related isomer 4'-Chloro-4-biphenylcarboxylic acid, the following fragments are observed.

Table 5: Major Mass Spectrometry Fragments (Electron Ionization)

m/zInterpretation
232/234Molecular ion peak (M⁺) showing the characteristic 3:1 isotopic pattern for one chlorine atom.
215/217Loss of -OH group.
187/189Loss of -COOH group.
152Loss of -COOH and Cl, corresponding to the biphenyl radical cation.
Source: Based on data for 4'-Chloro-4-biphenylcarboxylic acid.[1]

Safety Considerations

  • Reagents: Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves. 1-bromo-2-chlorobenzene is a hazardous substance. Palladium catalysts can be toxic and flammable.

  • Solvents: Organic solvents like 1,4-dioxane and ethyl acetate are flammable and should be handled in a well-ventilated fume hood.

  • Reactions: Reactions under reflux and pressure should be conducted behind a safety shield. Acidification with strong acids should be done slowly and with cooling.

  • Waste Disposal: All chemical waste must be disposed of according to institutional and local environmental regulations.

References

A Comprehensive Spectroscopic Guide to 2'-Chloro-biphenyl-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Structural Significance of 2'-Chloro-biphenyl-4-carboxylic Acid

This compound is a biphenyl derivative, a class of compounds that forms the structural core of many pharmaceuticals, agrochemicals, and materials.[1] The specific substitution pattern of this molecule—a carboxylic acid at the 4-position and a chlorine atom at the 2'-position—creates a unique three-dimensional structure and electronic profile that dictates its chemical reactivity and biological activity.[2] The chlorine atom at the 2'-position induces a twisted conformation between the two phenyl rings, which can significantly influence its interaction with biological targets.

This guide provides an in-depth analysis of the key spectroscopic techniques used to characterize this compound. As a self-validating system, the data from each technique—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy—should converge to provide an unambiguous confirmation of the molecule's structure. We will delve into the causality behind experimental choices and the interpretation of the resulting data, offering field-proven insights for researchers, scientists, and drug development professionals.

Molecular Structure and Isomeric Context

The precise identification of this compound is critical, as its properties can differ significantly from its isomers, such as 4'-Chloro-[1,1'-biphenyl]-4-carboxylic acid.[3] Spectroscopic analysis is the cornerstone of this verification process.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the specific substitution pattern of this molecule. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-13 (¹³C) signals, we can precisely map the atomic connectivity.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum provides a detailed picture of the electronic environment of each hydrogen atom in the molecule. The spectrum is expected to show distinct signals for the protons on both aromatic rings.

Expected ¹H NMR Data (Predicted)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-3, H-5~8.10d~8.42H
H-2, H-6~7.80d~8.42H
H-3'~7.50d~7.61H
H-4', H-5'~7.40m-2H
H-6'~7.35m-1H
COOH>12.0br s-1H

Note: Predicted values are based on analysis of similar structures like biphenyl-4-carboxylic acid and chlorinated derivatives.[4][5][6] The exact chemical shifts can vary based on the solvent and concentration.

Interpretation and Rationale:

  • Downfield Protons (H-3, H-5): These protons are ortho to the electron-withdrawing carboxylic acid group, which deshields them, pushing their signal downfield. They appear as a doublet due to coupling with the H-2 and H-6 protons, respectively.

  • Carboxylic Acid Proton: The acidic proton of the carboxyl group is highly deshielded and often appears as a broad singlet at a very high chemical shift, typically above 12 ppm in a solvent like DMSO-d₆.[6]

  • Chlorinated Ring Protons (H-3' to H-6'): The protons on the chlorine-substituted ring will exhibit a more complex splitting pattern due to their asymmetric environment. The chlorine atom's inductive effect will influence the chemical shifts of the adjacent protons.

¹³C NMR Spectroscopy: The Carbon Backbone

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework of the molecule.

Expected ¹³C NMR Data (Predicted)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O~167
C-4~145
C-1~139
C-1'~138
C-2'~133
C-3, C-5~130
C-2, C-6~128
C-3' to C-6'127-132

Note: Predicted values are based on analysis of similar structures.[4][5]

Interpretation and Rationale:

  • Carbonyl Carbon: The carbonyl carbon of the carboxylic acid is the most deshielded, appearing significantly downfield.[7]

  • Quaternary Carbons: The carbons directly involved in the biphenyl linkage (C-1, C-1') and the carbon attached to the carboxylic acid (C-4) are typically observed in the 138-145 ppm range. The carbon bearing the chlorine atom (C-2') is also expected in this region.

  • Protonated Carbons: The remaining aromatic carbons will appear in the typical aromatic region of ~127-132 ppm.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-14 ppm).

    • Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the expected range (e.g., 0-180 ppm).

    • A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and longer relaxation times of ¹³C nuclei.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Part 2: Mass Spectrometry (MS)

Mass spectrometry is an essential technique for determining the molecular weight and elemental composition of a compound. The fragmentation pattern provides additional structural information.

Expected Mass Spectrum Data
  • Molecular Ion (M⁺): The mass spectrum should show a prominent molecular ion peak. Given that chlorine has two common isotopes, ³⁵Cl and ³⁷Cl (in an approximate 3:1 ratio), we expect to see two peaks:

    • m/z 232: Corresponding to the molecule with the ³⁵Cl isotope.

    • m/z 234: Corresponding to the molecule with the ³⁷Cl isotope, with an intensity approximately one-third of the m/z 232 peak. This isotopic pattern is a definitive indicator of the presence of one chlorine atom.

  • Key Fragmentation Pathways:

    • Loss of -OH (M-17): A peak at m/z 215 (and 217) corresponding to the loss of a hydroxyl radical.

    • Loss of -COOH (M-45): A peak at m/z 187 (and 189) corresponding to the loss of the entire carboxyl group, forming a chlorobiphenyl cation.[8]

    • Loss of Chlorine (M-35): A peak at m/z 197 corresponding to the loss of a chlorine atom.[9][10]

Experimental Protocol for Mass Spectrometry (Electron Ionization)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) in the ion source. This will cause ionization and fragmentation of the molecule.

  • Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

Part 3: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

Expected IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Description
O-H (Carboxylic Acid)3300 - 2500Very broad, strong
C-H (Aromatic)3100 - 3000Sharp, medium
C=O (Carboxylic Acid)1710 - 1680Strong, sharp
C=C (Aromatic)1600, 1475Medium to strong
C-O (Carboxylic Acid)1320 - 1210Strong
C-Cl800 - 600Medium to strong

Interpretation and Rationale:

  • O-H Stretch: The most characteristic feature of a carboxylic acid is the extremely broad O-H stretching band that often obscures the C-H stretches.[11][12] This broadening is due to strong hydrogen bonding, which causes the carboxylic acid to exist as a dimer in the solid state or in concentrated solutions.[13][14]

  • C=O Stretch: A strong, sharp absorption around 1700 cm⁻¹ is definitive for the carbonyl group.[15] Its position indicates conjugation with the aromatic ring.

  • Aromatic and C-Cl Stretches: The presence of aromatic C=C stretching bands and a C-Cl stretching band in the fingerprint region further confirms the overall structure.

Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR)
  • Instrument Background: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and acquire a background spectrum. This will subtract any signals from the atmosphere (like CO₂ and water vapor).

  • Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance IR spectrum.

Part 4: Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly those involving π-electrons in the aromatic system.

Expected UV-Vis Absorption

  • λₘₐₓ: An absorption maximum (λₘₐₓ) is expected in the range of 250-280 nm. This corresponds to the π → π* electronic transitions within the conjugated biphenyl system.[15][16]

  • Effect of Substitution: The presence of the chlorine atom and the carboxylic acid group (auxochromes) will cause a bathochromic (red) shift to a longer wavelength compared to unsubstituted biphenyl.[17] The steric hindrance from the 2'-chloro group, which forces the rings out of planarity, may slightly decrease the extent of conjugation, leading to a hypsochromic (blue) shift compared to a more planar isomer like 4'-chloro-biphenyl-4-carboxylic acid.[17]

Experimental Protocol for UV-Vis Spectroscopy
  • Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble, such as ethanol, methanol, or acetonitrile.

  • Sample Preparation: Prepare a dilute solution of the compound of a known concentration (typically in the micromolar range).

  • Baseline Correction: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (acquire a baseline).

  • Sample Measurement: Replace the solvent cuvette with a cuvette containing the sample solution and scan across the UV-Vis range (e.g., 200-400 nm) to record the absorbance spectrum and identify the λₘₐₓ.

Visualizations

Molecular Structure

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample 2'-Chloro-biphenyl- 4-carboxylic acid NMR NMR (¹H & ¹³C) Sample->NMR MS Mass Spec (EI) Sample->MS IR IR (ATR) Sample->IR UV UV-Vis Sample->UV Structure Structural Confirmation NMR->Structure Connectivity MS->Structure MW & Formula IR->Structure Functional Groups UV->Structure Conjugation

Caption: General workflow for spectroscopic characterization.

Conclusion

The comprehensive spectroscopic analysis of this compound provides a self-validating dataset that confirms its molecular structure. The characteristic isotopic pattern in the mass spectrum proves the presence of a single chlorine atom, while IR spectroscopy confirms the carboxylic acid functional group. Most importantly, NMR spectroscopy provides the definitive evidence for the 2'-chloro and 4-carboxy substitution pattern, distinguishing it from other isomers. Together, these techniques provide the rigorous characterization required for research, quality control, and drug development applications.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2'-Chloro-biphenyl-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern drug discovery and chemical research, providing unparalleled insight into molecular structure. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of 2'-Chloro-biphenyl-4-carboxylic acid, a substituted biphenyl derivative of interest in medicinal chemistry and materials science. By dissecting the anticipated spectral features, this document serves as a practical reference for researchers, scientists, and drug development professionals. We will explore the causal relationships behind chemical shifts and coupling patterns, present a robust experimental protocol for data acquisition, and summarize the key spectral data in a clear, accessible format.

Introduction: The Structural Significance of this compound

This compound belongs to the biphenyl class of compounds, which are foundational scaffolds in numerous pharmaceuticals and functional materials. The specific substitution pattern—a carboxylic acid group at the 4-position and a chlorine atom at the 2'-position—creates a molecule with distinct electronic and conformational properties. The chlorine atom introduces steric hindrance that restricts the free rotation around the biphenyl single bond, influencing the molecule's three-dimensional shape. The carboxylic acid group provides a site for further chemical modification and influences the electronic distribution across its attached phenyl ring.

Accurate structural elucidation is paramount for understanding the structure-activity relationship (SAR) of such molecules. NMR spectroscopy provides a definitive, non-destructive method to confirm the identity, purity, and detailed structural features of this compound.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to exhibit signals corresponding to the seven aromatic protons and the single carboxylic acid proton. The analysis is best approached by considering the two phenyl rings separately due to their distinct electronic environments.

A. Ring A: The Carboxylic Acid-Substituted Ring (Protons H-2, H-3, H-5, H-6)

The carboxylic acid group is an electron-withdrawing group, which deshields the protons on the attached ring, causing their signals to appear at a lower field (higher ppm).

  • H-3 and H-5: These protons are ortho to the carboxylic acid group. They are expected to be the most deshielded protons on this ring due to the strong anisotropic and inductive effects of the carbonyl group. They will appear as a doublet, coupled to H-2 and H-6, respectively.

  • H-2 and H-6: These protons are meta to the carboxylic acid group and ortho to the point of attachment to the second ring. Their chemical shift will be influenced by both groups. They will also appear as a doublet, coupled to H-3 and H-5.

B. Ring B: The Chlorine-Substituted Ring (Protons H-3', H-4', H-5', H-6')

The chlorine atom is an electronegative, electron-withdrawing atom, but it can also donate electron density through resonance. Its net effect, combined with the steric hindrance influencing the ring's orientation, results in a complex pattern.

  • H-3', H-4', H-5', H-6': The signals for these four protons are expected to appear as a complex multiplet. The ortho-position to the chloro group (H-3') and the ortho-position to the biphenyl linkage (H-6') will have distinct chemical shifts from the meta-protons (H-4', H-5'). The coupling between these adjacent protons will result in overlapping signals that are often challenging to resolve without advanced 2D NMR techniques.

C. The Carboxylic Acid Proton (-COOH)

The proton of the carboxylic acid group is highly deshielded and typically appears as a broad singlet far downfield, often in the range of 10-13 ppm.[1] Its broadness is a result of hydrogen bonding and chemical exchange. This signal will disappear upon the addition of a few drops of D₂O to the NMR tube, a classic test for exchangeable protons.

Visualizing Proton Relationships

The following diagram illustrates the structure of this compound with proton numbering to facilitate the discussion of NMR assignments.

molecular_structure cluster_ringA Ring A cluster_ringB Ring B C1 C1 C2 C2-H C1->C2 C1p C1' C1->C1p C-C bond C3 C3-H C2->C3 C4 C4 C3->C4 C5 C5-H C4->C5 COOH COOH C4->COOH C6 C6-H C5->C6 C6->C1 C2p C2' C1p->C2p C3p C3'-H C2p->C3p Cl Cl C2p->Cl C4p C4'-H C3p->C4p C5p C5'-H C4p->C5p C6p C6'-H C5p->C6p C6p->C1p

Caption: Molecular structure of this compound with atom numbering.

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will show 13 distinct signals for each carbon atom, as the molecule lacks symmetry.

  • Carboxyl Carbon (C=O): This carbon is highly deshielded and will appear in the 165-180 ppm range, characteristic of carboxylic acids.[1]

  • C4 (Attached to -COOH): The carbon directly attached to the carboxylic acid group will be deshielded, appearing around 130-135 ppm.

  • C1 and C1' (Bridgehead Carbons): These quaternary carbons involved in the biphenyl linkage will have chemical shifts in the 135-145 ppm range.

  • C2' (Attached to -Cl): The carbon bearing the chlorine atom will be influenced by the halogen's inductive effect, typically appearing around 130-134 ppm.

  • Aromatic CH Carbons: The remaining protonated aromatic carbons will appear in the typical aromatic region of 120-135 ppm. Their precise shifts depend on their position relative to the substituents. Carbons ortho and para to the electron-withdrawing groups will be more deshielded (further downfield) than the meta carbons.

Data Summary

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These are estimated values based on known substituent effects in similar compounds.[2][3]

Table 1: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
COOH~13.0broad singlet-
H-3, H-5~8.10d~8.4
H-2, H-6~7.85d~8.4
H-3' to H-6'7.35 - 7.65m-

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O~167
C1'~144
C4~143
C1~139
C2'~133
C3, C5~131
Aromatic CHs (Ring B)128 - 132
C2, C6~127

Experimental Protocol: Acquiring High-Fidelity NMR Data

This section provides a self-validating protocol for the acquisition of ¹H and ¹³C NMR spectra for this compound.

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra suitable for unambiguous structural confirmation.

Materials:

  • This compound (5-10 mg for ¹H, 20-30 mg for ¹³C)

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃) of high purity (≥99.8 atom % D)[4][5][6]

  • High-quality 5 mm NMR tubes

  • Pipettes and vials

Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing start Weigh Compound (5-10 mg for ¹H, 20-30 mg for ¹³C) dissolve Dissolve in ~0.6 mL of Deuterated Solvent (e.g., DMSO-d₆) start->dissolve transfer Transfer Solution to NMR Tube dissolve->transfer place_sample Insert Tube into Spectrometer Magnet transfer->place_sample lock_shim Lock on Solvent Deuterium Signal & Perform Automated Shimming place_sample->lock_shim setup_1H Set up ¹H Experiment (Tune Probe, Set Pulse Width) lock_shim->setup_1H acquire_1H Acquire ¹H Spectrum (e.g., 16-32 scans) setup_1H->acquire_1H setup_13C Set up ¹³C Experiment (Proton Decoupled) acquire_1H->setup_13C acquire_13C Acquire ¹³C Spectrum (e.g., 1024-4096 scans) setup_13C->acquire_13C process Apply Fourier Transform, Phase Correction, & Baseline Correction acquire_13C->process acquire_13C->process reference Reference Spectra (e.g., TMS or residual solvent peak) process->reference integrate Integrate ¹H Signals & Pick Peaks for both spectra reference->integrate end Final Spectrum for Analysis integrate->end

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology
  • Sample Preparation: a. Accurately weigh 5-10 mg of the compound for ¹H NMR (or 20-30 mg for ¹³C NMR) into a clean, dry vial. b. Add approximately 0.6 mL of a suitable deuterated solvent. DMSO-d₆ is a good choice due to its ability to dissolve carboxylic acids and its high boiling point.[7] The carboxylic acid proton will be clearly visible in this solvent. c. Ensure the sample is fully dissolved. Gentle warming or vortexing may be required. d. Transfer the solution into a 5 mm NMR tube.

  • Spectrometer Setup & Data Acquisition: a. Insert the sample into the NMR spectrometer. b. Locking and Shimming: Lock the field frequency to the deuterium signal of the solvent. Perform an automated shimming routine to optimize the magnetic field homogeneity, which is crucial for high resolution. c. ¹H NMR Acquisition: i. Tune and match the probe for the ¹H frequency. ii. Calibrate the 90° pulse width. iii. Acquire the spectrum using standard parameters (e.g., spectral width of 16 ppm, acquisition time of ~2-3 seconds, relaxation delay of 2-5 seconds, and 16 to 32 scans). d. ¹³C NMR Acquisition: i. Tune and match the probe for the ¹³C frequency. ii. Use a standard pulse program with proton decoupling to ensure all carbon signals appear as singlets. iii. Acquire the spectrum with a wider spectral width (e.g., 240 ppm) and a larger number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.

  • Data Processing: a. Apply Fourier transformation to the acquired Free Induction Decay (FID). b. Perform phase correction and baseline correction to obtain a clean spectrum. c. Referencing: Reference the spectrum. For DMSO-d₆, the residual proton peak is at ~2.50 ppm and the carbon peak is at ~39.5 ppm.[7] If an internal standard like Tetramethylsilane (TMS) is used, its signal is set to 0 ppm.[8] d. Analysis: Integrate the signals in the ¹H spectrum to determine proton ratios and pick peaks in both spectra to identify their precise chemical shifts.

Conclusion

The structural analysis of this compound by ¹H and ¹³C NMR spectroscopy is a clear demonstration of the power of this technique. The predicted spectra reveal distinct regions for the protons and carbons of the two substituted phenyl rings and the carboxylic acid functional group. The electron-withdrawing effects of the substituents and the steric hindrance around the biphenyl linkage are the primary determinants of the observed chemical shifts and coupling patterns. The provided experimental protocol outlines a robust method for obtaining high-quality data, ensuring that researchers can confidently verify the structure and purity of this and similar compounds in their synthetic and developmental pipelines.

References

An In-Depth Technical Guide to the Mass Spectrometry of 2'-Chloro-biphenyl-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the mass spectrometric analysis of 2'-Chloro-biphenyl-4-carboxylic acid, a molecule of interest in environmental science and drug development. As a member of the polychlorinated biphenyl (PCB) family, understanding its detection and fragmentation is crucial for monitoring and characterization. This document will delve into the foundational principles of its analysis, from sample preparation to the intricacies of its behavior within a mass spectrometer, providing researchers, scientists, and drug development professionals with a robust framework for their analytical endeavors.

Introduction to this compound and its Analytical Significance

This compound is an organic compound featuring a biphenyl backbone, a structural motif common to polychlorinated biphenyls (PCBs), with a chlorine substituent at the 2' position and a carboxylic acid group at the 4 position. Its molecular formula is C₁₃H₉ClO₂ and it has a molecular weight of approximately 232.66 g/mol . The presence of both a halogenated biphenyl structure and a polar carboxylic acid group imparts unique chemical properties that dictate the analytical strategies for its detection and quantification.

The analysis of such compounds is paramount, as PCBs are a class of persistent organic pollutants, and their metabolites and derivatives are of significant toxicological and environmental concern. In the context of drug development, biphenyl carboxylic acids can be key pharmacophores, and understanding their metabolic fate, which may include chlorination, is essential. Mass spectrometry, with its high sensitivity and specificity, stands as the premier technique for these applications.

Foundational Principles of Mass Spectrometric Analysis

The journey of this compound through a mass spectrometer involves several key stages, each influenced by its distinct chemical moieties: the acidic proton of the carboxylic acid and the electronegative chlorine atom on the biphenyl structure.

Ionization: The Gateway to Mass Analysis

Electrospray ionization (ESI) is the most suitable technique for ionizing this compound due to the presence of the polar and acidic carboxylic acid group.

  • Negative Ion Mode ESI: This is the preferred mode of ionization. The carboxylic acid readily loses a proton in the ESI source, forming a negatively charged carboxylate ion, [M-H]⁻. This process is highly efficient and results in a strong signal for the deprotonated molecule. The choice of a suitable solvent, typically a mixture of methanol or acetonitrile with water, facilitates this deprotonation.[1]

  • Positive Ion Mode ESI: While less common for carboxylic acids, positive ion formation is possible through adduction with species like sodium [M+Na]⁺ or ammonium [M+NH₄]⁺.[1] However, the sensitivity is generally lower compared to negative ion mode for this class of compounds.

Collision-Induced Dissociation (CID): Unraveling the Molecular Structure

Once the [M-H]⁻ ion is formed and isolated, it is subjected to collision-induced dissociation (CID) in the collision cell of the mass spectrometer. This process involves accelerating the ion and colliding it with an inert gas (e.g., argon or nitrogen), leading to fragmentation. The resulting fragment ions provide a structural fingerprint of the molecule.

The fragmentation of deprotonated this compound is predicted to be driven by two primary pathways, influenced by the carboxylate and the chlorinated biphenyl moieties.

  • Decarboxylation: A common fragmentation pathway for deprotonated carboxylic acids is the neutral loss of carbon dioxide (CO₂), which has a mass of 44 Da.[2] This would result in a fragment ion corresponding to the deprotonated and decarboxylated biphenyl structure.

  • Dechlorination: The carbon-chlorine bond is another potential site of fragmentation. This can occur through the loss of a chlorine radical (Cl•) or through the elimination of hydrogen chloride (HCl). The fragmentation of chlorinated biphenyls often involves the sequential loss of chlorine atoms.[3] The "ortho effect," where the presence of a substituent at the ortho position (like the 2'-chloro group) influences fragmentation, can also play a role, potentially leading to unique fragmentation patterns compared to other isomers.

Predicted Fragmentation Pathway

Based on the principles outlined above, a logical fragmentation pathway for the [M-H]⁻ ion of this compound can be proposed. This pathway serves as a roadmap for interpreting the resulting tandem mass spectrum (MS/MS).

cluster_ionization Ionization (ESI Negative Mode) cluster_fragmentation Collision-Induced Dissociation (CID) Analyte This compound (C13H9ClO2) M.W. ~232.66 Precursor [M-H]⁻ m/z ~231.02 Analyte->Precursor - H⁺ Fragment1 [M-H-CO2]⁻ m/z ~187.03 Precursor->Fragment1 - CO2 (44 Da) Fragment2 [M-H-HCl]⁻ m/z ~195.04 Precursor->Fragment2 - HCl (36 Da) Fragment3 [M-H-CO2-Cl]⁻ m/z ~152.05 Fragment1->Fragment3 - Cl (35 Da) Sample Prepared Sample Autosampler Autosampler Injection Sample->Autosampler LC_Column LC Separation (e.g., C18 column) Autosampler->LC_Column ESI_Source ESI Source (Negative Ion Mode) LC_Column->ESI_Source Mass_Analyzer1 Q1: Precursor Ion Selection ([M-H]⁻) ESI_Source->Mass_Analyzer1 Collision_Cell Q2: Collision-Induced Dissociation (CID) Mass_Analyzer1->Collision_Cell Mass_Analyzer2 Q3: Fragment Ion Analysis Collision_Cell->Mass_Analyzer2 Detector Detector Mass_Analyzer2->Detector Data_System Data Acquisition & Processing Detector->Data_System

References

An In-Depth Technical Guide to 2'-Chloro-biphenyl-4-carboxylic Acid: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, my experience has consistently shown that a deep, mechanistic understanding of a chemical entity is paramount to its successful application, particularly in the complex landscape of drug discovery and development. This guide is crafted not as a mere repository of data, but as a comprehensive narrative of 2'-Chloro-biphenyl-4-carboxylic acid. We will delve into the causality behind its structural nuances, the logic underpinning its synthesis, and the potential that its unique architecture holds for therapeutic innovation. The protocols and analyses presented herein are designed to be self-validating, providing a robust framework for your own investigations.

Molecular Architecture and Physicochemical Properties

This compound, with the systematic IUPAC name 4-(2-chlorophenyl)benzoic acid, is a biphenyl derivative characterized by a carboxylic acid group at the 4-position and a chlorine atom at the 2'-position.[1] This specific substitution pattern imparts a unique three-dimensional conformation and electronic distribution, which are central to its chemical reactivity and biological activity.

The molecular formula is C₁₃H₉ClO₂ and it has a molecular weight of 232.66 g/mol .[1] The core structure consists of two phenyl rings linked by a carbon-carbon single bond. The presence of the chlorine atom on one ring and the carboxylic acid on the other introduces significant steric and electronic asymmetry.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₃H₉ClO₂[1]
Molecular Weight232.66 g/mol [1]
Melting Point247 °C[1]
Boiling Point (Predicted)382.4 ± 25.0 °C at 760 mmHg[1]
IUPAC Name4-(2-chlorophenyl)benzoic acid[1]
CAS Number3808-93-3[1]

The melting point of 247°C is indicative of strong intermolecular forces in the solid state, primarily hydrogen bonding between the carboxylic acid moieties of adjacent molecules, leading to the formation of stable dimers.[1]

Conformational Analysis: The Biphenyl Twist

Spectroscopic Characterization: Deciphering the Molecular Fingerprint

Spectroscopic analysis provides an empirical confirmation of the molecular structure. While a complete set of spectra for this compound is not available in the searched literature, we can predict the key features based on its structure and data from closely related analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show a complex pattern in the aromatic region (typically δ 7.0-8.5 ppm). The protons on the carboxylic acid-bearing ring will likely appear as two distinct doublets, integrating to two protons each, due to their para-substitution. The protons on the chloro-substituted ring will exhibit a more complex multiplet pattern due to the influence of the chlorine atom. The carboxylic acid proton itself will appear as a broad singlet at a downfield chemical shift (δ > 10 ppm), which is often exchangeable with D₂O.[3]

¹³C NMR: The carbon NMR spectrum will display 13 distinct signals for the 13 carbon atoms, unless there is accidental peak overlap. The carbonyl carbon of the carboxylic acid will be the most downfield signal, typically in the range of δ 165-185 ppm.[4] The carbon atom attached to the chlorine will also be significantly shifted. The remaining aromatic carbons will appear in the δ 120-150 ppm region.[3][4]

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present. For this compound, the following characteristic absorption bands are expected:

  • O-H Stretch: A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.[5][6]

  • C=O Stretch: A strong, sharp absorption band between 1680 and 1710 cm⁻¹ for the carbonyl group of the aromatic carboxylic acid.[5][6]

  • C-O Stretch: A moderate absorption in the 1210-1320 cm⁻¹ region.[5]

  • C-Cl Stretch: A moderate to weak absorption in the fingerprint region, typically around 750-700 cm⁻¹.

  • Aromatic C-H and C=C Stretches: Multiple sharp absorptions in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions, respectively.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 232, with a characteristic M+2 peak at m/z 234 of approximately one-third the intensity, due to the natural abundance of the ³⁷Cl isotope.[7] Common fragmentation patterns for carboxylic acids include the loss of •OH (M-17) and •COOH (M-45).[8] The biphenyl linkage is relatively stable, so fragmentation of the rings themselves would also be observed.

Synthesis and Purification: A Practical Workflow

The construction of the biphenyl scaffold is most efficiently achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent and versatile method.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of this compound points to two key building blocks: a boronic acid derivative of one phenyl ring and a halide derivative of the other.

G target This compound disconnection Suzuki Coupling target->disconnection reagents 4-Carboxyphenylboronic acid + 1-Chloro-2-iodobenzene OR 2-Chlorophenylboronic acid + 4-Iodobenzoic acid disconnection->reagents

Caption: Retrosynthetic analysis for this compound.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a generalized yet robust procedure for the synthesis. The causality for each step is explained to provide a deeper understanding of the process.

Materials:

  • 4-Carboxyphenylboronic acid

  • 1-Bromo-2-chlorobenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Hydrochloric acid (HCl)

  • Brine

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-carboxyphenylboronic acid (1.0 eq), 1-bromo-2-chlorobenzene (1.1 eq), and potassium carbonate (2.0 eq).

    • Rationale: The excess of the bromo-chloro-benzene is used to ensure complete consumption of the more valuable boronic acid. Potassium carbonate acts as the base required for the transmetalation step in the catalytic cycle.

  • Solvent and Catalyst Addition: Add a 3:1 mixture of 1,4-dioxane and water. Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.

    • Rationale: A mixed solvent system is often necessary to dissolve both the organic substrates and the inorganic base. Degassing is crucial to remove oxygen, which can oxidize the phosphine ligand and deactivate the palladium catalyst.

  • Catalyst Loading: To the degassed mixture, add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq).

    • Rationale: Palladium(II) acetate is a common precatalyst that is reduced in situ to the active Pd(0) species. Triphenylphosphine is a ligand that stabilizes the palladium catalyst and facilitates the oxidative addition and reductive elimination steps.

  • Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and dilute it with ethyl acetate. Wash the organic layer with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to yield pure this compound as a solid.

Caption: Experimental workflow for the synthesis of this compound.

Applications in Drug Discovery and Development

Biphenyl carboxylic acids are a privileged scaffold in medicinal chemistry, appearing in numerous compounds with diverse pharmacological activities.[7] The carboxylic acid moiety often serves as a key pharmacophore, engaging in hydrogen bonding and electrostatic interactions with biological targets.

Role as a Key Intermediate

This compound is a valuable building block for the synthesis of more complex molecules. Its carboxylic acid handle allows for straightforward derivatization into esters, amides, and other functional groups, enabling the exploration of a wide chemical space in lead optimization campaigns.

While a specific marketed drug directly synthesized from this compound was not identified in the literature search, the biphenyl carboxylic acid motif is present in several anti-inflammatory drugs. For instance, derivatives of biphenyl-4-carboxylic acid have been investigated for their anti-inflammatory properties.[9]

Potential as an Anti-inflammatory and Anticancer Agent

The biphenyl scaffold is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs). The anti-inflammatory activity of some biphenyl-4-carboxylic acid derivatives has been demonstrated in preclinical studies.[9] Furthermore, a library of small molecule biphenyl carboxylic acids has been synthesized and evaluated for their in vitro anticancer activity against breast cancer cell lines, with some compounds showing promising results.[7] The specific contribution of the 2'-chloro substitution to these activities would require further investigation but is likely to influence the molecule's conformation and electronic properties, potentially leading to altered target binding and efficacy.

Application in Proteomics

There is research indicating that this compound has applications in proteomics research.[1] While the specific details of its use are not extensively documented in the provided search results, it is plausible that it could be used as a chemical probe or as a fragment for screening against protein targets to identify novel binding interactions. The carboxylic acid group can be a key feature for interaction with specific amino acid residues in protein binding pockets.

Future Perspectives and Conclusion

This compound represents a molecule of significant interest for medicinal chemists and drug discovery scientists. Its unique, conformationally restricted structure, combined with the versatile reactivity of the carboxylic acid group, makes it an attractive starting point for the design of novel therapeutics.

Future research should focus on a more detailed elucidation of its biological targets and mechanism of action. The synthesis of a focused library of derivatives, exploring different substituents on both phenyl rings, could lead to the discovery of potent and selective modulators of disease-relevant pathways. Furthermore, obtaining a high-resolution crystal structure would provide invaluable insights into its three-dimensional conformation, aiding in structure-based drug design efforts.

References

Physical and chemical characteristics of 2'-Chloro-biphenyl-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2'-Chloro-biphenyl-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This compound, a halogenated derivative of biphenyl-4-carboxylic acid, is a compound of significant interest in medicinal chemistry and materials science. Its rigid, conformationally restricted structure makes it a valuable tool for studying molecular interactions and a key building block in the synthesis of complex organic molecules. This guide provides a comprehensive overview of its physical and chemical characteristics, supported by experimental data and protocols, to empower researchers in their scientific endeavors.

Molecular Architecture and Physicochemical Properties

This compound is an organic compound with the molecular formula C₁₃H₉ClO₂ and a molecular weight of 232.66 g/mol .[1] Its structure features a biphenyl backbone, where two phenyl rings are linked by a single carbon-carbon bond. A carboxylic acid group is attached at the 4-position of one phenyl ring, and a chlorine atom is substituted at the 2'-position of the other ring.[1] This substitution pattern imparts a notable rigidity to the molecule. The angle between the planes of the two phenyl rings has been determined to be 46.1° by X-ray crystallography.[2]

The physical state of this compound at room temperature is a solid.[1] Key physicochemical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₃H₉ClO₂[1]
Molecular Weight 232.66 g/mol [1]
Melting Point 247 °C[1]
Boiling Point (predicted) 382.4 ± 25.0 °C at 760 mmHg[1]
Density (predicted) 1.3 ± 0.1 g/cm³[1]
pKa (predicted) 4.07 ± 0.10[1]
LogP (predicted) 4.23[1]

The high melting point is indicative of strong intermolecular forces in the solid state, primarily due to hydrogen bonding between the carboxylic acid groups, leading to the formation of stable dimeric structures.[1][2] The predicted pKa value suggests it is a moderately strong carboxylic acid, with its acidity enhanced by the electron-withdrawing effects of the aromatic system and the chlorine substituent.[1]

Solubility Profile

The molecule's structure, with a hydrophobic biphenyl core and a polar carboxylic acid group, results in a dual hydrophilic-lipophilic character.[1] Consequently, it exhibits limited solubility in water. The predicted octanol-water partition coefficient (LogP) of 4.23 indicates a significant lipophilic nature.[1]

Spectroscopic and Crystallographic Characterization

Definitive identification and structural elucidation of this compound rely on a combination of spectroscopic and crystallographic techniques.

Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is characterized by two prominent absorptions:

  • A very broad O-H stretching band in the region of 2500-3300 cm⁻¹.[3][4]

  • A strong C=O stretching band between 1710 and 1760 cm⁻¹. For dimeric, hydrogen-bonded carboxylic acids, this peak typically appears around 1710 cm⁻¹.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The acidic proton of the carboxylic acid group is typically observed as a broad singlet far downfield, around 12 ppm, though its chemical shift is dependent on concentration and solvent.[3] The aromatic protons will appear in the aromatic region of the spectrum.

  • ¹³C NMR: The carbonyl carbon of the carboxylic acid group gives a characteristic signal in the range of 165-185 ppm.[3][4]

Mass Spectrometry

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule, which can be used to confirm its identity.

X-ray Crystallography

The crystal structure of 2'-chlorobiphenyl-4-carboxylic acid has been determined to be triclinic, with the space group Pī.[2] The crystal structure consists of centrosymmetrical hydrogen-bonded dimers.[2]

Chemical Characteristics and Reactivity

The chemical behavior of this compound is dictated by its functional groups: the carboxylic acid and the chlorinated biphenyl core.

Acidity and Esterification

As a carboxylic acid, it can undergo deprotonation to form a carboxylate salt. It can also react with alcohols in the presence of an acid catalyst to form the corresponding esters.[1]

Synthesis

The synthesis of biphenyl carboxylic acids often involves cross-coupling reactions. A common and effective method is the Suzuki-Miyaura coupling, which utilizes a palladium catalyst to couple a boronic acid with a halide.[5]

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions 4-bromobenzoic_acid 4-Bromobenzoic acid Suzuki_Coupling Suzuki-Miyaura Coupling 4-bromobenzoic_acid->Suzuki_Coupling 2-chlorophenylboronic_acid 2-Chlorophenylboronic acid 2-chlorophenylboronic_acid->Suzuki_Coupling Pd_catalyst Pd(PPh₃)₄ (Palladium Catalyst) Pd_catalyst->Suzuki_Coupling Base Base (e.g., Na₂CO₃) Base->Suzuki_Coupling Solvent Solvent (e.g., Toluene/Water) Solvent->Suzuki_Coupling Workup Aqueous Workup & Purification Suzuki_Coupling->Workup Product This compound Workup->Product

Caption: Conceptual workflow for the synthesis of this compound via Suzuki-Miyaura coupling.

Applications in Research and Development

The unique structural features of this compound make it a valuable compound in several areas of research.

  • Drug Development: Biphenyl structures are present in a number of pharmacologically active compounds.[6] This scaffold can be found in anti-inflammatory drugs.[5] The conformational restriction provided by the 2'-chloro substituent can be exploited to probe the structure-activity relationships of drug candidates.

  • Materials Science: Biphenyl derivatives are known to form the basis of liquid crystals.[2] The properties of this compound make it a potential candidate for the development of novel materials with specific thermal and optical properties.[7]

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling this compound. It is important to consult the Safety Data Sheet (SDS) before use.

  • Hazards: May cause serious eye irritation. Harmful if swallowed, in contact with skin, or if inhaled.[8]

  • Precautions: Wear protective gloves, clothing, and eye/face protection.[8] Use in a well-ventilated area.[8] Wash hands thoroughly after handling.

  • First Aid:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

    • Skin: Wash with plenty of soap and water.[9]

    • Inhalation: Move to fresh air.[9]

    • Ingestion: Rinse mouth with water.[8]

Conclusion

This compound is a multifaceted compound with a rich chemistry and a range of potential applications. A thorough understanding of its physical and chemical properties, as detailed in this guide, is essential for its effective and safe utilization in research and development. The insights provided herein are intended to serve as a valuable resource for scientists working at the forefront of chemical innovation.

References

A Technical Guide to 2'-Chloro-biphenyl-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This whitepaper provides a comprehensive technical overview of 2'-Chloro-biphenyl-4-carboxylic acid, a halogenated aromatic carboxylic acid of significant interest in medicinal chemistry and materials science. We delve into its chemical identity, physicochemical properties, and provide a detailed, field-tested protocol for its synthesis via the Suzuki-Miyaura cross-coupling reaction, including mechanistic insights into the catalytic cycle. Furthermore, this guide outlines the compound's key applications as a pivotal building block in the development of advanced pharmaceutical intermediates. Sections on spectroscopic characterization and detailed safety and handling protocols are included to furnish researchers, scientists, and drug development professionals with a complete and actionable resource for their work.

Chemical Identity and Physicochemical Properties

This compound is an organic compound featuring a biphenyl core structure.[1] This core is functionalized with a carboxylic acid group at the 4-position of one phenyl ring and a chlorine atom at the 2'-position of the adjacent ring.[1] The chlorine substituent at the ortho-position of the second ring induces a twisted conformation, restricting the rotation around the biphenyl C-C single bond, a feature that can be exploited in molecular design to control conformational rigidity.[1]

The IUPAC name for this compound is 2'-Chloro-[1,1'-biphenyl]-4-carboxylic acid .

1.1 Molecular Structure

The diagram below illustrates the chemical structure and the IUPAC numbering scheme for this compound.

Figure 1: Structure of this compound.
1.2 Identifiers and Properties

The key identifiers and physicochemical properties are summarized below for quick reference.

PropertyValueSource(s)
IUPAC Name 2'-Chloro-[1,1'-biphenyl]-4-carboxylic acid-
CAS Number 3808-93-3[2]
Molecular Formula C₁₃H₉ClO₂[1][2]
Molecular Weight 232.66 g/mol [1][2]
Melting Point 247 °C[1]
Boiling Point (Predicted) 382.4 ± 25.0 °C at 760 mmHg[1]
Density (Predicted) 1.3 ± 0.1 g/cm³[1]
SMILES O=C(O)c1ccc(cc1)c2ccccc2Cl-
Synthesis via Suzuki-Miyaura Cross-Coupling

The formation of the biphenyl scaffold is most efficiently achieved via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is the industry-standard method due to its high functional group tolerance, mild reaction conditions, and the commercial availability and low toxicity of its boronic acid reagents.[3]

2.1 Mechanistic Rationale

The synthesis involves the coupling of (4-carboxyphenyl)boronic acid with 1-bromo-2-chlorobenzene.

  • Catalyst System: A palladium(0) species, often generated in situ from a palladium(II) precatalyst like Palladium(II) acetate [Pd(OAc)₂] with a phosphine ligand (e.g., triphenylphosphine), is the active catalyst.[4] The ligand stabilizes the Pd(0) center and facilitates the reaction steps.

  • Base: A base, such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), is crucial.[5][6] Its primary role is to activate the boronic acid by forming a more nucleophilic boronate species, which facilitates the transmetalation step.

  • Solvent System: A biphasic solvent system, typically an organic solvent like 1-propanol, DME, or toluene mixed with water, is used.[4][7] This system effectively dissolves both the organic substrates and the inorganic base.

2.2 Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating, incorporating in-process checks and a robust purification and characterization workflow to ensure the final product's identity and purity.

Materials:

  • (4-carboxyphenyl)boronic acid

  • 1-bromo-2-chlorobenzene

  • Palladium(II) acetate [Pd(OAc)₂]

  • Triphenylphosphine [P(Ph)₃]

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Hydrochloric Acid (2M HCl)

Procedure:

  • Reaction Setup: To a three-necked round-bottomed flask equipped with a condenser, magnetic stirrer, and a nitrogen inlet, add (4-carboxyphenyl)boronic acid (1.05 equivalents) and 1-bromo-2-chlorobenzene (1.0 equivalent).

  • Catalyst and Base Addition: Add triphenylphosphine (0.009 eq.), palladium(II) acetate (0.003 eq.), and potassium carbonate (2.0 eq.).[4]

  • Solvent Addition & Degassing: Add a 4:1 mixture of 1,4-dioxane and water. Purge the mixture with nitrogen for 20-30 minutes to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Reaction: Heat the mixture to reflux (approx. 80-90 °C) under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aryl halide is consumed (typically 4-16 hours).

  • Workup & Extraction:

    • Cool the reaction mixture to room temperature and dilute with water.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

    • Combine the organic layers and wash sequentially with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purification & Validation (Step 1):

    • The crude solid is an off-white powder. Suspend this crude product in 2M HCl and stir vigorously. This step protonates the carboxylate salt, rendering the desired product insoluble in the aqueous acid.

    • Filter the solid, wash thoroughly with deionized water until the filtrate is neutral (check with pH paper).

    • Dry the white solid in a vacuum oven.

  • Final Validation (Step 2):

    • Determine the melting point of the dried solid. A sharp melting point around 247 °C is indicative of high purity.[1]

    • Obtain ¹H NMR and Mass Spectrometry data to confirm the structure and molecular weight.

2.3 Synthesis Workflow Diagram

Synthesis_Workflow cluster_reaction Suzuki Coupling Reaction cluster_workup Purification & Validation Reactants 1. Reactants Loading (Aryl Halide, Boronic Acid) Catalyst 2. Catalyst & Base Add (Pd(OAc)₂, PPh₃, K₂CO₃) Reactants->Catalyst Reaction 3. Reflux under N₂ (80-90°C, 4-16h) Catalyst->Reaction TLC 4. In-Process Control (TLC Monitoring) Reaction->TLC Workup 5. Aqueous Workup (EtOAc Extraction) TLC->Workup Reaction Complete Acidification 6. Acidification & Isolation (2M HCl, Filtration) Workup->Acidification Drying 7. Drying (Vacuum Oven) Acidification->Drying Analysis 8. Final Analysis (MP, NMR, MS) Drying->Analysis FinalProduct FinalProduct Analysis->FinalProduct Pure Product

Figure 2: Step-by-step workflow for the synthesis and validation of the target compound.
Applications in Research and Development

Biphenyl carboxylic acids are privileged structures in medicinal chemistry.[8] The carboxylic acid group often serves as a key hydrogen bonding partner or a handle for prodrug strategies, while the biphenyl scaffold provides a rigid framework for orienting other functional groups.[8][9][10]

This compound is primarily utilized as a crucial building block or intermediate in the synthesis of more complex molecules, particularly active pharmaceutical ingredients (APIs).[11][12]

  • Anti-inflammatory Agents: The biphenyl scaffold is present in several non-steroidal anti-inflammatory drugs (NSAIDs).[8] This intermediate can be used to synthesize analogs of existing drugs or novel compounds for screening.

  • Anticancer Agents: Many small molecule kinase inhibitors and other anticancer agents feature biphenyl cores.[8] The specific substitution pattern of this compound allows for the exploration of structure-activity relationships (SAR) in targeted drug discovery programs.

  • Materials Science: Substituted biphenyls are also used in the development of liquid crystals and other advanced organic materials.

3.1 Role as a Molecular Scaffold

The diagram below illustrates how this compound serves as a versatile starting point for further chemical elaboration.

Applications cluster_pharma Pharmaceutical Synthesis cluster_products Potential Final Products Start This compound Amide Amide Coupling (e.g., with bioactive amines) Start->Amide R-NH₂ Ester Esterification (Prodrugs) Start->Ester R-OH Reduction Reduction to Alcohol (Linker Synthesis) Start->Reduction LiAlH₄ API Active Pharmaceutical Ingredients (APIs) Amide->API Ester->API Reduction->API Materials Functional Materials (e.g., Liquid Crystals) Reduction->Materials

Figure 3: Derivatization pathways from the core molecule.
Spectroscopic Characterization

Confirming the identity of the synthesized compound is paramount. Below are the expected key signals for spectroscopic analysis.

SpectroscopyExpected Signals
¹H NMR Multiplets in the aromatic region (δ 7.3-8.2 ppm) corresponding to the protons on the two phenyl rings. A broad singlet far downfield (>10 ppm) for the carboxylic acid proton.
¹³C NMR Signals in the aromatic region (δ 125-145 ppm). A signal for the carboxylic acid carbonyl carbon (>165 ppm).
Mass Spec (EI) Molecular ion peak (M⁺) at m/z ≈ 232, corresponding to the molecular weight. An isotopic pattern (M+2) at ≈ 234 with ~1/3 the intensity of the M⁺ peak, characteristic of a monochlorinated compound.
IR Spectroscopy A broad O-H stretch from the carboxylic acid dimer (2500-3300 cm⁻¹). A sharp C=O stretch around 1700 cm⁻¹. C-Cl stretching vibrations in the fingerprint region (600-800 cm⁻¹).

Note: Exact chemical shifts and peak shapes can vary based on the solvent and instrument used.

Safety and Handling

As a laboratory chemical, this compound requires careful handling. The toxicological properties have not been fully investigated.

  • Hazard Identification: Causes serious eye irritation (H319). May cause skin and respiratory irritation.[13]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[14]

    • Skin Protection: Handle with compatible chemical-resistant gloves (e.g., nitrile). Wear a lab coat.[14]

    • Respiratory Protection: Use in a well-ventilated area or a chemical fume hood.[13] Avoid generating dust.

  • Handling and Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[15]

    • Wash hands thoroughly after handling.

    • Avoid contact with skin, eyes, and clothing.[15]

  • First Aid Measures:

    • Eyes: Immediately rinse cautiously with water for several minutes.[14] If irritation persists, seek medical attention.

    • Skin: Wash off with soap and plenty of water.[14]

    • Inhalation: Move person to fresh air.[14]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.

Conclusion

This compound is a valuable and versatile chemical intermediate. Its synthesis is reliably achieved through well-established palladium-catalyzed cross-coupling methodologies like the Suzuki reaction. The compound's rigid, substituted biphenyl framework makes it an important scaffold for the synthesis of complex target molecules in pharmaceutical and materials science research. Adherence to proper laboratory safety protocols is essential when handling this compound. This guide serves as a foundational resource for scientists to confidently synthesize, characterize, and utilize this important building block in their research endeavors.

References

An In-depth Technical Guide to 2'-Chloro-biphenyl-4-carboxylic Acid (CAS 3808-93-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of a Niche Chemical Entity

2'-Chloro-biphenyl-4-carboxylic acid, identified by the CAS number 3808-93-3, represents a unique molecular scaffold within the broader class of biphenyl carboxylic acids. While extensive biological data for this specific isomer is not widely available in the public domain, its structural characteristics—a chlorinated biphenyl backbone coupled with a carboxylic acid moiety—place it at the intersection of several areas of chemical and pharmaceutical interest. This guide provides a comprehensive technical overview of this compound, synthesizing available data with established principles of medicinal chemistry and organic synthesis. The aim is to equip researchers and drug development professionals with a foundational understanding of its properties, synthesis, and potential avenues for investigation.

Molecular and Physicochemical Profile

This compound is an organic compound featuring a biphenyl structure with a chlorine atom at the 2' position of one phenyl ring and a carboxylic acid group at the 4 position of the other.[1] This specific substitution pattern imparts a degree of conformational restriction and influences its electronic and lipophilic properties.

Chemical and Physical Properties
PropertyValueSource(s)
CAS Number 3808-93-3[1]
IUPAC Name 4-(2-chlorophenyl)benzoic acid[1]
Molecular Formula C₁₃H₉ClO₂[1]
Molecular Weight 232.66 g/mol [1]
Appearance Solid (at room temperature)[1]
Melting Point 247°C[1]
Boiling Point (Predicted) 382.4 ± 25.0°C[1]
Density (Predicted) 1.3 ± 0.1 g/cm³[1]
pKa (Predicted) 4.07 ± 0.10[1]
LogP (Predicted) 4.23[1]
Water Solubility Low[1]
Organic Solvent Solubility Good solubility in polar aprotic solvents (e.g., DMSO) and alcohols.[1]

The predicted pKa of approximately 4.07 suggests that this compound is a moderately strong carboxylic acid.[1] The high predicted LogP value indicates significant lipophilicity, which may influence its membrane permeability and potential for bioaccumulation.[1]

Synthesis and Chemical Reactivity

The synthesis of this compound can be effectively achieved through a Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is a cornerstone of modern organic synthesis, particularly for the creation of biaryl compounds.

Representative Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the synthesis of this compound from commercially available starting materials.

Diagram of the Synthetic Workflow:

G cluster_reactants Reactants cluster_reagents Reagents & Catalyst cluster_reaction Reaction Conditions cluster_workup Workup & Purification A 4-boronobenzoic acid F Inert Atmosphere (N₂ or Ar) A->F Add to flask B 1-bromo-2-chlorobenzene B->F Add to flask C Palladium Catalyst (e.g., Pd(PPh₃)₄) C->F Add to flask D Base (e.g., K₂CO₃ or Cs₂CO₃) D->F Add to flask E Solvent (e.g., Toluene/Water or Dioxane/Water) E->F Add to flask G Heat (e.g., 80-100°C) F->G Stir and heat H Aqueous Workup G->H After reaction completion I Extraction with Organic Solvent H->I J Purification (e.g., Recrystallization or Column Chromatography) I->J Product This compound J->Product

Caption: Workflow for the Suzuki-Miyaura synthesis of this compound.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-boronobenzoic acid (1.0 equivalent), 1-bromo-2-chlorobenzene (1.1 equivalents), and a suitable base such as potassium carbonate (2.0 equivalents).

  • Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: A degassed solvent system, such as a mixture of toluene and water (4:1), is added to the flask. This is followed by the addition of a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 equivalents).

  • Reaction: The reaction mixture is heated to 80-100°C and stirred vigorously for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, the reaction mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography on silica gel to yield this compound.

Chemical Reactivity

The carboxylic acid group of this compound can undergo standard transformations, including:

  • Esterification: Reaction with an alcohol in the presence of an acid catalyst to form the corresponding ester.

  • Amidation: Reaction with an amine, typically activated by a coupling agent (e.g., DCC, EDC), to form an amide.

  • Reduction: Reduction to the corresponding alcohol using a reducing agent like lithium aluminum hydride (LiAlH₄).

Spectroscopic and Analytical Characterization

¹H NMR Spectroscopy (Predicted)
  • Aromatic Protons: The ¹H NMR spectrum is expected to show a complex multiplet pattern in the aromatic region (approximately 7.0-8.2 ppm) corresponding to the protons on the two phenyl rings. The protons on the carboxylic acid-bearing ring will likely appear as two doublets, while the protons on the chloro-substituted ring will exhibit a more complex splitting pattern due to the influence of the chlorine atom.

  • Carboxylic Acid Proton: A broad singlet characteristic of a carboxylic acid proton is expected to appear far downfield, typically between 10-13 ppm.

¹³C NMR Spectroscopy (Predicted)
  • Aromatic Carbons: Multiple signals are expected in the aromatic region (approximately 120-145 ppm).

  • Carbonyl Carbon: The carbonyl carbon of the carboxylic acid is anticipated to resonate in the range of 165-175 ppm.

Infrared (IR) Spectroscopy (Predicted)
  • O-H Stretch: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.

  • C=O Stretch: A strong, sharp absorption band should appear between 1680-1710 cm⁻¹ corresponding to the carbonyl stretch of the carboxylic acid.

  • C-O Stretch and O-H Bend: Bands corresponding to the C-O stretching and O-H bending vibrations are expected in the 1210-1320 cm⁻¹ and 1395-1440 cm⁻¹ regions, respectively.

  • Aromatic C-H and C=C Stretches: Absorptions characteristic of aromatic C-H and C=C bonds will also be present.

Mass Spectrometry (Predicted)

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 232, with a characteristic isotopic pattern (M+2) at m/z 234 in an approximate 3:1 ratio, confirming the presence of a single chlorine atom. Common fragmentation patterns for aromatic carboxylic acids include the loss of -OH (m/z 215) and -COOH (m/z 187).

Biological Activity and Potential Applications (Hypothetical)

While specific biological data for this compound is limited, the structural motifs present in the molecule suggest potential areas for investigation.

Antimicrobial and Antifungal Potential

Derivatives of biphenyl-4-carboxylic acid have been investigated for their antifungal activity.[2] The lipophilic nature of the biphenyl scaffold may facilitate membrane disruption in microorganisms. Further investigation into the antimicrobial properties of this compound and its derivatives could be a worthwhile endeavor.

Anti-inflammatory and Enzyme Inhibition

Many non-steroidal anti-inflammatory drugs (NSAIDs) are carboxylic acid derivatives. Furthermore, some chlorinated benzoic acid derivatives have been explored as VLA-4 antagonists, which are involved in inflammatory processes.[3] The specific stereochemistry of this compound could present a unique pharmacophore for interaction with various enzymes or receptors.

Use in Proteomics and as a Molecular Probe

The term "proteomics research" has been associated with a structurally similar compound, 4'-Chloro-biphenyl-4-carboxylic acid, by a chemical supplier.[4] While the specific application is not detailed, it is plausible that such compounds could be used as fragments in fragment-based drug discovery, or as scaffolds for the development of chemical probes to study protein-protein interactions or enzyme activity.

Logical Relationship Diagram:

G cluster_structure Structural Features cluster_properties Resulting Properties cluster_applications Potential Applications (Hypothetical) A Biphenyl Scaffold D Lipophilicity A->D B Carboxylic Acid Moiety E Potential for H-bonding B->E C Chlorine Substitution F Conformational Restriction C->F G Antimicrobial/Antifungal D->G J Molecular Probes D->J H Anti-inflammatory E->H I Enzyme Inhibition E->I F->H F->I

Caption: Relationship between structural features and potential applications of this compound.

Toxicology and Safety

Handling and Safety Precautions

Based on safety data for structurally related compounds, the following precautions are recommended:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.

  • Avoid Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion and Future Directions

This compound is a readily synthesizable compound with a well-defined physicochemical profile. While its biological activity remains largely unexplored, its structural features suggest potential as a scaffold for the development of novel therapeutic agents or chemical biology tools. Future research should focus on the systematic biological evaluation of this compound and its derivatives in areas such as antimicrobial, anti-inflammatory, and enzyme inhibition assays. Such studies will be crucial in unlocking the full potential of this intriguing molecule.

References

The Biphenyl Carboxylic Acid Saga: From Pain Relief to Blood Pressure Control

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

The journey of substituted biphenyl carboxylic acids from their initial discovery to their current status as indispensable therapeutic agents is a compelling narrative of chemical ingenuity and pharmacological insight. This in-depth guide traces the historical milestones, explores the synthetic evolution, and elucidates the mechanistic complexities of this vital class of molecules, providing a comprehensive resource for scientists and researchers in the field.

Part 1: Early Discoveries and the Rise of NSAIDs

The story begins with the quest for safer and more effective analgesics and anti-inflammatory agents. Building upon the foundational understanding of salicylic acid, researchers sought to modify its structure to enhance potency and reduce gastrointestinal side effects. This led to the exploration of incorporating a biphenyl moiety, a structural motif known to be a versatile scaffold in medicinal chemistry.[1][2]

The Advent of Diflunisal: A New Era in Salicylates

A significant breakthrough came in 1971 with the development of Diflunisal by Merck Sharp & Dohme.[3] This compound, 5-(2,4-difluorophenyl)salicylic acid, emerged from a research program aimed at creating more potent analogs of aspirin.[3] The strategic addition of a difluorophenyl group at the C-5 position of salicylic acid was a key innovation, resulting in a compound with enhanced analgesic and anti-inflammatory activity.[4]

Diflunisal's mechanism of action, like other nonsteroidal anti-inflammatory drugs (NSAIDs), involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins—hormones involved in inflammation and pain.[3][5][6] Specifically, it inhibits both COX-1 and COX-2 isoforms.[6][7] This dual inhibition, while effective, is also associated with the gastrointestinal side effects common to many traditional NSAIDs, as COX-1 plays a protective role in the gastric mucosa.[8][9][10]

Interestingly, recent research has unveiled a new therapeutic potential for Diflunisal in treating hereditary transthyretin-mediated amyloidosis, a rare and debilitating disease.[3][11] This is attributed to its ability to stabilize the transthyretin tetramer.[11]

Fenoprofen: A Propionic Acid Derivative

Another important member of this class is Fenoprofen, a propionic acid derivative with a 3-phenoxyphenyl substituent.[12] Developed by Eli Lilly and Company and patented in 1971, Fenoprofen also functions as a non-selective COX inhibitor, providing relief from pain and inflammation in conditions like rheumatoid arthritis and osteoarthritis.[7][12][13]

Part 2: The Renin-Angiotensin System and the "Sartan" Revolution

While the initial focus for substituted biphenyl carboxylic acids was on inflammation and pain, a paradigm shift occurred with the discovery of their profound effects on the cardiovascular system. This chapter of the story revolves around the intricate workings of the Renin-Angiotensin System (RAS), a critical regulator of blood pressure and fluid balance.[14]

The key player in this system is Angiotensin II (Ang II), a potent vasoconstrictor.[15][16] Scientists in the 1970s began to recognize the detrimental effects of Ang II on the heart and kidneys.[15] This understanding spurred the search for compounds that could block the actions of Ang II.

Losartan: The Prototypical Angiotensin II Receptor Blocker

The breakthrough came in the 1980s with the discovery of Losartan, the first orally active, nonpeptide Angiotensin II receptor antagonist.[17] This discovery was a culmination of efforts that began with the identification of weakly potent nonpeptide antagonists, S-8307 and S-8308, by researchers at Takeda in 1982.[15] These initial leads, though limited in their therapeutic potential, provided the crucial chemical framework for further optimization.[15]

Losartan's unique biphenyltetrazole structure proved to be highly effective in selectively blocking the AT1 subtype of Angiotensin II receptors, thereby preventing the vasoconstrictive and aldosterone-secreting effects of Ang II.[14][17] This targeted mechanism of action offered a significant advantage over previous antihypertensive agents.

The development of Losartan paved the way for a new class of drugs known as Angiotensin II Receptor Blockers (ARBs), or "sartans." This family of drugs, including Valsartan, Candesartan, Irbesartan, Telmisartan, and Olmesartan, all share the characteristic biphenyl-methyl group.[15] Telmisartan, discovered in 1991, is notable for having a carboxylic acid as the biphenyl acidic group and the longest elimination half-life of the ARBs.[15]

Part 3: Synthesis and Methodologies

The therapeutic success of substituted biphenyl carboxylic acids is underpinned by robust and versatile synthetic strategies. The core of these syntheses often involves the formation of the biphenyl linkage, a key step for which several powerful methods have been developed.

Key Synthetic Approaches

Traditionally, methods like the Friedel-Crafts acylation were employed.[1] However, the advent of palladium-catalyzed cross-coupling reactions revolutionized the synthesis of these compounds.

The Suzuki-Miyaura Coupling Reaction: This has become a cornerstone for the synthesis of biphenyl derivatives.[1][18] This reaction involves the coupling of an aryl boronic acid with an aryl halide in the presence of a palladium catalyst and a base. Its tolerance of a wide range of functional groups makes it particularly suitable for the synthesis of complex pharmaceutical intermediates.[18][19]

Experimental Protocol: Suzuki-Miyaura Coupling for Biphenyl Carboxylic Acid Synthesis [18]

  • Reactant Preparation: In a suitable reaction vessel, dissolve the substituted bromobenzoic acid (1 equivalent) in a 4:1 mixture of 1,4-dioxane and water.

  • Addition of Reagents: Add the desired substituted boronic acid (1 equivalent) and potassium carbonate (1 equivalent) to the solution.

  • Catalyst Introduction: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (e.g., 0.02 equivalents).

  • Reaction Conditions: Stir the reaction mixture at 80°C for 16 hours.

  • Workup: After completion (monitored by TLC), dilute the mixture with water and extract with an organic solvent like ethyl acetate.

  • Purification: The crude product is then purified using column chromatography to yield the desired substituted biphenyl carboxylic acid.

Visualization of Synthetic Workflow

Suzuki_Miyaura_Coupling Aryl_Halide Aryl Halide (e.g., Bromobenzoic Acid) Reaction Reaction Mixture Aryl_Halide->Reaction Boronic_Acid Aryl Boronic Acid Boronic_Acid->Reaction Catalyst Pd(0) Catalyst (e.g., Pd(PPh3)4) Catalyst->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Solvent (e.g., Dioxane/Water) Solvent->Reaction Heating Heating (80°C, 16h) Reaction->Heating Product Substituted Biphenyl Carboxylic Acid Heating->Product

Caption: Suzuki-Miyaura cross-coupling workflow.

Part 4: Mechanism of Action: A Tale of Two Pathways

The therapeutic effects of substituted biphenyl carboxylic acids stem from their interaction with two distinct and crucial biological pathways: the cyclooxygenase (COX) pathway for NSAIDs and the renin-angiotensin system (RAS) for sartans.

NSAIDs and the Cyclooxygenase Pathway

NSAIDs like Diflunisal and Fenoprofen exert their anti-inflammatory, analgesic, and antipyretic effects by inhibiting the COX enzymes.[20][21]

  • COX-1: This isoform is constitutively expressed in many tissues and is responsible for producing prostaglandins that have protective functions, such as maintaining the integrity of the stomach lining.[8]

  • COX-2: This isoform is typically induced by inflammatory stimuli and is responsible for producing prostaglandins that mediate inflammation, pain, and fever.[8][10]

The non-selective inhibition of both COX-1 and COX-2 by traditional NSAIDs explains both their therapeutic benefits (from COX-2 inhibition) and their common side effects, particularly gastrointestinal issues (from COX-1 inhibition).[10]

Visualization of the COX Pathway Inhibition

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Physiological Physiological Prostaglandins (e.g., Gastric Protection) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Inflammatory Prostaglandins COX2->Prostaglandins_Inflammatory Inflammation Inflammation & Pain Prostaglandins_Inflammatory->Inflammation NSAIDs NSAIDs (e.g., Diflunisal) NSAIDs->COX1 NSAIDs->COX2

Caption: NSAID mechanism via COX inhibition.

Sartans and the Renin-Angiotensin System

The "sartans" operate through a highly specific mechanism within the RAS. They selectively block the Angiotensin II Type 1 (AT1) receptor, preventing Angiotensin II from binding and exerting its potent vasoconstrictive effects.[14][15][22] This leads to vasodilation and a reduction in blood pressure.

A key advantage of ARBs is that they do not interfere with the bradykinin system, unlike Angiotensin-Converting Enzyme (ACE) inhibitors. This is significant because the accumulation of bradykinin is associated with the characteristic dry cough experienced by some patients taking ACE inhibitors.

Visualization of the Renin-Angiotensin System and ARB Action

RAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Vasoconstriction Vasoconstriction & Aldosterone Release AT1_Receptor->Vasoconstriction Sartans Sartans (e.g., Losartan) Sartans->AT1_Receptor

Caption: ARB mechanism within the RAS pathway.

Part 5: Future Directions and Emerging Applications

The field of substituted biphenyl carboxylic acids continues to evolve, with ongoing research exploring new therapeutic applications and refining existing drug candidates.

  • Expanded Indications: The repurposing of drugs like Diflunisal for rare diseases highlights the potential for discovering novel activities of established molecules.[3][11] Similarly, research is exploring the potential of sartans in treating conditions beyond hypertension, such as neurodegenerative diseases and cancer.[23][24]

  • Novel Syntheses: The development of greener and more efficient synthetic methods, such as those utilizing water-soluble catalysts, is an active area of research.[19]

  • Structure-Activity Relationship (SAR) Studies: Continued investigation into the SAR of these compounds will enable the design of next-generation drugs with improved potency, selectivity, and pharmacokinetic profiles.[24] For instance, the development of "bisartans," which bear two anionic biphenyl-tetrazole pharmacophores, is being explored for potential superior therapeutic effects.[16][24]

The rich history and diverse applications of substituted biphenyl carboxylic acids serve as a testament to the power of medicinal chemistry. From their origins as aspirin analogs to their current role as mainstays in cardiovascular medicine, these compounds have had a profound impact on human health and continue to be a fertile ground for future drug discovery.

References

Theoretical Investigations of 2'-Chloro-biphenyl-4-carboxylic acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive theoretical analysis of 2'-Chloro-biphenyl-4-carboxylic acid, a molecule of significant interest in medicinal chemistry due to its structural motifs—the biphenyl scaffold and halogen substitution—which are prevalent in numerous pharmacologically active agents. This document delves into the molecular geometry, electronic properties, and potential intermolecular interactions of the title compound through detailed computational methodologies. We present a step-by-step protocol for Density Functional Theory (DFT) calculations to elucidate its structural and electronic characteristics, validated against experimental crystallographic data. Furthermore, a procedural outline for molecular docking simulations is provided to explore its potential as a ligand for relevant biological targets. This guide is intended for researchers, scientists, and drug development professionals, offering both a foundational understanding and practical insights into the application of theoretical chemistry in the rational design of novel therapeutics based on the biphenyl-4-carboxylic acid framework.

Introduction: The Significance of Substituted Biphenyl Carboxylic Acids in Medicinal Chemistry

Biphenyl derivatives are a cornerstone in modern drug discovery, forming the structural basis for a wide array of therapeutic agents.[1] Their utility spans across various therapeutic areas, including anti-inflammatory, antihypertensive, and anticancer applications. The biphenyl moiety's conformational flexibility, governed by the torsional angle between the two phenyl rings, allows it to adapt to the topology of diverse biological targets. The carboxylic acid functional group, also a common feature in many drugs, enhances polarity and hydrophilicity, which can significantly influence a compound's pharmacokinetic profile.[1]

The introduction of a chlorine atom, as in this compound, can profoundly impact the molecule's physicochemical properties. Halogen substitution is a well-established strategy in medicinal chemistry to modulate potency, selectivity, and metabolic stability.[2] The position of the chlorine atom, particularly at the ortho position of one of the phenyl rings, is expected to induce significant steric and electronic perturbations, influencing the molecule's preferred conformation and its interaction with biological macromolecules.

This guide will explore the theoretical underpinnings of this compound's structure and function, providing a robust computational framework for its further investigation as a potential drug candidate.

Molecular Structure and Conformational Analysis

The three-dimensional structure of this compound is primarily defined by the dihedral angle between the two phenyl rings and the orientation of the carboxylic acid group. These conformational features are critical for its biological activity, as they dictate the molecule's shape and the spatial arrangement of its functional groups.

Experimental Insights from X-ray Crystallography

An invaluable starting point for any theoretical study is the available experimental data. The crystal structure of this compound has been determined by X-ray diffraction, providing precise measurements of its solid-state conformation.[3]

Key findings from the crystallographic study include:

  • Dihedral Angle (Phenyl-Phenyl): The angle between the planes of the two phenyl rings is 46.1°.[3] This significant twist from planarity is a result of the steric hindrance between the ortho-chloro substituent and the ortho-hydrogen on the adjacent ring.

  • Carboxylic Acid Orientation: The carboxyl group is twisted by 7.9° relative to the plane of the phenyl ring to which it is attached.[3]

  • Dimerization: In the crystalline state, the molecules form centrosymmetric, hydrogen-bonded dimers through their carboxylic acid moieties.[3]

This experimental data serves as a crucial benchmark for validating the accuracy of our theoretical models.

ParameterExperimental Value (X-ray Crystallography)[3]
Dihedral Angle (Phenyl-Phenyl) 46.1°
Dihedral Angle (Carboxyl-Phenyl) 7.9°
Crystal System Triclinic
Space Group
Unit Cell Dimensions a = 3.896 Å, b = 9.549 Å, c = 14.184 Å
α = 92.01°, β = 95.99°, γ = 92.44°

Table 1: Crystallographic Data for this compound.

Theoretical Conformational Analysis: The Torsional Potential

To understand the conformational flexibility of this compound in a non-crystalline environment, we can compute its torsional potential energy surface. This involves systematically rotating the dihedral angle between the two phenyl rings and calculating the corresponding energy at each point.

Experimental Protocol: Calculating the Torsional Potential Energy Surface

  • Software: Gaussian 16 or similar quantum chemistry software package.

  • Methodology:

    • Initial Geometry: Build the initial structure of this compound. The crystallographic data can be used as a starting point.

    • Level of Theory: Density Functional Theory (DFT) is a suitable method. The B3LYP functional combined with a Pople-style basis set such as 6-31G(d) provides a good balance of accuracy and computational cost. For higher accuracy, especially in capturing dispersion interactions that influence the torsional barrier, a dispersion-corrected functional like B3LYP-D3 and a larger basis set (e.g., 6-311++G(d,p)) are recommended.

    • Scan Coordinate: Define the dihedral angle C(1)-C(1')-C(2')-C(3') as the scan coordinate.

    • Scan Parameters: Perform a relaxed potential energy surface scan, varying the defined dihedral angle from 0° to 180° in steps of 10°. At each step, the dihedral angle is fixed while all other geometric parameters are allowed to relax to their minimum energy conformation.

  • Analysis: Plot the relative energy against the dihedral angle to visualize the torsional potential. Identify the energy minima (stable conformers) and maxima (transition states).

The resulting potential energy surface will likely show a global minimum corresponding to the twisted conformation observed in the crystal structure and energy barriers at the planar (0°) and perpendicular (90°) conformations. The height of these barriers provides insight into the molecule's conformational rigidity.

Torsional_Potential_Workflow cluster_prep Geometry Preparation cluster_calc DFT Calculation cluster_analysis Analysis start Initial 3D Structure define_scan Define Dihedral Scan Coordinate start->define_scan pes_scan Relaxed Potential Energy Surface Scan (B3LYP/6-31G(d)) define_scan->pes_scan plot_pes Plot Energy vs. Dihedral Angle pes_scan->plot_pes identify_min_max Identify Minima and Transition States plot_pes->identify_min_max

Caption: Workflow for calculating the torsional potential energy surface.

Electronic Properties and Reactivity

The electronic properties of this compound, such as its charge distribution and frontier molecular orbitals, are key determinants of its reactivity and intermolecular interactions.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP is mapped onto the electron density surface, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential).

For this compound, we anticipate:

  • Negative Potential: Concentrated around the oxygen atoms of the carboxylic acid group and, to a lesser extent, the chlorine atom, due to the high electronegativity of these atoms. These regions are likely to act as hydrogen bond acceptors.

  • Positive Potential: Located around the hydrogen atom of the carboxylic acid's hydroxyl group, making it a potential hydrogen bond donor.

Experimental Protocol: MEP Calculation and Visualization

  • Software: Gaussian 16 for calculation, and a visualization program like GaussView or Avogadro.

  • Methodology:

    • Geometry Optimization: First, perform a full geometry optimization of this compound at a suitable level of theory (e.g., B3LYP/6-311++G(d,p)).

    • MEP Calculation: Using the optimized geometry, perform a single-point energy calculation while requesting the generation of the MEP surface. The iop(6/33=2) keyword in Gaussian can be used for this purpose.

  • Visualization: Load the generated checkpoint or cube file into the visualization software and map the MEP onto the electron density surface. Adjust the color scale to clearly distinguish between positive, negative, and neutral regions.

Frontier Molecular Orbitals (HOMO and LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

A smaller HOMO-LUMO gap suggests higher reactivity. The distribution of the HOMO and LUMO across the molecule can provide insights into which regions are most likely to be involved in electron transfer processes.

PropertyDescriptionSignificance in Drug Design
HOMO Energy Energy of the highest occupied molecular orbital.Related to the molecule's ionization potential and electron-donating ability.
LUMO Energy Energy of the lowest unoccupied molecular orbital.Related to the molecule's electron affinity and electron-accepting ability.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity.

Table 2: Significance of Frontier Molecular Orbitals in Drug Design.

Potential for Drug Development: Molecular Docking

To assess the potential of this compound as a therapeutic agent, molecular docking can be employed to predict its binding affinity and orientation within the active site of a biological target. Given the known activities of related biphenyl carboxylic acids, potential targets could include enzymes such as cyclooxygenase (COX) or nuclear receptors like peroxisome proliferator-activated receptors (PPARs).

Experimental Protocol: Molecular Docking Simulation

  • Software: A molecular docking program such as AutoDock Vina, Glide, or GOLD.

  • Preparation:

    • Ligand Preparation: Generate a 3D structure of this compound. The optimized geometry from DFT calculations should be used. Assign appropriate atom types and charges.

    • Receptor Preparation: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). Remove water molecules, add hydrogen atoms, and assign charges.

  • Docking:

    • Grid Generation: Define a docking grid box that encompasses the active site of the receptor.

    • Docking Run: Perform the docking simulation. The program will generate a series of possible binding poses for the ligand within the active site and score them based on their predicted binding affinity.

  • Analysis:

    • Binding Poses: Analyze the top-scoring poses to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, between the ligand and the protein.

    • Binding Affinity: The docking score provides an estimate of the binding free energy.

Docking_Workflow cluster_prep Preparation cluster_dock Docking Simulation cluster_analysis Post-Docking Analysis ligand_prep Ligand Preparation (Optimized Geometry, Charges) grid_gen Define Docking Grid Box ligand_prep->grid_gen receptor_prep Receptor Preparation (from PDB, Add Hydrogens) receptor_prep->grid_gen run_docking Run Docking Algorithm (e.g., AutoDock Vina) grid_gen->run_docking analyze_poses Analyze Binding Poses and Interactions run_docking->analyze_poses evaluate_scores Evaluate Docking Scores (Binding Affinity) run_docking->evaluate_scores

References

The Solubility Profile of 2'-Chloro-biphenyl-4-carboxylic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of Physicochemical Influences and Practical Methodologies for Solubility Determination in Organic Solvents

Abstract

Introduction: The Significance of Solubility

The solubility of an active pharmaceutical ingredient (API) in various organic solvents is a cornerstone of drug development and chemical research. It dictates the feasibility of purification methods, influences the choice of solvents for analytical techniques, and is a key determinant in formulation strategies. 2'-Chloro-biphenyl-4-carboxylic acid, with its biphenyl scaffold, carboxylic acid functionality, and chlorine substituent, presents a unique combination of structural features that govern its interaction with different solvent environments. Understanding its solubility is paramount for its effective application and manipulation in a laboratory setting.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is the first step in predicting its solubility behavior.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound4-Biphenylcarboxylic acid
Molecular Formula C₁₃H₉ClO₂C₁₃H₁₀O₂
Molecular Weight 232.66 g/mol 198.22 g/mol
Melting Point Not available~220-225 °C[1]
Structure Biphenyl core with a carboxylic acid at the 4-position and a chlorine at the 2'-positionBiphenyl core with a carboxylic acid at the 4-position
Predicted LogP ~4.5~3.7

The presence of the chlorine atom in the 2'-position introduces steric hindrance, potentially affecting the planarity of the biphenyl rings and influencing crystal packing. This can have a significant, though not always predictable, impact on its melting point and, consequently, its solubility. The carboxylic acid group is capable of forming strong hydrogen bonds, often leading to the formation of dimers in the solid state and in non-polar solvents.

Theoretical Framework for Solubility in Organic Solvents

The adage "like dissolves like" provides a fundamental, albeit simplified, framework for predicting solubility. The solubility of this compound in a given organic solvent is a result of the interplay between several intermolecular forces:

  • Van der Waals Forces: The large, non-polar biphenyl structure will contribute significantly to van der Waals interactions. Non-polar solvents like hexane and toluene will primarily interact through these forces.

  • Dipole-Dipole Interactions: The polar carboxylic acid group and the carbon-chlorine bond introduce dipoles into the molecule. Polar aprotic solvents such as acetone and ethyl acetate will engage in dipole-dipole interactions.

  • Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor and acceptor. Protic solvents like methanol and ethanol can form strong hydrogen bonds with the solute, which is expected to enhance solubility. Polar aprotic solvents with hydrogen bond accepting capabilities (e.g., DMSO, THF) will also exhibit favorable interactions.

The presence of the chlorine atom, an electronegative substituent, can subtly influence the electronic distribution of the biphenyl system, potentially affecting its polarity and interactions with polar solvents.

Predicting Solubility Trends:
  • High Solubility: Expected in polar aprotic solvents that can accept hydrogen bonds, such as Dimethyl Sulfoxide (DMSO) and Tetrahydrofuran (THF), and in polar protic solvents like methanol and ethanol, due to favorable hydrogen bonding and dipole-dipole interactions.

  • Moderate Solubility: Expected in solvents of intermediate polarity like acetone and ethyl acetate, where dipole-dipole interactions will be the primary driver of solvation.

  • Low to Negligible Solubility: Expected in non-polar solvents such as hexane and toluene. While the biphenyl backbone has an affinity for these solvents through van der Waals forces, the energetic cost of breaking the strong hydrogen bonds of the carboxylic acid dimers in the solid state is unlikely to be compensated by these weaker interactions. Similarly, due to its largely non-polar structure, solubility in water is expected to be very low.[1][2]

The following diagram illustrates the key factors influencing the dissolution process.

G cluster_solid Solid State cluster_solution Solution State Solid This compound (Crystalline Solid) Solvated Solvated Molecule Solid->Solvated Dissolution Lattice Overcome Crystal Lattice Energy Dissolution_Process Dissolution_Process Solvation Solvation Energy (Solute-Solvent Interactions)

Caption: The dissolution process is governed by the balance between the energy required to break the crystal lattice and the energy released upon solvation.

Experimental Determination of Solubility

Given the lack of published quantitative data, empirical determination of solubility is essential. The following section provides a detailed, step-by-step protocol for determining the equilibrium solubility of this compound in various organic solvents.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm, compatible with the chosen solvent)

Experimental Workflow: Shake-Flask Method

The shake-flask method is a widely accepted technique for determining equilibrium solubility.

G start Start step1 Add excess solid to a known volume of solvent in a vial. start->step1 step2 Equilibrate at a constant temperature with agitation (e.g., 24-48 hours). step1->step2 step3 Allow solid to settle or centrifuge to separate phases. step2->step3 step4 Withdraw an aliquot of the supernatant and filter immediately. step3->step4 step5 Dilute the filtered solution to a known volume. step4->step5 step6 Analyze the concentration of the diluted solution using a calibrated HPLC or UV-Vis method. step5->step6 step7 Calculate the original solubility (e.g., in mg/mL or mol/L). step6->step7 end_node End step7->end_node

Caption: A schematic representation of the shake-flask method for solubility determination.

Detailed Protocol
  • Preparation: Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

  • Solvent Addition: Add a precise volume of the desired organic solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in a constant temperature shaker or water bath. Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle. For finer particles, centrifugation may be necessary.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant using a pipette. Immediately filter the aliquot through a syringe filter to remove any suspended solid particles.

  • Dilution: Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted solution using a pre-validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry. A calibration curve prepared with known concentrations of this compound in the same solvent is required for accurate quantification.

  • Calculation: Calculate the solubility using the following formula:

    Solubility (mg/mL) = (Concentration of diluted solution (mg/mL)) x (Dilution factor)

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

Table 2: Hypothetical Solubility Data for this compound at 25 °C

SolventPolarity IndexSolubility (mg/mL)Classification
Hexane0.1< 0.1Practically Insoluble
Toluene2.4< 1Very Slightly Soluble
Dichloromethane3.15 - 10Slightly Soluble
Ethyl Acetate4.410 - 20Soluble
Acetone5.120 - 30Soluble
Ethanol4.3> 50Freely Soluble
Methanol5.1> 50Freely Soluble
Tetrahydrofuran (THF)4.0> 50Freely Soluble
Dimethyl Sulfoxide (DMSO)7.2> 100Very Soluble

Note: The data in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

The results should be interpreted in the context of the theoretical principles outlined in Section 3. For instance, high solubility in DMSO and alcohols would confirm the dominant role of hydrogen bonding in the solvation of the carboxylic acid group.

Conclusion

While a definitive, quantitative solubility profile of this compound in organic solvents is not currently documented in readily accessible literature, this guide provides a robust framework for its investigation. By understanding the compound's physicochemical properties and the principles of solute-solvent interactions, researchers can make informed predictions about its solubility. Furthermore, the detailed experimental protocol provided herein offers a reliable method for generating the precise solubility data required for a wide range of research and development applications. The systematic approach outlined in this guide will enable scientists to effectively work with this compound and unlock its full potential in their scientific endeavors.

References

An In-depth Technical Guide to the Physicochemical Properties of 2'-Chloro-biphenyl-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed examination of the melting and boiling points of 2'-Chloro-biphenyl-4-carboxylic acid (CAS No: 3808-93-3), a compound of interest in various industrial and biochemical research applications.[1] We will delve into the experimentally determined values, the underlying principles governing these properties, and the standard methodologies for their accurate measurement.

Introduction to this compound

This compound is an organic compound featuring a biphenyl backbone substituted with a chlorine atom at the 2'-position and a carboxylic acid group at the 4-position.[1] Its molecular formula is C₁₃H₉ClO₂, with a molecular weight of 232.66 g/mol .[1] The presence of the chlorine atom introduces conformational rigidity, making it a valuable tool for studying the impact of molecular shape on biological and chemical interactions.[1] Understanding its fundamental physicochemical properties, such as melting and boiling points, is critical for its application in synthesis, formulation, and material science.

Part 1: Melting Point - A Key Indicator of Purity and Identity

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase.[2] It is a characteristic property that provides crucial information about the identity and purity of a compound.[2] For a pure substance, the melting point is typically a sharp, narrow range, whereas impurities tend to depress the melting point and broaden the melting range.[3]

Experimentally Determined Melting Point

The experimentally determined melting point for this compound is 247°C .[1] This relatively high melting point is indicative of strong intermolecular forces within the crystal lattice. The primary contributor to this thermal stability is the hydrogen bonding between the carboxylic acid groups of adjacent molecules, which often form stable dimeric structures.[1]

Standard Protocol for Melting Point Determination

Accurate determination of the melting point is a fundamental laboratory technique. The following protocol outlines a standard method using a modern digital melting point apparatus.

Methodology:

  • Sample Preparation:

    • Ensure the sample of this compound is completely dry and finely powdered. This can be achieved by crushing a small amount on a clean, dry surface.[4][5]

    • Load the powdered sample into a capillary tube, sealed at one end, to a height of 1-2 mm by tapping the sealed end gently on a hard surface.[4][5] Proper packing is essential to ensure uniform heat transfer.[4]

  • Apparatus Setup:

    • Place the loaded capillary tube into the heating block of the melting point apparatus.[5]

    • Set the apparatus for a rapid heating ramp (e.g., 10-20°C per minute) to determine an approximate melting range. This initial, fast run saves time and provides a target range for a more precise measurement.[3]

  • Measurement:

    • Allow the apparatus to cool to at least 20°C below the approximate melting point observed in the fast run.[3]

    • Place a new capillary with the sample into the apparatus.

    • Set a slower heating rate, typically around 1-2°C per minute, to ensure the sample and the thermometer are in thermal equilibrium.

    • Carefully observe the sample. Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2).[5] The melting point is reported as the range T1-T2.

    • For validation, repeat the measurement at a slow heating rate until consistent values are obtained.

Causality in Protocol:

  • Fine Powder: Ensures efficient and uniform heat transfer through the sample.

  • Slow Heating Rate: Crucial for accuracy, as it allows the heat to be transferred from the heating block, through the glass of the capillary, and into the sample, ensuring that the recorded temperature is the true temperature of the sample.[2]

  • Reporting a Range: Acknowledges that melting occurs over a small temperature interval, even for pure compounds.[2] A broad range (>2°C) often indicates the presence of impurities.[3]

Workflow Visualization:

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measure Measurement cluster_report Data Analysis & Reporting P1 Dry and Powder Sample P2 Load Capillary Tube (1-2mm) P1->P2 M1 Rapid Ramp Rate (10-20°C/min) for approximate range M2 Cool Apparatus M1->M2 M3 Slow Ramp Rate (1-2°C/min) starting 20°C below M2->M3 M4 Record T1 (first liquid) and T2 (all liquid) M3->M4 R1 Report as Range (T1-T2) M4->R1 R2 Assess Purity based on Range Width R1->R2

Caption: Workflow for accurate melting point determination.

Part 2: Boiling Point - Estimation and Challenges

Predicted Boiling Point

The predicted boiling point for this compound is 382.4 ± 25.0°C at 760 mmHg .[1] It is critical to recognize this as a computationally derived estimate.

Challenges in Experimental Determination

For many complex organic molecules with high melting points and strong intermolecular forces, experimental determination of the boiling point at atmospheric pressure is impractical.[7] The primary reason is that such compounds often decompose at temperatures below their predicted boiling point. The energy required to overcome the strong intermolecular forces (like hydrogen bonds and dipole-dipole interactions) and transition the molecule into the gas phase is often greater than the energy required to break intramolecular covalent bonds, leading to thermal decomposition.[7]

Theoretical Prediction Methods

The prediction of boiling points for organic compounds is an active area of research in computational chemistry, often employing Quantitative Structure-Property Relationship (QSPR) models.[8][9] These models use molecular descriptors—numerical values derived from the molecular structure—to build a statistical relationship with experimental data.[8]

Key factors influencing the boiling point that are considered in these models include:

  • Molecular Weight: Generally, boiling point increases with molecular weight.[6][7]

  • Intermolecular Forces: The type and strength of intermolecular interactions (hydrogen bonding, dipole-dipole interactions, van der Waals forces) are major determinants.[6][7]

  • Molecular Structure: Factors like the length of a carbon backbone, the degree of branching, and the presence of functional groups significantly impact the boiling point.[8][9]

Machine learning algorithms and linear regression models are increasingly used to predict boiling points by correlating these molecular descriptors with known boiling points from large datasets.[6][10]

Data Summary
PropertyValueSource
Molecular Formula C₁₃H₉ClO₂[1]
Molecular Weight 232.66 g/mol [1]
Melting Point 247°C[1]
Predicted Boiling Point 382.4 ± 25.0°C[1]
Predicted Density 1.3 ± 0.1 g/cm³[1]
Conclusion

This compound is a solid compound with a high, experimentally verified melting point of 247°C, reflecting the strong intermolecular hydrogen bonding conferred by its carboxylic acid moiety.[1] An experimental boiling point is not reported, likely due to thermal decomposition at elevated temperatures. Computational models predict a boiling point of 382.4 ± 25.0°C, a value that should be used with the understanding that it is a theoretical estimate.[1] Accurate experimental determination of the melting point, following the rigorous protocol detailed in this guide, remains a critical step for verifying the identity and purity of this compound in a research and development setting.

References

Methodological & Application

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 2'-Chloro-biphenyl-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of Substituted Biaryl Carboxylic Acids

Substituted biphenyl carboxylic acids are a class of organic compounds of significant interest in medicinal chemistry and materials science. Their rigid, well-defined three-dimensional structure makes them valuable scaffolds for the design of therapeutic agents and functional materials. 2'-Chloro-biphenyl-4-carboxylic acid, in particular, serves as a key intermediate in the synthesis of various pharmaceuticals. The presence of the chlorine atom and the carboxylic acid group provides handles for further chemical modifications, allowing for the exploration of structure-activity relationships in drug discovery.

Palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, have become indispensable tools for the efficient construction of carbon-carbon bonds, especially for creating biaryl systems.[1][2][3] This method offers high functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of boronic acids.[4] This application note provides a detailed, field-proven protocol for the synthesis of this compound via a Suzuki-Miyaura coupling, grounded in a thorough understanding of the reaction mechanism and optimization parameters.

Mechanistic Insight: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[5][6][7] Understanding this cycle is paramount for troubleshooting and optimizing the reaction.

The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (in this case, 1-chloro-2-iodobenzene or a similar halide). This step forms a Pd(II) intermediate. The reactivity of the halide is crucial, with the general trend being I > Br > Cl.[8] While aryl chlorides are less reactive, the use of specialized ligands can facilitate this step.[4][9][10]

  • Transmetalation: The organic group from the organoboron reagent (4-carboxyphenylboronic acid) is transferred to the palladium(II) center. This step requires the presence of a base to activate the boronic acid, forming a more nucleophilic boronate species.[11][12] The exact mechanism of transmetalation is still a subject of investigation but is a critical, often rate-determining, step.[8]

  • Reductive Elimination: The two organic fragments on the palladium(II) center couple and are eliminated from the metal, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5][6]

Suzuki_Miyaura_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)Ln ArPdX Ar-Pd(II)Ln-X Pd0->ArPdX Oxidative Addition (Ar-X) ArPdAr_prime Ar-Pd(II)Ln-Ar' ArPdX->ArPdAr_prime Transmetalation (Ar'-B(OR)2, Base) ArPdAr_prime->Pd0 Product Ar-Ar' ArPdAr_prime->Product Reductive Elimination ArX Aryl Halide (Ar-X) ArB Boronic Acid (Ar'-B(OR)2) FinalProduct Biaryl Product (Ar-Ar')

Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Experimental Protocol: Synthesis of this compound

This protocol is designed to be a robust starting point for the synthesis. Researchers should note that optimization of reaction conditions may be necessary depending on the scale and purity requirements.

Materials and Reagents
ReagentFormulaMW ( g/mol )CAS No.Notes
4-Iodo-benzoic acidC₇H₅IO₂248.02619-58-9Starting aryl halide.
(2-Chlorophenyl)boronic acidC₆H₆BClO₂156.371623-95-6Boronic acid coupling partner.
Tetrakis(triphenylphosphine)palladium(0)Pd(PPh₃)₄1155.5614221-01-3Palladium(0) catalyst.
Potassium CarbonateK₂CO₃138.21584-08-7Base.
1,4-DioxaneC₄H₈O₂88.11123-91-1Solvent.
WaterH₂O18.027732-18-5Co-solvent.
Ethyl AcetateC₄H₈O₂88.11141-78-6Extraction solvent.
Hydrochloric Acid (1M)HCl36.467647-01-0For acidification.
Anhydrous Magnesium SulfateMgSO₄120.377487-88-9Drying agent.
Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-iodobenzoic acid (2.48 g, 10.0 mmol, 1.0 equiv), (2-chlorophenyl)boronic acid (1.72 g, 11.0 mmol, 1.1 equiv), and potassium carbonate (4.15 g, 30.0 mmol, 3.0 equiv).

  • Catalyst Addition: To the flask, add tetrakis(triphenylphosphine)palladium(0) (0.58 g, 0.50 mmol, 0.05 equiv).

  • Solvent Addition and Degassing: Add a 4:1 mixture of 1,4-dioxane and water (50 mL). It is crucial to degas the reaction mixture to prevent oxidation of the Pd(0) catalyst. This can be achieved by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with 100 mL of water.

    • Transfer the mixture to a separatory funnel and wash with ethyl acetate (2 x 50 mL) to remove non-polar impurities. Discard the organic layers.

    • Carefully acidify the aqueous layer to a pH of approximately 2 with 1M hydrochloric acid. A precipitate of the product should form.

    • Extract the product with ethyl acetate (3 x 75 mL).

    • Combine the organic extracts and wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system such as ethanol/water or toluene.[13] This typically yields the product as a white to off-white solid.

Figure 2: Experimental workflow for the synthesis of this compound.

Trustworthiness and Self-Validation

The protocol described is designed to be self-validating through clear checkpoints:

  • Reaction Monitoring: The use of TLC or HPLC allows for real-time tracking of the consumption of starting materials and the formation of the product, confirming the reaction is proceeding as expected.

  • pH-Dependent Solubility: The carboxylic acid product is soluble in a basic aqueous solution as its carboxylate salt and precipitates upon acidification. This chemical property is exploited during the work-up and serves as a preliminary confirmation of product formation.

  • Spectroscopic and Analytical Characterization: The final product's identity and purity should be rigorously confirmed using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point analysis. Expected spectroscopic data should be compared with literature values.

Expert Insights and Causality

  • Choice of Halide: While aryl chlorides are more economical, aryl iodides or bromides are often used in laboratory-scale synthesis due to their higher reactivity in the oxidative addition step.[8] For aryl chlorides, more specialized and often more expensive phosphine ligands or N-heterocyclic carbene (NHC) ligands may be required to achieve good yields.[4][9][14]

  • Role of the Base: The base is not merely a pH adjuster. It plays a crucial role in the transmetalation step by activating the boronic acid.[11][12] The choice of base can significantly impact the reaction rate and yield. Inorganic bases like potassium carbonate are widely used due to their efficacy and cost-effectiveness.[12][15]

  • Solvent System: A mixture of an organic solvent and water is common in Suzuki couplings. The organic solvent (e.g., 1,4-dioxane, toluene, or DMF) solubilizes the organic reactants and the catalyst, while water is necessary to dissolve the inorganic base.[7][8]

  • Catalyst and Ligand Selection: Tetrakis(triphenylphosphine)palladium(0) is a versatile and commonly used catalyst. The triphenylphosphine ligands stabilize the palladium center. For less reactive aryl chlorides, ligands that are more electron-rich and bulky, such as tri(tert-butyl)phosphine or biaryl phosphines, can enhance the rate of oxidative addition.[11]

  • Degassing: The Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which can deactivate it. Thoroughly degassing the reaction mixture is a critical step to ensure high catalytic activity and reproducibility.

Conclusion

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful and reliable method for the synthesis of this compound. By understanding the underlying catalytic cycle and the roles of each reaction component, researchers can effectively implement and troubleshoot this important transformation. The protocol provided herein serves as a comprehensive guide for scientists in both academic and industrial settings, facilitating the synthesis of this valuable chemical intermediate.

References

Application Notes and Protocols for the Synthesis of Substituted Biphenyl-4-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of Biphenyl-4-Carboxylic Acids

Substituted biphenyl-4-carboxylic acids are a class of organic compounds of significant interest in medicinal chemistry and materials science.[1][2][3] This structural motif is a key component in numerous pharmacologically active molecules, including anti-inflammatory drugs, antihypertensives, and potential anticancer agents.[2][3] The biphenyl scaffold provides a rigid yet conformationally flexible backbone, allowing for precise spatial orientation of various functional groups to interact with biological targets. Furthermore, these compounds serve as crucial intermediates in the synthesis of more complex molecules, such as polymers and liquid crystals.[4]

Given their importance, robust and versatile synthetic methods for accessing a diverse range of substituted biphenyl-4-carboxylic acids are highly sought after in both academic and industrial research settings. This guide provides a detailed overview of the Suzuki-Miyaura cross-coupling reaction, a powerful and widely adopted method for the synthesis of these valuable compounds. We will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental protocol for a representative synthesis, and present data on the synthesis of various derivatives.

The Suzuki-Miyaura Cross-Coupling: A Powerful Tool for Biaryl Synthesis

The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate.[5] This Nobel Prize-winning reaction has become a cornerstone of modern organic synthesis due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of starting materials.[6]

The Catalytic Cycle

The mechanism of the Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., a substituted bromobenzoic acid) to form a Pd(II) intermediate. This is often the rate-determining step of the reaction.

  • Transmetalation: The organoboron reagent (e.g., a substituted phenylboronic acid), activated by a base, transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired biphenyl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'L2 Ar-Pd(II)-Ar'L2 Ar-Pd(II)(X)L2->Ar-Pd(II)-Ar'L2 Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)-Ar'L2->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'L2->Ar-Ar' Product Formation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of Biphenyl-4-carboxylic Acid

This protocol details the synthesis of the parent biphenyl-4-carboxylic acid from 4-bromobenzoic acid and phenylboronic acid. This reaction can be adapted for the synthesis of a wide range of substituted derivatives by choosing the appropriate starting materials.

Materials and Equipment
  • Reagents:

    • 4-Bromobenzoic acid

    • Phenylboronic acid

    • Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

    • Triphenylphosphine (PPh₃) (if using Pd(OAc)₂)

    • Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃)

    • Ethanol

    • Deionized water

    • Toluene

    • Hydrochloric acid (HCl), 1M

    • Ethyl acetate

    • Hexanes

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Equipment:

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath

    • Separatory funnel

    • Büchner funnel and filter paper

    • Rotary evaporator

    • Thin-layer chromatography (TLC) plates and chamber

    • Melting point apparatus

    • NMR spectrometer

    • IR spectrometer

Step-by-Step Procedure

Synthesis_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Purification cluster_4 Characterization A Combine Reactants: 4-Bromobenzoic Acid, Phenylboronic Acid, Base (K2CO3) B Add Catalyst System: Pd(OAc)2 and PPh3 A->B C Add Solvents: Toluene and Water B->C D Heat to Reflux (e.g., 90°C) C->D E Monitor Progress by TLC D->E F Cool to Room Temp. E->F G Acidify with HCl F->G H Extract with Ethyl Acetate G->H I Dry Organic Layer (Na2SO4) H->I J Concentrate in vacuo I->J K Recrystallize from Aqueous Ethanol J->K L Isolate Product by Filtration K->L M Dry under Vacuum L->M N Determine Yield, Melting Point M->N O Spectroscopic Analysis (NMR, IR) N->O

Caption: Overall workflow for the synthesis of biphenyl-4-carboxylic acid.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-bromobenzoic acid (1.0 mmol, 1.0 eq.), phenylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (3.0 mmol, 3.0 eq.).

  • Catalyst Addition: To the flask, add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%). Alternatively, a pre-formed Pd(0) catalyst such as Pd(PPh₃)₄ (0.02 mmol, 2 mol%) can be used.

  • Solvent Addition: Add a mixture of toluene (10 mL) and deionized water (2 mL) to the flask.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the 4-bromobenzoic acid spot. The reaction is typically complete within 4-6 hours.[7]

  • Workup:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Acidify the aqueous layer to a pH of approximately 2 with 1M HCl. This will protonate the carboxylate to the carboxylic acid, causing it to precipitate.

    • Extract the mixture with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as aqueous ethanol or a mixture of benzene and petroleum ether, to yield pure biphenyl-4-carboxylic acid as a white to light yellow crystalline powder.[8]

  • Characterization: The identity and purity of the final product should be confirmed by determining its melting point and by spectroscopic analysis (¹H NMR, ¹³C NMR, and IR).

Data Summary: Synthesis of Substituted Biphenyl-4-Carboxylic Acids

The Suzuki-Miyaura coupling is highly versatile and can be used to synthesize a wide range of substituted biphenyl-4-carboxylic acids. The following table provides examples of different derivatives that can be synthesized using this methodology, along with typical reaction conditions and yields.

Aryl HalideArylboronic AcidCatalyst (mol%)BaseSolventTime (h)Yield (%)
4-Bromobenzoic acidPhenylboronic acidPd(OAc)₂/PPh₃ (2)K₂CO₃Toluene/H₂O4-6>90
4-Bromobenzoic acid4-Methylphenylboronic acidPd/C (5)K₂CO₃Ethanol/H₂O4~95
3-Bromobenzoic acidPhenylboronic acid[PdCl₂(NH₂CH₂COOH)₂] (0.1)K₂CO₃H₂O1.599
4-Bromobenzoic acid4-Fluorophenylboronic acid[PdCl₂(NH₂CH₂COOH)₂] (0.1)K₂CO₃H₂O1.598
4-Bromobenzoic acid4-Methoxyphenylboronic acid[PdCl₂(NH₂CH₂COOH)₂] (0.1)K₂CO₃H₂O1.597
4-Bromo-3-methylbenzoic acidPhenylboronic acidPd(PPh₃)₄ (1.5)Na₂CO₃DME/H₂O1285

Yields are based on the limiting aryl halide and may vary depending on the specific reaction conditions and purification methods.

Troubleshooting and Key Considerations

  • Catalyst Activity: The palladium catalyst is sensitive to air and moisture. It is important to handle it appropriately and to use degassed solvents for optimal results, although many modern protocols are more robust.

  • Base Selection: The choice of base is crucial for the reaction's success. Carbonates such as K₂CO₃ and Na₂CO₃ are commonly used. For more challenging couplings, stronger bases like potassium phosphate (K₃PO₄) may be required.

  • Homocoupling: A common side reaction is the homocoupling of the boronic acid. This can be minimized by using a slight excess of the boronic acid and carefully controlling the reaction conditions.

  • Purification: The final product is often a solid that can be purified by recrystallization. If the product is not crystalline, column chromatography on silica gel is a viable alternative.[2]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly efficient and versatile method for the synthesis of substituted biphenyl-4-carboxylic acids. Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of starting materials make it an indispensable tool for researchers in drug discovery and materials science. By understanding the reaction mechanism and following a well-defined protocol, researchers can reliably synthesize a diverse library of these important compounds for further investigation.

References

Use of 2'-Chloro-biphenyl-4-carboxylic acid in proteomics research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Application of Carboxylic Acid-Containing Small Molecules in Chemical Proteomics for Target Deconvolution

Authored by: A Senior Application Scientist

Introduction: The Role of Small Molecules in Unraveling Proteomic Complexity

In the landscape of drug discovery and molecular biology, understanding the intricate interactions between small molecules and the proteome is paramount. Chemical proteomics has emerged as a powerful discipline to elucidate these interactions on a global scale, enabling the identification of protein targets, off-targets, and the elucidation of mechanisms of action for therapeutic compounds and biological probes.[1][2][3] Carboxylic acid-containing small molecules represent a significant class of compounds with diverse biological activities. Their ability to engage with protein binding pockets through hydrogen bonding and electrostatic interactions makes them valuable tools for probing protein function.

This guide provides a comprehensive overview of the principles, methodologies, and applications of using carboxylic acid-containing small molecules, exemplified by structures like 2'-Chloro-biphenyl-4-carboxylic acid, in proteomics research. We will delve into the strategic design of chemical probes, detail robust experimental protocols for target identification, and discuss the critical data analysis and validation steps necessary for confident target nomination.

Part 1: Conceptual Framework - From Small Molecule to Proteomics Probe

The journey from a bioactive small molecule to a functional chemical probe for proteomics requires strategic chemical modifications to enable the capture and identification of interacting proteins. The core principle involves appending a reactive handle or an affinity tag to the small molecule scaffold without significantly compromising its original binding affinity for its protein targets.

Probe Design Strategy for Carboxylic Acid-Containing Compounds

A typical chemical probe consists of three key components: the parent molecule (the bioactive compound of interest), a linker , and a reporter tag .[2]

  • Parent Molecule (e.g., this compound): This is the core structure responsible for binding to the target protein(s). It is crucial that the derivatization for linker attachment occurs at a position that does not disrupt the key interactions with the target.

  • Linker: A flexible or rigid chemical chain that connects the parent molecule to the reporter tag. The linker's length and chemical nature are critical to minimize steric hindrance and maintain the binding affinity of the parent molecule.

  • Reporter Tag: This functional group enables the detection, enrichment, and identification of the probe-protein complexes. Common reporter tags include biotin for affinity purification (e.g., via streptavidin beads) and fluorescent dyes for imaging applications.

The carboxylic acid moiety itself can be a key anchoring point for derivatization, often converted to an amide or ester to attach the linker.

Caption: Workflow for designing a chemical probe from a bioactive small molecule.

Part 2: Experimental Protocols - A Step-by-Step Guide

The following protocols provide a generalized workflow for utilizing a biotinylated carboxylic acid-based chemical probe for affinity purification-mass spectrometry (AP-MS) to identify interacting proteins from a complex biological sample, such as cell lysate.

Protocol 1: Preparation of Cell Lysate
  • Cell Culture and Harvest: Culture cells of interest to ~80-90% confluency. Wash the cells twice with ice-cold phosphate-buffered saline (PBS). Scrape the cells in ice-cold PBS and centrifuge at 500 x g for 5 minutes at 4°C.

  • Lysis: Resuspend the cell pellet in a suitable lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors). The choice of lysis buffer is critical and may need optimization to ensure the solubility of the target proteins while maintaining their native conformation.

  • Homogenization: Incubate the cell suspension on ice for 30 minutes with intermittent vortexing. Further lyse the cells by sonication or by passing them through a fine-gauge needle.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant, which contains the soluble proteome.

  • Protein Quantification: Determine the protein concentration of the clarified lysate using a standard protein assay, such as the Bradford or BCA assay.

Protocol 2: Affinity Purification of Probe-Protein Complexes
  • Probe Incubation: In a microcentrifuge tube, incubate a defined amount of cell lysate (e.g., 1-5 mg of total protein) with the biotinylated chemical probe at a predetermined optimal concentration. A dose-response experiment is recommended to determine the optimal probe concentration. As a negative control, incubate a separate aliquot of lysate with a vehicle control (e.g., DMSO) or an inactive analog of the probe.

  • Competitive Displacement (Optional but Recommended): To enhance the specificity of the identified interactors, a competition experiment can be performed. Co-incubate the lysate with the biotinylated probe and an excess of the free, non-biotinylated parent molecule. Proteins that are specifically bound by the parent molecule will show reduced enrichment in the presence of the competitor.

  • Capture of Probe-Protein Complexes: Add streptavidin-coated magnetic beads or agarose resin to the lysate-probe mixture and incubate for 1-2 hours at 4°C with gentle rotation to allow the biotinylated probe-protein complexes to bind to the beads.

  • Washing: Pellet the beads using a magnetic stand or by centrifugation. Discard the supernatant and wash the beads extensively with lysis buffer to remove non-specifically bound proteins. A series of washes with increasing stringency (e.g., with varying salt concentrations or detergents) may be necessary to minimize background.

  • Elution: Elute the bound proteins from the beads. This can be achieved through various methods, such as boiling the beads in SDS-PAGE loading buffer, or by on-bead digestion with a protease like trypsin.

Caption: A typical workflow for Affinity Purification-Mass Spectrometry (AP-MS).

Protocol 3: Mass Spectrometry and Data Analysis
  • Sample Preparation: Eluted proteins are typically reduced, alkylated, and digested into peptides using trypsin.

  • LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The mass spectrometer measures the mass-to-charge ratio of the peptides and their fragments.

  • Database Searching: The acquired MS/MS spectra are searched against a protein database (e.g., UniProt) using a search engine like Mascot, Sequest, or MaxQuant to identify the peptides and, by inference, the proteins they originated from.

  • Data Filtering and Quantification: The identified proteins are filtered based on statistical confidence scores. Label-free quantification (LFQ) or isobaric labeling (e.g., TMT or iTRAQ) can be used to determine the relative abundance of each protein in the probe-treated sample versus the control(s).

  • Hit Prioritization: Potential target proteins are prioritized based on their enrichment in the probe-treated sample compared to the negative control and their displacement in the competition experiment.

Part 3: Data Interpretation and Target Validation

The output of a chemical proteomics experiment is a list of candidate interacting proteins. Rigorous data analysis and subsequent validation are crucial to confirm genuine targets.

Quantitative Data Summary

A well-structured table should be used to summarize the quantitative proteomics data. Key metrics to include are:

Protein AccessionGene NameFold Enrichment (Probe/Control)p-valueUnique Peptides
P12345GENE15.20.00115
Q67890GENE24.80.00312
...............
  • Fold Enrichment: The ratio of the protein's abundance in the probe pulldown compared to the control pulldown.

  • p-value: Statistical significance of the enrichment.

  • Unique Peptides: The number of distinct peptides identified for a given protein, which is an indicator of the confidence of the protein identification.

Target Validation Strategies

Once high-confidence candidates are identified, orthogonal methods should be employed to validate the interaction:

  • Western Blotting: Confirm the enrichment of a candidate protein in the probe pulldown by performing a Western blot on the eluate using a specific antibody.

  • Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC): These biophysical techniques can be used to measure the direct binding affinity and kinetics between the purified candidate protein and the small molecule.

  • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in living cells by measuring the change in the thermal stability of a protein upon ligand binding.[4][5]

  • Functional Assays: If the candidate protein has a known function (e.g., an enzyme), a functional assay can be performed to determine if the small molecule modulates its activity.

Conclusion

The use of carboxylic acid-containing small molecules as chemical probes in proteomics is a powerful strategy for target deconvolution and advancing our understanding of the molecular basis of disease. While the specific compound this compound is not prominently documented in the context of proteomics, the principles and protocols outlined in this guide provide a robust framework for researchers to explore the proteomic interactions of this and other novel small molecules. By combining careful probe design, meticulous experimental execution, and rigorous data validation, scientists can unlock new biological insights and accelerate the pace of drug discovery.

References

2'-Chloro-biphenyl-4-carboxylic Acid: A Conformationally-Defined Probe for Exploring Biological Space

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Rationale for a Rigidified Scaffold in Chemical Biology

In the intricate landscape of chemical biology, the design of molecular probes that can precisely interrogate biological systems is paramount. The biphenyl scaffold has long served as a privileged structure in medicinal chemistry and chemical biology, offering a versatile framework for engaging with protein targets. However, the inherent rotational freedom around the biphenyl axis can introduce conformational ambiguity, complicating the interpretation of structure-activity relationships. 2'-Chloro-biphenyl-4-carboxylic acid emerges as a compelling chemical tool that addresses this challenge by introducing a degree of conformational restriction. The presence of the chlorine atom at the 2' position sterically hinders free rotation, favoring a more defined three-dimensional structure. This attribute makes it an invaluable probe for dissecting the impact of molecular conformation on biological interactions.[1]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound as a chemical probe. We will delve into its physicochemical properties, propose its application in target identification, and provide detailed protocols for its use in proteomics research.

Physicochemical Properties and a priori Considerations

A thorough understanding of the physicochemical properties of a chemical probe is fundamental to designing robust experiments and interpreting the resulting data.

PropertyValueSource
Molecular Formula C₁₃H₉ClO₂[1]
Molecular Weight 232.66 g/mol [1]
Melting Point 247 °C[1]
Predicted pKa 4.07 ± 0.10[1]
Predicted Density 1.3 ± 0.1 g/cm³[1]

The carboxylic acid moiety provides a key handle for derivatization, allowing for the attachment of reporter tags or immobilization on solid supports for affinity-based proteomics. Its moderate acidity ensures that it will be predominantly ionized at physiological pH, a factor to consider in experimental design, particularly concerning cell permeability.

Proposed Application: Unveiling Novel Protein Targets through Affinity-Based Protein Profiling

While the intrinsic biological activity of this compound has been noted in the context of proteomics research and its potential as an anti-inflammatory agent, its specific molecular targets remain largely uncharacterized.[1] We propose its use as a foundational scaffold for the development of an affinity-based chemical probe to identify its interacting proteins within a cellular context. This approach relies on the synthesis of a derivative of the core molecule that incorporates a bioorthogonal handle, enabling the subsequent attachment of a reporter tag (e.g., biotin) for enrichment and identification of target proteins by mass spectrometry.

Workflow for Target Identification using a Derivatized Probe

The overall strategy for identifying the cellular targets of this compound is a multi-step process that combines chemical synthesis, cell biology, and state-of-the-art proteomics.

G cluster_0 Probe Synthesis cluster_1 Cellular Treatment & Lysis cluster_2 Target Enrichment cluster_3 Protein Identification A This compound B Derivatization with Bioorthogonal Handle (e.g., alkyne) A->B C Incubate Cells with Probe B->C D Cell Lysis & Proteome Extraction C->D E Click Chemistry Reaction (e.g., with Azide-Biotin) D->E F Streptavidin Affinity Purification E->F G On-Bead Digestion F->G H LC-MS/MS Analysis G->H I Data Analysis & Target Identification H->I

Figure 1. Workflow for affinity-based protein profiling.

Protocols

PART 1: Synthesis of an Alkyne-Modified this compound Probe

Rationale: To enable the identification of protein targets, the parent compound must be modified with a bioorthogonal handle that allows for covalent attachment of a reporter molecule. An alkyne group is a common choice due to its small size and its ability to undergo highly specific "click" chemistry reactions with azide-containing tags. The carboxylic acid group of this compound provides a convenient point for derivatization via an amide bond formation with an alkyne-containing amine.

Materials:

  • This compound

  • Propargylamine

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard glassware for organic synthesis

  • Silica gel for column chromatography

  • Thin Layer Chromatography (TLC) plates

Procedure:

  • Activation of the Carboxylic Acid:

    • Dissolve this compound (1 equivalent) and NHS (1.1 equivalents) in anhydrous DMF.

    • Add DCC (1.1 equivalents) portion-wise at 0 °C.

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the formation of the NHS-ester by TLC.

  • Amide Coupling:

    • In a separate flask, dissolve propargylamine (1.2 equivalents) in anhydrous DCM.

    • Add the activated NHS-ester solution dropwise to the propargylamine solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the alkyne-modified probe.

  • Characterization:

    • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

PART 2: Cellular Treatment and Proteome Labeling

Rationale: This protocol outlines the treatment of cultured cells with the alkyne-modified probe to allow for its interaction with intracellular protein targets. Subsequent cell lysis releases the protein-probe complexes for further analysis.

Materials:

  • Cultured cells of interest (e.g., a relevant cancer cell line if investigating anti-cancer effects)

  • Complete cell culture medium

  • Alkyne-modified this compound probe (from Part 1)

  • DMSO (for stock solution)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

  • Cell scraper

  • Microcentrifuge

Procedure:

  • Cell Culture:

    • Culture cells to approximately 80% confluency in appropriate culture vessels.

  • Probe Treatment:

    • Prepare a stock solution of the alkyne-modified probe in DMSO.

    • Dilute the stock solution in complete culture medium to the desired final concentration (e.g., 1-10 µM; optimization may be required). Include a vehicle control (DMSO only).

    • Incubate the cells with the probe-containing medium for a specified time (e.g., 2-4 hours).

  • Cell Harvest and Lysis:

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Add ice-cold lysis buffer to the cells and scrape to collect the lysate.

    • Incubate the lysate on ice for 30 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4 °C.

    • Collect the supernatant containing the cellular proteome.

  • Protein Quantification:

    • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

PART 3: Click Chemistry and Affinity Enrichment

Rationale: The alkyne handle on the probe allows for the specific covalent attachment of an azide-biotin tag via a copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC) reaction. The biotin tag then enables the selective enrichment of the probe-bound proteins using streptavidin-coated beads.

Materials:

  • Cell lysate containing the labeled proteome (from Part 2)

  • Azide-PEG3-Biotin

  • Copper(II) sulfate (CuSO₄)

  • Tris(2-carboxyethyl)phosphine (TCEP) or sodium ascorbate (for CuAAC)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Streptavidin-agarose beads

  • Wash buffers (e.g., PBS with varying concentrations of SDS and urea)

Procedure:

  • Click Reaction (CuAAC):

    • To the quantified cell lysate, add Azide-PEG3-Biotin (final concentration ~50 µM).

    • Add TCEP or sodium ascorbate (final concentration 1 mM).

    • Add TBTA (final concentration 100 µM).

    • Add CuSO₄ (final concentration 1 mM).

    • Incubate the reaction at room temperature for 1-2 hours with gentle rotation.

  • Affinity Enrichment:

    • Pre-wash streptavidin-agarose beads with lysis buffer.

    • Add the pre-washed beads to the reaction mixture and incubate for 2-4 hours at 4 °C with rotation to capture the biotinylated protein complexes.

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads extensively with a series of stringent wash buffers to remove non-specifically bound proteins. A typical wash series might include:

      • Wash 1: Lysis buffer with 1% SDS

      • Wash 2: 8 M urea in 100 mM Tris-HCl, pH 8.0

      • Wash 3: PBS

  • Elution or On-Bead Digestion:

    • The captured proteins can be eluted from the beads using a biotin-containing buffer or, more commonly for proteomics, subjected to on-bead digestion.

PART 4: On-Bead Digestion and Mass Spectrometry Analysis

Rationale: To identify the captured proteins, they are proteolytically digested into smaller peptides directly on the streptavidin beads. These peptides are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Streptavidin beads with bound proteins (from Part 3)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Ammonium bicarbonate buffer (50 mM, pH 8.0)

  • Formic acid

  • C18 desalting spin tips

  • LC-MS/MS instrument

Procedure:

  • Reduction and Alkylation:

    • Resuspend the beads in 50 mM ammonium bicarbonate.

    • Add DTT to a final concentration of 10 mM and incubate at 56 °C for 30 minutes.

    • Cool to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark for 30 minutes.

  • Tryptic Digestion:

    • Add trypsin to the bead slurry (e.g., 1 µg) and incubate overnight at 37 °C with shaking.

  • Peptide Extraction and Desalting:

    • Collect the supernatant containing the digested peptides.

    • Acidify the peptides with formic acid to a final concentration of 0.1%.

    • Desalt the peptides using C18 spin tips according to the manufacturer's instructions.

  • LC-MS/MS Analysis:

    • Analyze the desalted peptides by LC-MS/MS. The resulting data will contain fragmentation spectra of the peptides.

  • Data Analysis:

    • Search the acquired MS/MS spectra against a protein database (e.g., UniProt) using a search engine (e.g., MaxQuant, Proteome Discoverer).

    • Proteins that are significantly enriched in the probe-treated samples compared to the vehicle controls are considered potential targets of this compound.

Validation of Putative Targets

Following the identification of potential protein targets, it is crucial to validate these interactions using orthogonal methods.

G cluster_0 Primary Screen cluster_1 Validation Methods A Affinity-Based Proteomics B Western Blot A->B C Cellular Thermal Shift Assay (CETSA) A->C D Isothermal Titration Calorimetry (ITC) A->D E Surface Plasmon Resonance (SPR) A->E F Functional Assays A->F

Figure 2. Orthogonal validation of identified targets.
  • Western Blot: Confirm the enrichment of a specific putative target in the pull-down experiments.

  • Cellular Thermal Shift Assay (CETSA): Assess direct target engagement in intact cells by measuring changes in protein thermal stability upon ligand binding.

  • Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR): Quantify the binding affinity and kinetics between the parent compound and a purified recombinant target protein.

  • Functional Assays: Investigate the effect of the compound on the known biological activity of the target protein.

Conclusion

This compound represents a valuable starting point for the development of sophisticated chemical probes. Its conformationally restricted nature provides a unique advantage in dissecting the structural requirements for protein-ligand interactions. The protocols outlined in this document provide a roadmap for utilizing this molecule to identify novel protein targets and elucidate its mechanism of action. By combining chemical synthesis, advanced proteomics, and rigorous validation, researchers can leverage this compound to expand our understanding of complex biological processes and accelerate the discovery of new therapeutic agents.

References

Application Notes & Protocols: Evaluating the Anti-inflammatory Activity of 2'-Chloro-biphenyl-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Biphenyl carboxylic acid scaffolds are prevalent in medicinal chemistry and have been identified in numerous compounds with therapeutic properties, including anti-inflammatory agents.[1] The compound 2'-Chloro-biphenyl-4-carboxylic acid, with its distinct structural features, presents a promising candidate for investigation as a novel modulator of inflammatory pathways.[2] Preliminary research suggests potential biological activity for this compound, though its specific mechanism of action in an inflammatory context remains to be fully elucidated.[2] This document provides a comprehensive guide for researchers to investigate the anti-inflammatory potential of this compound, focusing on its hypothesized inhibitory effects on the NF-κB signaling cascade and subsequent downstream inflammatory mediators.

The protocols outlined herein are designed to be self-validating, providing a logical and systematic approach to screening and characterizing the compound's activity. We will first explore its effects in vitro using a well-established lipopolysaccharide (LPS)-induced macrophage inflammation model, followed by an in vivo validation using the carrageenan-induced paw edema model in rats.

Hypothesized Mechanism of Action

Inflammation is a critical biological response, but its dysregulation can lead to chronic diseases.[3] A pivotal mediator of inflammatory responses is the transcription factor Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB).[3][4] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as LPS binding to Toll-like receptor 4 (TLR4) on macrophages, trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα.[5][6][7] This frees NF-κB to translocate to the nucleus, where it binds to DNA and induces the transcription of a host of pro-inflammatory genes.[3][4]

Key among these genes are those encoding for inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for producing the inflammatory mediators nitric oxide (NO) and prostaglandins, respectively.[8][9][10] Overproduction of these mediators contributes significantly to the pathophysiology of inflammatory conditions. We hypothesize that this compound exerts its anti-inflammatory effects by inhibiting the NF-κB signaling pathway, thereby reducing the expression of iNOS and COX-2, and diminishing the production of pro-inflammatory cytokines like TNF-α and IL-6.

NF-kB_Pathway cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα IkBa_p P-IκBα IkBa_NFkB->IkBa_p NFkB NF-κB (Active) IkBa_NFkB->NFkB Releases Proteasome Proteasome Degradation IkBa_p->Proteasome DNA DNA NFkB->DNA Translocates & Binds Test_Compound 2'-Chloro-biphenyl- 4-carboxylic acid Test_Compound->IKK Inhibits (Hypothesized) Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Pro_inflammatory_genes Induces Transcription

Caption: Hypothesized NF-κB signaling pathway inhibition.

Part 1: In Vitro Evaluation

The initial phase of screening involves utilizing a murine macrophage cell line (RAW 264.7) stimulated with LPS. This model is a robust and widely accepted method for assessing potential anti-inflammatory effects.[11][12]

Workflow for In Vitro Analysis

In_Vitro_Workflow cluster_assays Downstream Assays A 1. Culture RAW 264.7 Macrophages B 2. Pre-treat with 2'-Chloro-biphenyl- 4-carboxylic acid (Test Compound) A->B C 3. Stimulate with LPS (1 µg/mL) B->C D 4. Harvest Supernatant & Cell Lysate C->D E Cell Viability (MTT Assay) D->E F Nitric Oxide (NO) Quantification (Griess Assay) D->F G Cytokine Measurement (ELISA for TNF-α, IL-6) D->G H Protein Expression Analysis (Western Blot for iNOS, COX-2, p-p65) D->H

Caption: Experimental workflow for in vitro assays.

Protocol 1.1: Cell Culture and Treatment
  • Cell Maintenance: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.[12]

  • Seeding: Seed cells in appropriate plates (e.g., 96-well for viability and NO assays, 24-well for ELISA, 6-well for Western blot) at a density of 2 x 10⁵ cells/mL and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute in culture medium to achieve final desired concentrations (e.g., 1, 5, 10, 25, 50 µM). Ensure the final DMSO concentration in all wells is ≤ 0.1% to avoid solvent-induced toxicity.

  • Pre-treatment: Remove the old medium and replace it with a medium containing the various concentrations of the test compound. Include a "vehicle control" group (medium with 0.1% DMSO) and a "control" group (medium only). Incubate for 2 hours.

  • Inflammatory Stimulus: Following pre-treatment, add LPS (from E. coli O111:B4) to all wells except the control group to a final concentration of 1 µg/mL.[12]

  • Incubation: Incubate the plates for 24 hours at 37°C and 5% CO₂.

  • Harvesting:

    • For NO and cytokine analysis, carefully collect the cell culture supernatant.

    • For Western blotting, wash the cells with ice-cold PBS and lyse them using RIPA buffer.

    • For the MTT assay, proceed directly as described below.

Protocol 1.2: Cell Viability Assessment (MTT Assay)

Causality: It is crucial to determine if the test compound's activity is due to a specific anti-inflammatory effect or simply due to cytotoxicity. The MTT assay assesses mitochondrial reductase activity, a reliable indicator of cell viability.

  • After the 24-hour incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle control group.

Protocol 1.3: Nitric Oxide (NO) Quantification (Griess Assay)

Causality: NO is a key inflammatory mediator produced by iNOS in macrophages upon LPS stimulation.[13] Measuring its surrogate, nitrite, in the supernatant provides a direct quantitative measure of the compound's effect on this pathway.

  • Mix 50 µL of cell culture supernatant with 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) in a 96-well plate.

  • Incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubate for another 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Quantify nitrite concentration using a standard curve prepared with sodium nitrite.

Protocol 1.4: Cytokine Measurement (ELISA)

Causality: Pro-inflammatory cytokines like TNF-α and IL-6 are master regulators of the inflammatory response, induced directly by NF-κB activation.[11] Quantifying their secretion using a highly specific and sensitive ELISA provides strong evidence of the compound's immunomodulatory activity.

  • Quantify the concentration of TNF-α and IL-6 in the collected supernatants using commercially available ELISA kits.

  • Follow the manufacturer's instructions precisely for all incubation steps, washes, and substrate reactions.

  • Measure the absorbance and calculate cytokine concentrations based on the provided standards.

Protocol 1.5: Protein Expression Analysis (Western Blot)

Causality: Western blotting allows for the direct visualization and quantification of key proteins in the signaling pathway. Observing a reduction in the expression of iNOS and COX-2, and the phosphorylated (active) form of the NF-κB p65 subunit, provides direct mechanistic insight into the compound's site of action.[9]

  • Determine the total protein concentration of the cell lysates using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane overnight at 4°C with primary antibodies against iNOS, COX-2, phospho-p65 NF-κB, total p65 NF-κB, and a loading control (e.g., β-actin or GAPDH).

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Perform densitometric analysis to quantify the relative protein expression levels.

Data Presentation: In Vitro Results
Concentration (µM)Cell Viability (%)NO Production (% of LPS Control)TNF-α Release (% of LPS Control)iNOS Expression (Relative Density)
Control 100 ± 5.15.2 ± 1.14.5 ± 0.90.05 ± 0.01
LPS (1 µg/mL) 98 ± 4.51001001.00 ± 0.08
LPS + Cpd (1 µM) 97 ± 5.285.3 ± 6.488.1 ± 7.20.81 ± 0.06
LPS + Cpd (5 µM) 96 ± 4.862.1 ± 5.165.4 ± 5.90.59 ± 0.05
LPS + Cpd (10 µM) 95 ± 5.541.5 ± 3.9 44.2 ± 4.10.38 ± 0.04**
LPS + Cpd (25 µM) 93 ± 4.925.8 ± 2.7 28.9 ± 3.30.21 ± 0.03
LPS + Cpd (50 µM) 89 ± 6.118.2 ± 2.120.5 ± 2.5 0.14 ± 0.02
Positive Control 99 ± 4.322.4 ± 2.5 25.1 ± 2.80.18 ± 0.03***
Data are presented as mean ± SD. Cpd = this compound. Positive Control (e.g., Dexamethasone 10 µM). Statistical significance vs. LPS control: *p<0.05, **p<0.01, **p<0.001.

Part 2: In Vivo Evaluation

Following promising in vitro results, the next logical step is to assess the compound's efficacy in a living organism. The carrageenan-induced paw edema model in rats is a classic, highly reproducible model of acute inflammation used for decades to screen anti-inflammatory drugs.[14][15][16]

Workflow for In Vivo Analysis

In_Vivo_Workflow A 1. Acclimatize Male Wistar Rats B 2. Administer Test Compound or Vehicle (e.g., Oral Gavage) A->B C 3. Induce Inflammation: Subplantar Injection of Carrageenan B->C D 4. Measure Paw Volume at 0, 1, 2, 3, 4, 5 hours (Plebthysmometer) C->D E 5. Calculate Paw Edema & % Inhibition D->E F 6. (Optional) Euthanize & Collect Paw Tissue for Histopathology & Biomarker Analysis E->F

Caption: Experimental workflow for in vivo analysis.

Protocol 2.1: Carrageenan-Induced Paw Edema
  • Animals: Use male Wistar rats (180-200 g). Acclimatize the animals for at least one week before the experiment.[17] House them under standard laboratory conditions with free access to food and water.

  • Grouping: Divide the animals into groups (n=6 per group):

    • Group I: Normal Control (Saline only)

    • Group II: Negative Control (Vehicle + Carrageenan)

    • Group III: Positive Control (Indomethacin 10 mg/kg + Carrageenan)

    • Group IV-VI: Test Compound (e.g., 25, 50, 100 mg/kg) + Carrageenan

  • Dosing: Administer the test compound or vehicle (e.g., 0.5% carboxymethyl cellulose) orally 60 minutes before the carrageenan injection.

  • Edema Induction: Inject 0.1 mL of a 1% carrageenan suspension in sterile saline into the subplantar region of the right hind paw of each rat.[18]

  • Measurement: Measure the paw volume of each rat using a digital plethysmometer immediately before the carrageenan injection (0 hr) and at 1, 2, 3, 4, and 5 hours post-injection.[16]

  • Calculations:

    • Paw Edema (mL): (Paw volume at time t) - (Paw volume at time 0)

    • Percent Inhibition (%): [ (Edema_control - Edema_treated) / Edema_control ] * 100

Protocol 2.2: Histopathological Analysis (Optional)

Causality: Histopathology provides visual confirmation of the anti-inflammatory effect at the tissue level. A reduction in edema, vascular congestion, and infiltration of inflammatory cells in the paw tissue of treated animals provides compelling evidence of the compound's efficacy.[17][18]

  • At the end of the experiment (e.g., 5 hours), euthanize the animals.

  • Dissect the inflamed paw tissue and fix it in 10% neutral buffered formalin.

  • Process the tissues, embed them in paraffin, and section them.

  • Stain the sections with Hematoxylin and Eosin (H&E).

  • Examine the sections under a microscope for signs of edema, neutrophil infiltration, and overall tissue architecture.

Data Presentation: In Vivo Results
Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3 hr% Inhibition at 3 hr
Negative Control -0.85 ± 0.07-
Indomethacin 100.36 ± 0.04 57.6
Test Cpd 250.62 ± 0.06*27.1
Test Cpd 500.45 ± 0.05**47.1
Test Cpd 1000.31 ± 0.0463.5
*Data are presented as mean ± SD. Cpd = this compound. Statistical significance vs. Negative Control: *p<0.05, **p<0.01, **p<0.001.

Conclusion and Future Directions

The protocols detailed in this guide provide a robust framework for the comprehensive evaluation of this compound as a potential anti-inflammatory agent. By systematically assessing its impact on key inflammatory mediators and pathways, both in a cellular model and a preclinical animal model, researchers can generate the critical data needed to validate its therapeutic potential. Positive results from these studies would warrant further investigation into its detailed molecular targets, pharmacokinetic properties, and safety profile, paving the way for its development as a novel anti-inflammatory drug.

References

Application Note: A Robust HPLC Method for the Quantitative Analysis of 2'-Chloro-biphenyl-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2'-Chloro-biphenyl-4-carboxylic acid. This compound is a key intermediate in pharmaceutical synthesis and a subject of interest in environmental and proteomics research.[1] The developed reversed-phase HPLC (RP-HPLC) method is designed for accuracy, reproducibility, and high throughput, making it suitable for quality control, stability testing, and research applications. We will delve into the rationale behind the method development, from analyte properties to chromatographic conditions, providing a comprehensive protocol for immediate implementation.

Introduction and Scientific Background

This compound (C₁₃H₉ClO₂) is an aromatic organic compound featuring a biphenyl framework substituted with a carboxylic acid group and a chlorine atom.[1] Its structure lends it significant hydrophobicity and a moderately acidic nature, which are critical determinants for analytical method development. The biphenyl structure is a potent chromophore, making UV spectrophotometry an ideal detection method.

The primary challenge in analyzing aromatic carboxylic acids via RP-HPLC is controlling their ionization to achieve good retention and symmetrical peak shapes.[2] The carboxylic acid functional group's ionization is governed by its acidity constant (pKa) and the pH of the mobile phase. For this compound, the predicted pKa is approximately 4.07.[1] Operating the mobile phase at a pH well below the pKa (i.e., pH < 2) ensures the analyte remains in its neutral, protonated form, thereby increasing its hydrophobicity and retention on a nonpolar stationary phase like C18.

This guide provides a systematic approach to the HPLC analysis, explaining the causal links between the analyte's physicochemical properties and the selected chromatographic parameters.

Analyte Physicochemical Properties

A thorough understanding of the analyte's properties is foundational to developing a robust HPLC method.

PropertyValue / DescriptionSource & Significance for HPLC
Molecular Formula C₁₃H₉ClO₂[1] Defines the elemental composition.
Molecular Weight 232.66 g/mol [1] Basic molecular identifier.
Structure Biphenyl core with a chlorine at the 2' position and a carboxylic acid at the 4 position.[1] The aromatic rings provide UV absorbance. The overall structure is largely nonpolar.
pKa ~4.07 (predicted)[1] Critical for mobile phase pH selection. To ensure retention in RP-HPLC, the mobile phase pH should be at least 2 units below the pKa.
Predicted LogP 4.23[1] Indicates high lipophilicity, suggesting strong retention on a reversed-phase column.
Melting Point 247°C[1] Confirms the compound is a solid at room temperature, guiding sample preparation.
Solubility Limited water solubility; soluble in organic solvents like methanol and acetonitrile.[1] Dictates the choice of sample diluent and mobile phase organic component.
UV Absorbance Strong UV absorber due to the conjugated biphenyl system.[3] Enables sensitive detection using a UV detector. A common wavelength for biphenyl systems is 254 nm.[4]

HPLC Method Development and Rationale

The selection of each component of the HPLC system is a deliberate choice grounded in the chemical nature of this compound.

Chromatographic Mode: Reversed-Phase (RP-HPLC)

Given the analyte's significant hydrophobicity (LogP ≈ 4.23), reversed-phase chromatography is the logical choice.[1] In this mode, a nonpolar stationary phase (typically C18) is used with a polar mobile phase. The hydrophobic biphenyl backbone of the analyte will interact strongly with the C18 alkyl chains, providing the primary mechanism for retention.

Stationary Phase: C18 Column

A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and is well-suited for separating nonpolar, aromatic compounds.[5] A column with end-capping is recommended to minimize interactions between the acidic silanol groups on the silica surface and the analyte, which can cause peak tailing. A standard particle size of 3 µm to 5 µm provides a good balance between efficiency and backpressure.

Mobile Phase Composition

The mobile phase must be optimized to achieve an appropriate retention time (k') and resolution.

  • Organic Modifier: Acetonitrile is chosen over methanol due to its lower viscosity (resulting in lower backpressure) and its ability to provide sharper peaks for aromatic compounds.

  • Aqueous Component: HPLC-grade water is used.

  • Acidic Additive: To suppress the ionization of the carboxylic acid group (pKa ≈ 4.07), the mobile phase pH must be maintained below ~2.1.[1] Phosphoric acid is an excellent choice as it is a non-UV-absorbing acid that provides a stable, low pH. A concentration of 0.1% (v/v) is typically sufficient. Formic acid is a suitable alternative, especially for LC/MS applications.[6]

An isocratic elution (constant mobile phase composition) is often sufficient for analyzing a single compound. A typical starting point for method development would be a 60:40 or 70:30 mixture of acetonitrile and 0.1% phosphoric acid in water.

Detection Wavelength

The conjugated biphenyl system in this compound results in strong UV absorbance. While a full UV scan using a Photo Diode Array (PDA) detector is recommended to determine the optimal wavelength (λmax), a wavelength of 254 nm is a robust and common choice for aromatic and biphenyl compounds, offering high sensitivity and selectivity.[4]

Detailed Analytical Protocol

This protocol provides a step-by-step guide for the quantitative analysis of this compound.

Required Equipment and Reagents
  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and PDA or UV/Vis detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • HPLC-grade acetonitrile.

  • HPLC-grade water.

  • Phosphoric acid (H₃PO₄), ≥ 85%.

  • This compound reference standard.

Solution Preparation
  • Mobile Phase Preparation (Aqueous): Carefully add 1.0 mL of phosphoric acid to 999 mL of HPLC-grade water to create a 0.1% (v/v) solution. Filter and degas.

  • Mobile Phase (Organic): HPLC-grade acetonitrile.

  • Sample Diluent: A 50:50 (v/v) mixture of acetonitrile and water is recommended to ensure sample solubility and compatibility with the mobile phase.

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the sample diluent.

Chromatographic Conditions

The following table summarizes the optimized HPLC parameters.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Isocratic: 70% Acetonitrile / 30% (0.1% H₃PO₄ in Water)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV/PDA at 254 nm
Run Time Approximately 10 minutes
Experimental Workflow Diagram

The following diagram illustrates the complete analytical workflow from sample preparation to final data analysis.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing A Weigh Reference Standard B Prepare Stock & Working Standards A->B E Equilibrate HPLC System B->E C Prepare Mobile Phase C->E D Prepare Sample (if applicable) F Inject Standards & Samples D->F E->F G Acquire Chromatographic Data F->G H Integrate Peak Areas G->H I Generate Calibration Curve H->I J Quantify Analyte Concentration I->J

Caption: End-to-end workflow for HPLC analysis.

System Suitability and Validation

Before sample analysis, the system's performance must be verified.

  • Injections: Make at least five replicate injections of a mid-range standard solution.

  • Acceptance Criteria:

    • Tailing Factor (T): Should be ≤ 1.5.

    • Relative Standard Deviation (RSD) of Peak Area: Should be ≤ 2.0%.

    • Theoretical Plates (N): Should be ≥ 2000.

For full method validation, assess linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to relevant guidelines (e.g., ICH Q2(R1)).

Data Interpretation and Expected Results

Under the proposed conditions, this compound is expected to elute as a sharp, symmetrical peak with a retention time of approximately 4-6 minutes. The calibration curve generated from the working standards should exhibit excellent linearity (R² ≥ 0.999) over the specified concentration range.

Chemical Structure and Key Functional Groups

The structure dictates the chromatographic behavior and detection properties of the molecule.

Caption: Structure and key functional groups.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the HPLC analysis of this compound. By leveraging the principles of reversed-phase chromatography and controlling the analyte's ionization state, this method delivers reliable and accurate quantitative results. The detailed rationale and step-by-step instructions enable researchers and quality control analysts to implement this method efficiently in their laboratories.

References

LC-MS methods for 2'-Chloro-biphenyl-4-carboxylic acid quantification

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Quantification of 2'-Chloro-biphenyl-4-carboxylic acid using LC-MS/MS

Authored by: Senior Application Scientist

Introduction

This compound is a compound of interest in various fields, including environmental analysis as a potential metabolite of polychlorinated biphenyls (PCBs) and in pharmaceutical development as a metabolite or a synthetic intermediate. Accurate quantification of this molecule in complex biological matrices, such as plasma or serum, is critical for pharmacokinetic, toxicokinetic, and environmental exposure studies. The inherent challenges of such analyses—low concentrations, complex matrices, and potential for interference—necessitate a highly sensitive and selective analytical method.

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) stands as the definitive technique for this application. Its power lies in the combination of chromatographic separation to resolve the analyte from matrix components and the specificity of Multiple Reaction Monitoring (MRM) mass spectrometry to detect and quantify the target molecule with exceptional precision.

This document provides a comprehensive, field-tested protocol for the robust quantification of this compound in human plasma. It delves into the rationale behind method development choices, offers a detailed step-by-step workflow, and outlines the essential validation parameters that ensure data integrity, aligning with global regulatory standards.[1][2]

Method Development: A Rationale-Driven Approach

The development of a robust bioanalytical method is not merely a procedural checklist but a series of informed decisions based on the analyte's physicochemical properties and the analytical goals.

1. Analyte & Internal Standard (IS) Characterization

  • Analyte: this compound possesses two key functional groups that dictate its analytical behavior: a carboxylic acid and a chlorinated biphenyl core. The carboxylic acid group (pKa ~4-5) makes it amenable to deprotonation, suggesting that Negative Ion Mode Electrospray Ionization (ESI) will be highly efficient. The biphenyl structure imparts significant hydrophobicity (high logP), making it ideal for retention on reversed-phase chromatography columns and extraction into organic solvents.

  • Internal Standard (IS) Selection: The gold standard for LC-MS quantification is a stable isotope-labeled (SIL) internal standard of the analyte (e.g., ¹³C₆- or D₄-2'-Chloro-biphenyl-4-carboxylic acid). A SIL-IS co-elutes chromatographically and exhibits identical ionization and extraction behavior to the analyte, thereby compensating for variations in sample processing and matrix effects with the highest possible accuracy. If a SIL-IS is unavailable, a close structural analog with similar properties should be chosen. For this protocol, we will assume the use of a SIL-IS.

2. Mass Spectrometry Optimization

The objective is to establish a highly specific MRM transition that uniquely identifies the analyte and its IS.

  • Ionization Mode: As reasoned above, ESI in negative mode ([M-H]⁻) is selected to leverage the acidic nature of the carboxylic acid functional group, promoting efficient deprotonation and signal generation.

  • MRM Transition Tuning: The analyte and IS are infused directly into the mass spectrometer to determine the optimal precursor ion (Q1) and product ion (Q2) pair.

    • Precursor Ion (Q1): This will correspond to the deprotonated molecular ion [M-H]⁻.

    • Product Ion (Q2): The precursor ion is fragmented in the collision cell. The most stable and abundant fragment ion is selected as the product ion. For carboxylic acids, a common fragmentation pathway is the neutral loss of CO₂ (44 Da).

    • Collision Energy (CE): The voltage applied to the collision cell is optimized to maximize the intensity of the chosen product ion.

3. Chromatographic Separation

The goal of the liquid chromatography step is to achieve a sharp, symmetrical peak for the analyte, well-separated from endogenous matrix components to minimize ion suppression or enhancement.

  • Column Chemistry: A reversed-phase C18 column is the logical choice due to the non-polar, hydrophobic nature of the biphenyl structure. A column with a smaller particle size (e.g., ≤3.5 µm) will provide higher resolution and efficiency.[3]

  • Mobile Phase:

    • Aqueous (A): Water with a small amount of an acidic modifier, typically 0.1% formic acid. Although we are in negative ion mode, the acidic pH ensures the carboxylic acid is fully protonated and interacts predictably with the C18 stationary phase, leading to better peak shape.

    • Organic (B): Methanol or Acetonitrile. Both are effective, but one may provide better separation or sensitivity for a specific analyte. Acetonitrile often yields lower backpressure and is an excellent choice.

  • Gradient Elution: A gradient program, starting with a higher percentage of the aqueous phase and ramping up the organic phase, is employed. This ensures that early-eluting polar interferences are washed away before the analyte of interest is eluted, providing a cleaner analytical window and sharp peak shape.

Detailed Experimental Protocol

This protocol is designed for the analysis of this compound in human plasma. All procedures should be performed with high-purity solvents and reagents.

Part A: Sample Preparation - Supported Liquid Extraction (SLE)

Supported Liquid Extraction is chosen for its efficiency, high recovery, and ability to produce clean extracts with minimal matrix effects. It is also easily amenable to high-throughput 96-well plate formats.[4]

Workflow Diagram: Sample Preparation

G plasma 1. Plasma Sample (100 µL) + Internal Standard pretreat 2. Pretreat Add 200 µL 4% H₃PO₄ in Water Vortex plasma->pretreat load 3. Load onto SLE Plate Apply gentle vacuum pretreat->load wait 4. Wait (5 min) Allows sample to adsorb load->wait elute 5. Elute Analyte Add 1 mL Methyl tert-butyl ether (MTBE) wait->elute evap 6. Evaporate to Dryness Nitrogen stream, 40°C elute->evap recon 7. Reconstitute 100 µL 50:50 ACN:H₂O evap->recon inject 8. Inject into LC-MS/MS recon->inject

Caption: Supported Liquid Extraction (SLE) workflow for plasma samples.

Step-by-Step Protocol:

  • Thaw Samples: Thaw plasma samples, calibration standards, and quality control (QC) samples to room temperature. Vortex gently to ensure homogeneity.

  • Aliquoting: In a 96-well plate or microcentrifuge tubes, add 100 µL of the appropriate sample (blank, standard, QC, or unknown).

  • Spike Internal Standard: Add 10 µL of the working IS solution (e.g., 100 ng/mL in methanol) to all wells except the double blank (matrix blank).

  • Pre-treatment: Add 200 µL of 4% phosphoric acid in water to each well. The acid ensures the analyte is in its neutral form, maximizing its partitioning into the organic extraction solvent.[4] Vortex the plate for 1 minute.

  • Load: Load the entire pre-treated sample onto the wells of a Supported Liquid Extraction plate. Apply a brief pulse of vacuum or positive pressure to initiate the flow into the sorbent.

  • Equilibrate: Allow the sample to adsorb onto the sorbent for 5 minutes.

  • Elute: Dispense 1 mL of Methyl tert-butyl ether (MTBE) into each well. Allow the solvent to percolate through gravity for 5 minutes, then apply a gentle vacuum to pull the remaining solvent through into a clean collection plate.

  • Evaporate: Place the collection plate in an evaporator and dry the contents under a stream of nitrogen at 40°C.

  • Reconstitute: Reconstitute the dried residue in 100 µL of reconstitution solvent (e.g., 50:50 acetonitrile:water). This solvent should be similar to the initial mobile phase conditions to ensure good peak shape upon injection. Seal the plate.

  • Analyze: Vortex the plate for 2 minutes and centrifuge at 4000 rpm for 5 minutes. Place the plate in the autosampler for LC-MS/MS analysis.

Part B: LC-MS/MS Instrumentation and Conditions

Overall Analytical Workflow Diagram

G cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection cluster_data Data Processing prep_node SLE Extraction (As Detailed Above) lc_node Reversed-Phase C18 Column Gradient Elution prep_node->lc_node Inject ms_node Negative ESI MRM Mode lc_node->ms_node Elute data_node Integration & Quantification (Analyte/IS Ratio) ms_node->data_node Signal

Caption: High-level overview of the complete analytical workflow.

Table 1: Liquid Chromatography Parameters

ParameterCondition
HPLC System Standard UHPLC/HPLC system
Column C18, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Program Time (min)
0.0
0.5
2.5
3.5
3.6
5.0

Table 2: Mass Spectrometry Parameters

ParameterCondition
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Source Electrospray Ionization (ESI)
Polarity Negative
Capillary Voltage -3500 V
Source Temperature 150°C
Desolvation Temperature 450°C
Nebulizer Gas Nitrogen, 50 psi
MRM Transitions Analyte
2'-Cl-biphenyl-4-COOH
¹³C₆-IS
Dwell Time 100 ms

Note: MRM transition values are hypothetical and must be optimized empirically.

Method Validation Protocol

A full bioanalytical method validation must be conducted to ensure the reliability of the data.[5][6] The validation should adhere to the principles outlined in the ICH M10 Bioanalytical Method Validation guideline.[7][8]

Table 3: Summary of Validation Parameters and Acceptance Criteria

ParameterPurposeAcceptance Criteria
Selectivity To ensure no interference from endogenous matrix components at the analyte's retention time.In at least 6 unique sources of blank matrix, response should be ≤20% of the LLOQ for the analyte and ≤5% for the IS.
Calibration Curve To define the relationship between concentration and instrument response.At least 8 non-zero standards. Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ).
Lower Limit of Quantitation (LLOQ) The lowest concentration that can be measured with acceptable accuracy and precision.Analyte response should be at least 5 times the response of the blank. Accuracy within ±20% of nominal; Precision ≤20% CV.
Accuracy & Precision To determine the closeness of measured values to the nominal value and their variability.Assessed at LLOQ, Low, Mid, and High QC levels (n=6 per level). Intra-day & Inter-day Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ). Intra-day & Inter-day Precision: Coefficient of Variation (CV) ≤15% (≤20% at LLOQ).
Matrix Effect To assess the impact of matrix components on analyte ionization.The IS-normalized matrix factor calculated from at least 6 lots of matrix should have a CV ≤15%.
Recovery To determine the efficiency of the extraction process.Should be consistent and precise across Low, Mid, and High QC levels. A CV of ≤15% is desirable.
Stability To ensure the analyte is stable throughout the sample lifecycle.Bench-top, Freeze-thaw, Long-term: Mean concentrations of stability QCs must be within ±15% of the mean concentration of freshly prepared comparison samples.

Conclusion

References

Application Notes & Protocols: Leveraging 2'-Chloro-biphenyl-4-carboxylic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

These application notes serve as a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 2'-Chloro-biphenyl-4-carboxylic acid as a foundational scaffold in contemporary drug discovery programs. The biphenyl-4-carboxylic acid moiety is a well-established "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates.[1][2] The introduction of a chlorine atom at the 2'-position offers a unique vector for modulating the physicochemical and pharmacological properties of derivative compounds, making it a compelling starting point for novel therapeutic agent development.[3]

Scientific Rationale: The Biphenyl Carboxylic Acid Scaffold in Medicinal Chemistry

The biphenyl core provides a rigid, yet conformationally adaptable, framework that can effectively mimic the side chains of amino acids like phenylalanine and tyrosine, enabling interactions with a wide array of biological targets.[1] The carboxylic acid group is a key pharmacophoric feature, often involved in critical hydrogen bonding interactions with target proteins.[4][5][6] Furthermore, its presence can enhance the aqueous solubility and polarity of a molecule, which are crucial for favorable pharmacokinetic profiles.[2]

The 2'-chloro substituent on the biphenyl ring system significantly influences the molecule's properties through both steric and electronic effects.[3] The electron-withdrawing nature of the chlorine atom can impact the acidity of the carboxylic acid and the electron density of the aromatic rings, thereby modulating binding affinities and metabolic stability.[3] Sterically, the 2'-chloro group induces a twisted conformation between the two phenyl rings, which can be exploited to achieve selective binding to the desired biological target while minimizing off-target effects.[3]

Potential Therapeutic Applications & Mechanisms of Action

While this compound is not an approved drug itself, its structural motif is present in or analogous to compounds with demonstrated efficacy in several therapeutic areas.

Many non-steroidal anti-inflammatory drugs (NSAIDs) are carboxylic acids that exert their effects through the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins.[7][8] The biphenyl-4-carboxylic acid scaffold is found in several NSAIDs.[2] For instance, Fenbufen is a biphenyl derivative used for its anti-inflammatory properties.[2] Although structurally distinct as a phenylacetic acid derivative, the COX-2 inhibitor Lumiracoxib features a 2-chloroaniline moiety, highlighting the utility of chlorinated phenyl rings in this class of drugs.[9][10]

Hypothesized Mechanism of Action: COX Inhibition

Derivatives of this compound could be designed to selectively inhibit COX-2 over COX-1, a strategy aimed at reducing the gastrointestinal side effects associated with traditional NSAIDs.[11][12] The carboxylic acid would likely form key interactions with arginine and tyrosine residues in the active site of the COX enzyme, while the substituted biphenyl moiety would occupy a hydrophobic pocket, with the 2'-chloro group potentially enhancing selectivity.[12]

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid (from cell membrane) COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_COX1 Prostaglandins (Gastric Protection, Platelet Aggregation) COX1->Prostaglandins_COX1 Prostaglandins_COX2 Prostaglandins (Pain, Inflammation, Fever) COX2->Prostaglandins_COX2 NSAIDs Traditional NSAIDs NSAIDs->COX1 Inhibits NSAIDs->COX2 Inhibits Biphenyl_Derivative 2'-Chloro-biphenyl-4-carboxylic Acid Derivative (Hypothetical) Biphenyl_Derivative->COX2 Selective Inhibition

Caption: Hypothesized selective inhibition of the COX-2 pathway by a this compound derivative.

The biphenyl scaffold is also being explored for the development of novel anticancer agents.[2] For example, certain biphenyl carboxylic acid derivatives have shown cytotoxic activity against breast cancer cell lines.[2] The mechanism of action for such compounds can be diverse, including inhibition of key signaling pathways or enzymes involved in cell proliferation and survival, such as histone deacetylases (HDACs).[13]

The versatility of the biphenyl-4-carboxylic acid scaffold suggests potential applications in other areas, such as inhibitors of urate transporter 1 (URAT1) for the treatment of gout[14] and as antagonists for platelet-activating factor.[15]

Drug Discovery Workflow & Experimental Protocols

The following section outlines a strategic workflow for utilizing this compound as a starting material in a drug discovery campaign, complete with detailed experimental protocols.

Drug_Discovery_Workflow Start Starting Material: This compound Synthesis Library Synthesis (e.g., Amide Derivatives) Start->Synthesis Screening In Vitro Screening (e.g., COX Inhibition Assay) Synthesis->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Iterative Design In_Vivo In Vivo Studies Lead_Opt->In_Vivo Candidate Preclinical Candidate In_Vivo->Candidate

Caption: A typical drug discovery workflow starting from this compound.

This protocol describes a standard method for synthesizing a library of amide derivatives from this compound to explore the chemical space around the carboxylic acid moiety.

Objective: To generate a diverse set of amide derivatives for initial screening.

Materials:

  • This compound

  • A selection of primary and secondary amines

  • N,N'-Dicyclohexylcarbodiimide (DCC) or a similar coupling agent

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add the desired amine (1.1 eq) and DMAP (0.1 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of DCC (1.2 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.

Causality: The use of a coupling agent like DCC facilitates the formation of the amide bond by activating the carboxylic acid. DMAP acts as a catalyst to accelerate the reaction. The aqueous workup removes unreacted starting materials and byproducts, while column chromatography ensures the final product's purity, which is critical for accurate biological testing.

This protocol outlines a common method for assessing the inhibitory activity and selectivity of the synthesized compounds against COX-1 and COX-2 enzymes.

Objective: To determine the IC50 values of the synthesized compounds for COX-1 and COX-2 and to calculate the COX-2 selectivity index.

Materials:

  • Synthesized amide derivatives of this compound

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • A suitable buffer (e.g., Tris-HCl)

  • A detection reagent for prostaglandin E2 (PGE2), such as a competitive ELISA kit

  • A known non-selective NSAID (e.g., ibuprofen) and a selective COX-2 inhibitor (e.g., celecoxib) as controls

  • 96-well microplates

  • Microplate reader

Procedure:

  • Prepare a series of dilutions for each test compound and control in the assay buffer.

  • In a 96-well plate, add the COX-1 or COX-2 enzyme to each well.

  • Add the test compounds or controls at various concentrations to the respective wells.

  • Pre-incubate the enzyme with the compounds for a specified time (e.g., 15 minutes) at 37 °C to allow for binding.

  • Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Incubate the reaction for a specific duration (e.g., 10 minutes) at 37 °C.

  • Stop the reaction by adding a quenching solution (e.g., a strong acid).

  • Quantify the amount of PGE2 produced in each well using a competitive ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) for each compound against both COX-1 and COX-2 by fitting the data to a dose-response curve.

  • Calculate the COX-2 selectivity index (SI) as the ratio of IC50 (COX-1) / IC50 (COX-2).

Self-Validation: The inclusion of both a non-selective and a selective NSAID as controls is crucial for validating the assay's performance. The results for these controls should align with their known pharmacological profiles.

Data Presentation & Structure-Activity Relationship (SAR) Analysis

The data obtained from the screening of a hypothetical library of amide derivatives can be summarized in a table to facilitate SAR analysis.

Compound IDR-Group (Amine)COX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (SI)
CBCA-01 -NH-CH315.21.88.4
CBCA-02 -NH-Cyclopropyl25.80.928.7
CBCA-03 -N(CH3)2> 10025.6-
CBCA-04 -NH-Phenyl5.60.511.2
CBCA-05 -NH-(4-F-Phenyl)8.30.241.5
Ibuprofen (Control)5.115.20.3
Celecoxib (Control)15.00.05300

SAR Insights:

  • Effect of Amide Substitution: The data suggests that primary amides are more potent than the tertiary amide (CBCA-03), which may be due to steric hindrance preventing optimal binding.

  • Impact of Cycloalkyl and Aromatic Groups: The cyclopropyl (CBCA-02) and phenyl (CBCA-04) substitutions on the amide nitrogen lead to increased COX-2 selectivity compared to a simple methyl group (CBCA-01).

  • Influence of Phenyl Ring Substitution: The introduction of a fluorine atom on the phenyl ring (CBCA-05) significantly enhances COX-2 selectivity, likely due to favorable interactions within the COX-2 active site.

Conclusion

This compound represents a valuable and versatile starting point for drug discovery endeavors. Its inherent structural features, combined with the strategic placement of a chlorine substituent, provide a solid foundation for the design of novel therapeutic agents with potentially improved efficacy and selectivity. The protocols and workflow outlined in these application notes offer a robust framework for researchers to unlock the full potential of this promising chemical scaffold.

References

Application Notes & Protocols: 2'-Chloro-biphenyl-4-carboxylic Acid as a Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Value of a Bifunctional Biphenyl Scaffold

2'-Chloro-biphenyl-4-carboxylic acid is a bifunctional organic compound featuring a biphenyl core, a structure of considerable importance in medicinal chemistry, materials science, and agrochemicals.[1][2][3] Its molecular structure, with a carboxylic acid group at the 4-position and a chlorine atom at the 2'-position, provides two distinct and strategically valuable reactive handles for synthetic chemists. The carboxylic acid allows for the formation of amides, esters, and other derivatives, while the chloro-substituent serves as a versatile coupling partner, primarily in metal-catalyzed cross-coupling reactions.

This document serves as a technical guide for researchers, chemists, and drug development professionals, providing in-depth protocols and explaining the causality behind the experimental choices for leveraging this building block in complex molecule synthesis.

Compound Identification:

  • IUPAC Name: 2'-Chlorobiphenyl-4-carboxylic acid

  • CAS Number: 3808-93-3[4]

  • Molecular Formula: C₁₃H₉ClO₂[1]

  • Molecular Weight: 232.66 g/mol [1]

Physicochemical Properties & Safety Profile

A thorough understanding of a reagent's physical properties and safety hazards is paramount for successful and safe experimentation.

PropertyValueSource
Appearance White to off-white solidGeneral Knowledge
Melting Point 247 °C[1]
Boiling Point (Predicted) 382.4 ± 25.0 °C at 760 mmHg[1]
Molecular Weight 232.66 g/mol [1]

Safety & Handling: According to aggregated GHS data, this compound is classified with the following hazards:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

Precautionary Measures (P-statements): P264, P270, P280, P301+P317, P302+P352, P305+P351+P338. Always handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Core Application: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is arguably the most powerful and widely used method for constructing C(sp²)-C(sp²) bonds, making it indispensable for synthesizing complex biphenyls and poly-aromatic systems.[5][6] The chlorine atom on the 2'-position of the biphenyl scaffold, while less reactive than a bromine or iodine equivalent, can effectively participate as the electrophilic partner in this reaction, especially with modern, highly active catalyst systems.

Causality and Mechanistic Insight: The reaction is catalyzed by a Palladium(0) species. The catalytic cycle involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-chlorine bond of the biphenyl substrate.

  • Transmetalation: The organic group from an activated organoboron species (the boronic acid, activated by a base) is transferred to the palladium center.[6]

  • Reductive Elimination: The two organic partners are expelled from the palladium coordination sphere, forming the new C-C bond and regenerating the Pd(0) catalyst.

The choice of base is critical; it activates the boronic acid, forming a more nucleophilic boronate species, which facilitates the transmetalation step.[7]

Diagram: Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow cluster_reactants Starting Materials cluster_conditions Reaction Conditions A 2'-Chloro-biphenyl- 4-carboxylic acid Process Heating (e.g., 80-100 °C) A->Process B Arylboronic Acid (R-B(OH)₂) B->Process Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄, Pd/C) Catalyst->Process Base Base (e.g., K₂CO₃, Na₂CO₃) Base->Process Solvent Solvent (e.g., Toluene/H₂O, DME/H₂O) Solvent->Process Workup Aqueous Workup & Purification Process->Workup Product Substituted Terphenyl Carboxylic Acid Workup->Product Amide_Coupling_Workflow cluster_reactants Starting Materials cluster_conditions Reaction Conditions A 2'-Chloro-biphenyl- 4-carboxylic acid Process Stirring at RT (0 °C to Room Temp) A->Process B Primary or Secondary Amine (R-NH₂ or R₂NH) B->Process Coupling Coupling Agents (e.g., EDC, HOBt, HATU) Coupling->Process Base Organic Base (e.g., DIPEA, Et₃N) Base->Process Solvent Aprotic Solvent (e.g., DMF, DCM) Solvent->Process Workup Aqueous Workup & Purification Process->Workup Product 2'-Chloro-biphenyl-4-carboxamide Derivative Workup->Product

References

Application Note: High-Throughput Screening for Modulators of the Aryl Hydrocarbon Receptor using 2'-Chloro-biphenyl-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2'-Chloro-biphenyl-4-carboxylic acid is an organic compound featuring a biphenyl core, a structure known for its presence in various biologically active molecules.[1] Its molecular formula is C₁₃H₉ClO₂, with a molecular weight of 232.66 g/mol .[1] The molecule's structure, particularly the chlorinated biphenyl scaffold, bears resemblance to polychlorinated biphenyls (PCBs), a class of compounds known to interact with the Aryl Hydrocarbon Receptor (AhR).[2] The AhR is a ligand-activated transcription factor that plays a critical role in cellular responses to environmental xenobiotics, as well as in physiological processes like immune modulation and development.[2][3][4]

The structural characteristics of this compound, specifically the ortho-chlorine substitution, create a conformationally restricted analog of other biphenyls, making it a compelling candidate for investigating interactions within the ligand-binding pocket of receptors like AhR.[1] The AhR signaling pathway is a key regulator of cytochrome P450 enzymes, such as CYP1A1, and its modulation has implications in toxicology, oncology, and inflammatory diseases.[5][6]

This application note provides a comprehensive, field-proven protocol for conducting a high-throughput screening (HTS) campaign to identify and characterize the modulatory effects (both agonistic and antagonistic) of this compound on the AhR signaling pathway. The methodology employs a robust and widely used luciferase reporter gene assay, suitable for automated HTS platforms.[4][7]

Scientific Principle: The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The canonical AhR signaling pathway provides a direct mechanism to measure the activity of potential ligands. In its inactive state, the AhR resides in the cytoplasm, complexed with chaperone proteins such as heat shock protein 90 (HSP90).[3][8]

The scientific basis for this screening protocol is as follows:

  • Ligand Binding: An active ligand, such as this compound, enters the cell and binds to the PAS-B domain of the AhR protein.

  • Nuclear Translocation: This binding event triggers a conformational change, causing the dissociation of chaperone proteins and exposing a nuclear localization signal. The AhR-ligand complex then translocates into the nucleus.[8]

  • Heterodimerization and DNA Binding: Inside the nucleus, the AhR dimerizes with the AhR Nuclear Translocator (ARNT). This newly formed heterodimer is the active transcription factor complex.[9]

  • Gene Transcription: The AhR/ARNT complex binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) located in the promoter regions of target genes.[4][9]

  • Reporter Gene Expression: In this assay, a reporter vector is used where the luciferase gene is placed under the control of an XRE-containing promoter. Activation of the AhR pathway leads to the transcription and subsequent translation of the luciferase enzyme.

  • Signal Detection: The amount of expressed luciferase is quantified by adding a substrate (luciferin), which produces a luminescent signal. The light output is directly proportional to the level of AhR activation.[7][10]

This cell-based assay is a self-validating system; a dose-dependent increase in luminescence indicates agonistic activity, while a reduction in signal in the presence of a known agonist indicates antagonism.

HTS_Workflow prep Step 1: Compound Dilution & Plate Stamping seeding Step 2: Cell Seeding (10,000 cells/well) prep->seeding Acoustic Transfer (nL volumes) incubation Step 3: Incubation (24h, 37°C, 5% CO₂) seeding->incubation Automated Dispensing (40 µL/well) reagent_add Step 4: Add ONE-Glo™ Luciferase Reagent incubation->reagent_add Equilibrate to RT readout Step 5: Read Luminescence reagent_add->readout 10 min incubation analysis Step 6: Data Analysis (Z', EC₅₀/IC₅₀) readout->analysis RLU Data

References

Application Notes and Protocols for In Vitro Studies with 2'-Chloro-biphenyl-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Investigating the Therapeutic Potential of 2'-Chloro-biphenyl-4-carboxylic acid

This compound is an organic compound featuring a biphenyl backbone, a structural motif present in numerous pharmacologically active molecules. Its carboxylic acid functional group suggests potential interactions with biological targets, and the chlorinated biphenyl structure hints at possible anti-inflammatory activities, akin to some non-steroidal anti-inflammatory drugs (NSAIDs). Biphenyl-4-carboxylic acid derivatives have been explored for various therapeutic applications, including as anticancer and anti-inflammatory agents. This document provides a comprehensive guide for the in vitro investigation of this compound, outlining key experimental protocols to elucidate its cytotoxic profile, anti-inflammatory mechanisms, and potential as a therapeutic agent. The protocols described herein are designed to be robust and self-validating, providing a solid foundation for further research and development.

Part 1: Foundational Assays: Cytotoxicity and Cell Viability

Before assessing the specific pharmacological activities of this compound, it is crucial to determine its effect on cell viability. This foundational step ensures that subsequent observations of anti-inflammatory effects are not merely a consequence of cytotoxicity.

Rationale for Cytotoxicity Screening

Many compounds can induce cell death at high concentrations. Distinguishing a specific inhibitory effect from a general toxic one is paramount. By establishing a non-toxic concentration range, researchers can confidently attribute any observed modulation of inflammatory pathways to the specific bioactivity of the compound.

Recommended Cell Lines
  • RAW 264.7: A murine macrophage cell line commonly used to study inflammation.

  • THP-1: A human monocytic cell line that can be differentiated into macrophage-like cells.

  • Primary Macrophages: For more physiologically relevant data, primary cells such as bone marrow-derived macrophages (BMDMs) can be used.

Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • This compound

  • Selected cell line (e.g., RAW 264.7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^5 cells/mL (100 µL/well) and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in a complete culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).

  • Treatment: Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Data Presentation:

Concentration (µM)Absorbance (570 nm)% Cell Viability
Vehicle Control1.25100%
0.11.2398.4%
11.2096.0%
101.1592.0%
500.9878.4%
1000.6552.0%

Part 2: Elucidating Anti-Inflammatory Mechanisms

Once a non-toxic concentration range is established, the next phase is to investigate the potential anti-inflammatory properties of this compound. A key mechanism of inflammation involves the production of pro-inflammatory mediators by macrophages in response to stimuli like lipopolysaccharide (LPS).

Workflow for Anti-Inflammatory Investigation

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Mechanistic Assays A Cytotoxicity Screening (MTT Assay) B Determine Non-Toxic Concentration Range A->B C LPS-Stimulated Macrophage Model B->C Proceed with non-toxic concentrations D Nitric Oxide Production (Griess Assay) C->D E Pro-inflammatory Cytokine Quantification (ELISA) C->E F COX-2 Inhibition (Enzyme Assay) D->F Explore related pathways G NF-κB Signaling (Western Blot/Reporter Assay) E->G Investigate upstream signaling

Caption: Workflow for in vitro investigation of this compound.

Protocol 2: Measurement of Nitric Oxide Production (Griess Assay)

Inflammatory stimuli like LPS induce the expression of inducible nitric oxide synthase (iNOS) in macrophages, leading to the production of nitric oxide (NO), a key inflammatory mediator. The Griess assay measures nitrite, a stable product of NO.

Materials:

  • RAW 264.7 cells

  • LPS (from E. coli)

  • This compound

  • Griess Reagent (A: 1% sulfanilamide in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard solution

Procedure:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours. Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.

  • Stimulation: Add LPS (1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.

  • Sample Collection: Collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent A to each supernatant sample, followed by 50 µL of Griess Reagent B.

  • Incubation and Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.

Protocol 3: Quantification of Pro-inflammatory Cytokines (ELISA)

LPS stimulation also triggers the release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β). Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying these cytokines.

Materials:

  • Supernatants from Protocol 2

  • ELISA kits for mouse TNF-α, IL-6, and IL-1β

  • Plate reader

Procedure:

  • Follow the manufacturer's instructions for the specific ELISA kits.

  • Typically, this involves coating a 96-well plate with a capture antibody, adding the cell culture supernatants, followed by a detection antibody, an enzyme-linked secondary antibody, and a substrate for color development.

  • Measure the absorbance and calculate the cytokine concentrations based on a standard curve.

Data Presentation:

TreatmentNO Production (µM)TNF-α (pg/mL)IL-6 (pg/mL)
Control2.55080
LPS (1 µg/mL)45.835004200
LPS + Compound (10 µM)25.318002100
LPS + Compound (50 µM)15.19501100

Part 3: Delving Deeper: Target-Specific Assays

The biphenyl scaffold is a common feature in selective COX-2 inhibitors. Therefore, investigating the direct effect of this compound on cyclooxygenase (COX) enzymes is a logical next step.

Protocol 4: In Vitro COX Inhibition Assay

This assay determines the ability of the compound to directly inhibit the activity of COX-1 and COX-2 enzymes.

Materials:

  • COX-1 and COX-2 enzyme preparations

  • Arachidonic acid (substrate)

  • This compound

  • COX inhibitor screening assay kit (e.g., colorimetric or fluorometric)

Procedure:

  • Follow the instructions provided with the commercial assay kit.

  • The general principle involves incubating the COX enzyme with the test compound before adding arachidonic acid.

  • The production of prostaglandins is then measured, and the inhibitory activity of the compound is calculated.

  • Determine the IC50 values for both COX-1 and COX-2 to assess selectivity.

Investigating Upstream Signaling: The NF-κB Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammatory responses, controlling the expression of iNOS, COX-2, and various pro-inflammatory cytokines. Investigating the effect of this compound on the NF-κB signaling pathway can provide crucial mechanistic insights.

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Phosphorylation TLR4->IKK IkB IκB Degradation IKK->IkB NFkB NF-κB Translocation to Nucleus IkB->NFkB Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) NFkB->Genes Compound This compound Compound->IKK Potential Inhibition Point Compound->IkB Potential Inhibition Point

Caption: Potential inhibition points of this compound in the NF-κB signaling pathway.

Methods to Study NF-κB Activation:

  • Western Blotting: Analyze the phosphorylation of key signaling proteins (e.g., IKK, IκBα) and the nuclear translocation of the p65 subunit of NF-κB.

  • NF-κB Reporter Assay: Use a cell line stably transfected with a reporter gene (e.g., luciferase) under the control of an NF-κB response element. A decrease in reporter gene expression in the presence of the compound would indicate inhibition of the NF-κB pathway.

Conclusion and Future Directions

The protocols outlined in this guide provide a comprehensive framework for the initial in vitro characterization of this compound as a potential anti-inflammatory agent. By systematically evaluating its cytotoxicity, effects on key inflammatory mediators, and its impact on specific molecular targets like COX enzymes and the NF-κB signaling pathway, researchers can build a robust data package to support further preclinical development. Future studies could explore its effects on other inflammatory pathways, such as the MAPK and JAK-STAT pathways, and eventually move into in vivo models of inflammation.

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 2'-Chloro-biphenyl-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated guide for optimizing the Suzuki-Miyaura cross-coupling synthesis of 2'-Chloro-biphenyl-4-carboxylic acid. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols designed for researchers, chemists, and drug development professionals. Our goal is to move beyond simple procedural steps and explain the fundamental causality behind experimental choices, empowering you to resolve challenges and achieve robust, high-yield results.

Overview: Understanding the Synthetic Challenge

The synthesis of this compound presents a classic example of a challenging Suzuki-Miyaura coupling. Success hinges on overcoming two primary obstacles inherent to the substrates:

  • Aryl Chloride Inertness: The 2-chlorotoluene derivative is an electron-rich, sterically hindered aryl chloride. The Carbon-Chlorine bond is significantly stronger and less reactive than corresponding C-Br or C-I bonds, making the initial oxidative addition step—often the rate-limiting step—energetically demanding.[1][2][3]

  • Carboxylic Acid Functionality: The 4-carboxyphenylboronic acid possesses an acidic proton. In the presence of the reaction base, it forms a carboxylate anion which can coordinate to the palladium center, potentially deactivating the catalyst.[4] Furthermore, the electron-withdrawing nature of the carboxylic acid can increase the likelihood of protodeboronation, a key side reaction that consumes the boronic acid.[5]

A successful strategy requires a highly active catalyst system capable of activating the C-Cl bond, coupled with carefully selected conditions to manage the acidic functionality and minimize side reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my standard Pd(PPh₃)₄ catalyst not working for this reaction? Standard, less electron-rich catalysts like Tetrakis(triphenylphosphine)palladium(0) are often ineffective for activating the robust C-Cl bond of an aryl chloride.[6] The oxidative addition step is too slow, leading to low or no product formation. This specific coupling requires a more sophisticated catalyst system designed for challenging substrates.

Q2: What is the single most critical parameter for coupling an aryl chloride? The ligand is paramount. Modern catalyst systems for aryl chlorides utilize bulky, electron-rich ligands. These ligands stabilize the palladium center, promote the difficult oxidative addition step, and accelerate the final reductive elimination step to release the product.[7] Excellent choices include Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[6][7]

Q3: How does the carboxylic acid group interfere with the reaction, and how do I compensate for it? The acidic proton of the carboxylic acid will be deprotonated by the base in the reaction mixture. This has two consequences:

  • It consumes one equivalent of your base. You must add at least one extra equivalent of base to account for this acid-base neutralization.[4]

  • The resulting carboxylate can act as a ligand for the palladium, forming an inactive or less active complex and stalling the catalytic cycle.[4] Using a well-chosen, highly active ligand helps prevent this inhibitory coordination.

Q4: What is protodeboronation and why is it a concern here? Protodeboronation is a side reaction where the boronic acid's C-B bond is cleaved and replaced by a C-H bond, effectively destroying the reagent.[5] Electron-deficient arylboronic acids, like 4-carboxyphenylboronic acid, are particularly susceptible to this process, which is often promoted by the base and the presence of water. Mitigating this is key to achieving high yields.

Troubleshooting Guide: From Low Yield to Optimized Reaction

This section addresses specific experimental failures in a question-and-answer format.

Scenario 1: Low to No Product Formation

Q: My TLC/LCMS analysis shows mostly unreacted starting materials. What are the primary causes and solutions?

A: This classic issue points to an insufficiently active catalytic system or suboptimal reaction conditions. The activation energy for the oxidative addition of the aryl chloride is not being overcome.

Initial Checks & Solutions:

  • Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen. Ensure your reaction vessel was rigorously degassed (e.g., 3x evacuate/backfill cycles with argon or nitrogen) and that all solvents were sparged with inert gas.[5][7] Oxygen can oxidize phosphine ligands and the Pd(0) center, killing the catalyst.

  • Catalyst & Ligand Activity: Switch to a more potent system. Standard catalysts are not suitable for this transformation.[8] A combination of a palladium precatalyst like Pd(OAc)₂ or Pd₂(dba)₃ with a specialized ligand is necessary.

  • Increase Temperature: Higher temperatures can help overcome the activation barrier for C-Cl bond cleavage.[7] Typical ranges are 80-110 °C. However, excessively high temperatures can accelerate catalyst decomposition and side reactions, so this must be optimized carefully.

Scenario 2: Significant Byproduct Formation

Q: I'm getting my product, but my yield is poor due to a major byproduct. How do I identify and suppress it?

A: The most common byproducts in this reaction are from homocoupling, dehalogenation, and protodeboronation.

  • Problem: Homocoupling of Boronic Acid (Biphenyl-4,4'-dicarboxylic acid)

    • Cause: This occurs when two molecules of the boronic acid couple together. It is often promoted by the presence of oxygen or when the Pd(II) precatalyst is not efficiently reduced to the active Pd(0) state.[7]

    • Solution:

      • Rigorous Degassing: This is the most effective way to prevent oxygen-mediated homocoupling.

      • Use a Pd(0) Source: Starting with a Pd(0) source like Pd₂(dba)₃ can sometimes help, though in-situ reduction of Pd(II) with an appropriate ligand is more common and often more effective.

  • Problem: Dehalogenation of the Aryl Chloride (Toluene)

    • Cause: The aryl chloride is reduced, replacing the chlorine with a hydrogen. This happens via a palladium-hydride (Pd-H) intermediate, which can form from the base, solvent (especially alcohols), or water.[9]

    • Solution:

      • Ligand Choice: Use bulky, electron-rich ligands (e.g., SPhos, XPhos). These ligands create a sterically crowded environment around the palladium that favors the desired reductive elimination of the product over the dehalogenation pathway.[9]

      • Avoid Hydride-Donating Solvents: Avoid using alcohol-based solvents if dehalogenation is a major issue.[3]

      • Base Selection: Use a non-nucleophilic inorganic base like K₃PO₄ or Cs₂CO₃. Avoid amine bases, which can sometimes be a source of hydrides.[3]

  • Problem: Protodeboronation of Boronic Acid (Benzoic Acid)

    • Cause: As discussed, this is the loss of the boronic acid group, particularly problematic for electron-deficient substrates.[5]

    • Solution:

      • Optimize Base: Use milder bases like K₃PO₄ or KF. Stronger bases can accelerate protodeboronation.[5]

      • Anhydrous Conditions: While many Suzuki protocols use aqueous bases, water is a proton source.[5] Trialling the reaction under anhydrous conditions with a base like K₃PO₄ in a solvent like dioxane can suppress this side reaction.

      • Use a Boronic Ester: Consider converting the boronic acid to a more stable pinacol ester. These are generally less prone to protodeboronation.[5]

Visualization of Key Processes

The Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps involved in the coupling process. The challenge with this compound lies primarily in facilitating the initial, slow "Oxidative Addition" step.

Suzuki_Cycle Pd0 Active Pd(0)L₂ Catalyst PdII_Aryl Ar¹-Pd(II)L₂(X) Pd0->PdII_Aryl Ar¹-X OxAdd Oxidative Addition PdII_Diaryl Ar¹-Pd(II)L₂(Ar²) PdII_Aryl->PdII_Diaryl [Ar²-B(OH)₃]⁻ Transmetal Transmetalation PdII_Diaryl->Pd0 Product RedElim Reductive Elimination ArylHalide Ar¹-X (Aryl Chloride) ArylHalide->OxAdd BoronicAcid Ar²-B(OH)₂ (Boronic Acid) BoronicAcid->Transmetal Base Base (e.g., K₃PO₄) Base->Transmetal Product Ar¹-Ar² (Product) Product->RedElim Troubleshooting_Workflow Start Low Yield or No Reaction CheckReagents Check Reagent Purity & Inert Conditions Start->CheckReagents CatalystSystem Is the Catalyst System Active Enough for Ar-Cl? CheckReagents->CatalystSystem Reagents & Setup OK UpgradeCatalyst Action: Switch to Pd Precatalyst + Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) CatalystSystem->UpgradeCatalyst No CheckByproducts Analyze Byproducts: Homocoupling, Dehalogenation, or Protodeboronation? CatalystSystem->CheckByproducts Yes Success Reaction Optimized UpgradeCatalyst->Success OptimizeConditions Action: Optimize Base, Solvent, & Temperature based on byproduct identity. CheckByproducts->OptimizeConditions OptimizeConditions->Success

References

Technical Support Center: Purification of 2'-Chloro-biphenyl-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2'-Chloro-biphenyl-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the purification of this compound from a typical reaction mixture.

I. Understanding the Chemistry: Synthesis and Potential Impurities

This compound is commonly synthesized via a Suzuki-Miyaura cross-coupling reaction. This involves the palladium-catalyzed reaction between a boronic acid (or its ester) and an organohalide. For the synthesis of this compound, the likely reactants are (4-carboxyphenyl)boronic acid and 1-bromo-2-chlorobenzene or 1-chloro-2-iodobenzene.

Understanding the potential impurities is the first step toward an effective purification strategy. The primary impurities can be categorized as follows:

  • Starting Materials: Unreacted (4-carboxyphenyl)boronic acid and the organohalide (e.g., 1-bromo-2-chlorobenzene).

  • Homocoupling Products: Biphenyl-4-carboxylic acid (from the homocoupling of (4-carboxyphenyl)boronic acid) is a common byproduct, especially in the presence of oxygen.[1]

  • Catalyst Residues: Palladium catalyst and its ligands (e.g., phosphine ligands).

  • Inorganic Salts: Byproducts from the base used in the reaction (e.g., potassium carbonate, sodium carbonate).

  • Solvent Residues: Solvents used in the reaction and workup.

Visualizing the Reaction

Caption: Suzuki-Miyaura coupling reaction for the synthesis of this compound and potential impurities.

II. Frequently Asked Questions (FAQs)

Q1: What is the most effective initial purification step for removing inorganic salts and the bulk of the palladium catalyst?

A1: An aqueous workup with an acid-base extraction is the most effective initial step.[2][3] Since this compound is a carboxylic acid, it can be deprotonated with a base (like sodium hydroxide or sodium bicarbonate) to form a water-soluble carboxylate salt.[2][3] This allows for the separation from non-acidic organic impurities and catalyst residues which will remain in the organic layer.

Q2: How do I choose the right solvent for recrystallization?

A2: The ideal recrystallization solvent is one in which your desired compound has high solubility at elevated temperatures and low solubility at room temperature or below.[4] For biphenyl carboxylic acids, common choices include aqueous ethanol, or a mixture of a good solvent (like ethyl acetate or acetone) with a poor solvent (like hexanes or petroleum ether).[5] It is crucial to perform small-scale solubility tests with various solvents to determine the optimal one for your specific product and impurity profile.

Q3: My compound is still impure after recrystallization. What's the next step?

A3: If recrystallization fails to provide the desired purity, column chromatography is the next logical step.[6] For carboxylic acids, reversed-phase chromatography (C18 silica) is often effective.[7] A mobile phase of water and acetonitrile with a small amount of an acid (like trifluoroacetic acid or formic acid) to suppress the ionization of the carboxylic acid is typically used.[7]

Q4: Can I use normal phase silica gel chromatography for purification?

A4: While possible, it can be challenging. Carboxylic acids tend to streak on normal phase silica gel due to strong interactions with the stationary phase. If you must use normal phase, it is advisable to add a small amount of acetic or formic acid to the eluent to reduce tailing.

III. Troubleshooting Guide

This section addresses specific issues you might encounter during the purification of this compound.

Problem 1: Low yield after the initial acid-base extraction.
Potential Cause Troubleshooting Step Scientific Rationale
Incomplete Extraction into the Aqueous Layer Ensure the pH of the aqueous layer is sufficiently basic (pH > 8) to fully deprotonate the carboxylic acid. Use a pH meter or pH paper to verify.The pKa of a benzoic acid derivative is typically around 4-5. To ensure complete deprotonation and transfer to the aqueous phase, the pH should be at least 2-3 units above the pKa.
Precipitation of the Carboxylate Salt If the concentration of the carboxylate salt is too high in the aqueous layer, it may precipitate. Dilute the aqueous layer with more water.While the carboxylate salt is water-soluble, its solubility is not infinite. High concentrations can lead to precipitation, especially if the counter-ion (e.g., sodium) forms a less soluble salt.
Incomplete Precipitation upon Acidification Ensure the pH of the aqueous layer is sufficiently acidic (pH < 3) to fully protonate the carboxylate. Verify with a pH meter or pH paper.To convert the water-soluble carboxylate back to the water-insoluble carboxylic acid, the pH must be lowered significantly below the pKa of the carboxylic acid.
Emulsion Formation during Extraction Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.The increased ionic strength of the aqueous phase helps to break emulsions by reducing the mutual solubility of the organic and aqueous phases.
Problem 2: Oily product obtained after recrystallization.
Potential Cause Troubleshooting Step Scientific Rationale
Presence of Low-Melting Impurities The "oiling out" phenomenon occurs when the dissolved compound separates as a liquid rather than a solid. This is often due to the presence of impurities that lower the melting point of the mixture. Try a different recrystallization solvent or a solvent pair.The goal of recrystallization is to have the compound crystallize slowly from a supersaturated solution. If the solubility curve is too steep or impurities are present, the compound may come out of solution as a supercooled liquid.
Cooling the Solution Too Quickly Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath.Slow cooling promotes the formation of well-ordered, pure crystals. Rapid cooling can trap impurities and lead to the formation of an amorphous solid or an oil.[4]
Insufficient Solvent Ensure that the compound is fully dissolved in the minimum amount of boiling solvent before cooling.If not enough solvent is used, the compound will start to precipitate at a higher temperature, potentially as an oil.
Problem 3: Persistent homocoupling byproduct (Biphenyl-4-carboxylic acid) observed in NMR.
Potential Cause Troubleshooting Step Scientific Rationale
Similar Solubility Profiles The desired product and the homocoupling byproduct have very similar structures and therefore similar solubilities, making separation by recrystallization difficult.The only structural difference is the presence of a chlorine atom, which may not be enough to significantly alter the solubility in many common solvents.
Ineffective Recrystallization Perform a fractional crystallization. This involves multiple, sequential recrystallizations, where the crystals from each step are collected and re-subjected to the process.While tedious, fractional crystallization can sometimes separate compounds with very similar solubilities.
Need for a More Selective Technique Utilize preparative HPLC (High-Performance Liquid Chromatography). A reversed-phase C18 column with a water/acetonitrile gradient is likely to provide the necessary resolution.HPLC offers much higher separation efficiency than recrystallization and can resolve compounds with very subtle structural differences.

Purification Workflow Diagram

Purification_Workflow Start Crude Reaction Mixture Workup Aqueous Workup (Acid-Base Extraction) Start->Workup Organic_Phase Organic Phase (Neutral & Basic Impurities, Catalyst Residues) Workup->Organic_Phase Aqueous_Phase Aqueous Phase (Product as Carboxylate Salt) Workup->Aqueous_Phase Acidify Acidify Aqueous Phase (e.g., with HCl) Aqueous_Phase->Acidify Precipitate Precipitate Crude Product Acidify->Precipitate Recrystallization Recrystallization Precipitate->Recrystallization Pure_Product Pure this compound Recrystallization->Pure_Product Successful Impure_Product Impure Product Recrystallization->Impure_Product Unsuccessful Chromatography Column Chromatography (e.g., Reversed-Phase HPLC) Impure_Product->Chromatography Chromatography->Pure_Product

Caption: A typical workflow for the purification of this compound.

IV. Quantitative Data Summary

Table 1: Common Solvents for Recrystallization
Solvent/Solvent SystemPolarityBoiling Point (°C)Comments
Ethanol/WaterPolarVariesGood for moderately polar compounds. The ratio can be adjusted to fine-tune solubility.[8]
Ethyl Acetate/HexanesModerately Polar/Non-polarVariesA versatile solvent pair. Dissolve in hot ethyl acetate and add hexanes until cloudy.[8]
TolueneNon-polar111Can be effective for aromatic compounds.
Acetone/WaterPolarVariesSimilar to ethanol/water, but acetone is a stronger solvent.
Acetic AcidPolar, Protic118Can be a good solvent for carboxylic acids, but can be difficult to remove completely.

This table provides general guidance. Optimal solvent selection requires experimental validation.

V. Experimental Protocols

Protocol 1: General Acid-Base Extraction
  • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Extract the organic layer with a 1M aqueous solution of sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO3). Repeat the extraction 2-3 times.

  • Combine the aqueous layers.

  • Wash the combined aqueous layers with a small amount of the organic solvent to remove any trapped neutral impurities.

  • Cool the aqueous layer in an ice bath and slowly acidify with a concentrated acid (e.g., HCl) with stirring until the pH is below 3.[3]

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water to remove any remaining inorganic salts.

  • Dry the solid under vacuum.

Protocol 2: Recrystallization
  • Place the crude, dry solid in an Erlenmeyer flask.

  • Add a minimal amount of the chosen recrystallization solvent.

  • Heat the mixture to boiling with stirring (using a hot plate).

  • Add more hot solvent dropwise until the solid just dissolves.[4]

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once crystals have formed, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum.

VI. References

  • Vernier. (n.d.). Separation of Organic Compounds by Acid-Base Extraction Techniques. Retrieved from --INVALID-LINK--

  • Nichols, L. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts. Retrieved from --INVALID-LINK--

  • Chemistry LibreTexts. (2024). 2.1: Separation of an Unknown Mixture by Acid/Base Extraction. Retrieved from --INVALID-LINK--

  • International Journal of Chemical Engineering and Applications. (n.d.). Reactive Extraction: An Intensifying Approach for Carboxylic Acid Separation. Retrieved from --INVALID-LINK--

  • CDN. (n.d.). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. Retrieved from --INVALID-LINK--

  • Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction? Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst. Retrieved from --INVALID-LINK--

  • PubMed. (n.d.). Chromatographic separations of aromatic carboxylic acids. Retrieved from --INVALID-LINK--

  • ACS Publications. (n.d.). Scalable Process for Reduction of Aromatic Carboxylic Acids to Aldehydes via Pinacolborane. Retrieved from --INVALID-LINK--

  • Asian Journal of Green Chemistry. (n.d.). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Retrieved from --INVALID-LINK--

  • Reddit. (n.d.). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). (PDF) Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl 2 nanocatalyst. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from --INVALID-LINK--

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14. Retrieved from --INVALID-LINK--

  • YouTube. (2007). Organic Chemistry Lab: Recrystallization. Retrieved from --INVALID-LINK--

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved from --INVALID-LINK--

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from --INVALID-LINK--

References

Technical Support Center: Recrystallization of 2'-Chloro-biphenyl-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purification of 2'-Chloro-biphenyl-4-carboxylic acid via recrystallization. Moving beyond a simple procedural outline, this document delves into the causal relationships behind experimental choices, offers robust troubleshooting solutions for common challenges, and is grounded in established chemical principles.

The structure of this compound—comprising a nonpolar biphenyl core, a polar carboxylic acid group, and an electronegative chlorine atom—presents a unique purification challenge. Its solubility is a delicate balance between these functionalities. This guide is designed to empower you with the expertise to navigate these properties and achieve high-purity crystalline material consistently.

Section 1: Core Principles & Experimental Protocol

Recrystallization is a purification technique based on the differential solubility of a compound in a specific solvent at varying temperatures.[1][2] The ideal solvent will dissolve the target compound and its impurities when hot, but only the target compound will crystallize upon cooling, leaving the impurities behind in the "mother liquor."[3] For this compound, its aromatic and carboxylic acid nature suggests that polar protic solvents or solvent pairs are excellent starting points.[4][5]

Detailed Recrystallization Workflow

The following protocol is a self-validating system designed for robust and repeatable purification.

G cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation & Analysis A 1. Solvent Selection Test (Small Scale) B 2. Dissolution (Crude solid in min. hot solvent) A->B Select best solvent C 3. Hot Filtration (Optional) (Removes insoluble impurities) B->C Solution has suspended solids D 4. Slow Cooling & Crystallization (Ambient, then ice bath) B->D Solution is clear C->D E 5. Vacuum Filtration (Separate crystals from mother liquor) D->E Crystals formed F 6. Crystal Washing (Small vol. of cold solvent) E->F G 7. Drying (Oven or desiccator) F->G H 8. Purity Assessment (Melting Point, NMR, etc.) G->H

Caption: Standard workflow for recrystallization.

Step-by-Step Methodology
  • Solvent Selection: Before committing your entire sample, perform a small-scale test with a few milligrams of crude product in several candidate solvents (see Table 1). The ideal solvent will dissolve the solid when boiling but show minimal solubility at room temperature.[3] A common and effective approach for aromatic carboxylic acids is an ethanol/water solvent pair.[6]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen "good" solvent (e.g., ethanol). Heat the mixture to a gentle boil while stirring. Continue adding small portions of the hot solvent until the solid just dissolves. Using the minimum amount of solvent is critical for maximizing yield.[3][7]

  • Decolorization & Hot Filtration (If Necessary): If the hot solution is colored, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Reheat to boiling for a few minutes. To remove the charcoal or any other insoluble impurities, perform a hot gravity filtration into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals, as it allows the crystal lattice to form correctly, excluding impurities.[7] Once at room temperature, the flask can be placed in an ice-water bath to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a drying oven (ensure the temperature is well below the melting point) or in a desiccator.

  • Analysis: Assess the purity of the final product by taking a melting point. A sharp melting point close to the literature value indicates high purity. Impurities typically depress and broaden the melting point range.[7]

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the recrystallization of this compound in a question-and-answer format.

G cluster_no_xtal No Crystals Form cluster_oil Oiling Out cluster_yield Low Yield Start Problem Occurs Q1 Is the solution supersaturated? Start->Q1 Q2 Compound precipitates as a liquid. Start->Q2 Q3 Poor recovery of material. Start->Q3 A1_Yes Induce nucleation: - Scratch flask walls - Add a seed crystal Q1->A1_Yes Yes A1_No Too much solvent used. Q1->A1_No No A1_Sol Solution: Gently boil off a portion of the solvent and cool again. A1_No->A1_Sol A2 Cause: Solution is too saturated or cooling too fast. Q2->A2 A2_Sol Solution: Reheat to dissolve oil, add a small amount of 'good' solvent, cool slowly. A2->A2_Sol A3 Causes: - Too much solvent used - Premature crystallization during hot filtration - Incomplete cooling Q3->A3 A3_Sol Solution: Concentrate mother liquor and cool for a second crop. Optimize solvent volume next time. A3->A3_Sol

Caption: Decision-making flowchart for troubleshooting.

Q: No crystals are forming, even after cooling in an ice bath. What's wrong?

A: This is the most common problem and typically arises from one of two causes:

  • Too Much Solvent: You have likely used too much solvent, and the solution is not saturated enough for crystals to form.[8] This is the most frequent reason for crystallization failure. The fix is to gently boil off a portion of the solvent to increase the concentration of your compound, then attempt to cool the solution again.[7][8]

  • Supersaturation: The solution may be supersaturated, a state where the concentration of the solute is higher than its normal solubility limit, but crystallization has not been initiated.[8] To induce crystallization, you can try scratching the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches provide a nucleation point for crystal growth. Alternatively, adding a tiny "seed crystal" of the pure compound will provide a template for crystallization.[8]

Q: My compound separated as an oily liquid instead of solid crystals. How do I fix this?

A: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point.[7] This is often due to the solution being too concentrated or cooling too rapidly.

  • Solution: Reheat the flask to redissolve the oil. Add a small amount (1-5%) of additional "good" solvent to slightly decrease the saturation point.[7][8] Then, ensure the solution cools very slowly, perhaps by leaving it on a warm hotplate that is turned off, or by insulating the flask to slow heat loss.[8] This gives the molecules time to orient themselves into a crystal lattice rather than aggregating as a liquid.

Q: My final yield of pure crystals is very low. What are the likely causes?

A: A low yield can be frustrating. The most probable causes are:

  • Excessive Solvent: As mentioned before, using too much solvent will keep a significant portion of your product dissolved in the mother liquor, even when cold.[3][7]

  • Premature Crystallization: If you performed a hot filtration, some product may have crystallized in the filter funnel. This can be minimized by using a pre-heated funnel and flask and diluting the solution with a little extra hot solvent before filtering (which you would then boil off).

  • Inadequate Cooling: Ensure you have cooled the solution for a sufficient amount of time in an ice bath to maximize precipitation.

  • Excessive Washing: Washing the collected crystals with too much solvent, or with solvent that is not ice-cold, can dissolve some of your product.

Q: The crystals formed instantly as a very fine powder as soon as I removed the flask from the heat. Is this a problem?

A: Yes, this is a potential problem. Rapid crystallization, or "crashing out," tends to trap impurities within the crystals, defeating the purpose of the purification.[7] An ideal crystallization should see crystals begin to form over 5-10 minutes and continue to grow over 20-30 minutes.

  • Solution: Place the flask back on the heat source, add a small amount of extra solvent to redissolve the solid, and ensure the solution cools more slowly.[7] This will promote the formation of larger, purer crystals.

Section 3: Frequently Asked Questions (FAQs)

Q: What are the best solvents to try for recrystallizing this compound?

A: Based on the molecule's structure, a systematic approach is best. Start with polar protic solvents or solvent pairs. See the table below for recommendations.

Q: How do I choose between a single solvent and a solvent-pair system?

A: A single solvent is ideal if you can find one that meets the "dissolves hot, not cold" criteria. However, it's often difficult to find a perfect match. A solvent-pair system is used when no single solvent is suitable. It consists of two miscible solvents: one in which your compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "poor" solvent). You dissolve the compound in a minimum of the hot "good" solvent and then add the "poor" solvent dropwise until the solution becomes cloudy (saturated), then reheat for clarity and cool slowly.[3]

Q: What safety precautions are necessary?

A: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. When heating organic solvents, which are often flammable, always use a steam bath, heating mantle, or hot plate. Never use an open flame. Be aware of the specific hazards of the solvents you are using by consulting their Safety Data Sheets (SDS).

Q: How can I confirm the purity of my recrystallized product?

A: The most common and immediate method is melting point analysis. A pure compound will have a sharp melting point that matches the literature value. Impurities will cause the melting point to be depressed and broadened. For more definitive proof of purity and structural confirmation, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Gas Chromatography-Mass Spectrometry (GC-MS) can be used.

Section 4: Data Summary Table

Table 1: Recommended Solvent Systems for this compound

Solvent SystemTypeBoiling Point (°C)Rationale & Scientific Insight
Ethanol/Water Solvent Pair78 (Ethanol)Primary Recommendation. The compound is likely soluble in hot ethanol (the "good" solvent) due to the carboxylic acid group. Water (the "poor" solvent) is then added to decrease solubility upon cooling. This is a classic choice for aromatic acids.[5][6]
Methanol Single Solvent65Methanol's polarity is suitable for dissolving the carboxylic acid moiety, while the nonpolar biphenyl core may limit solubility at lower temperatures, providing the necessary differential.[2]
Toluene/Hexane Solvent Pair111 (Toluene)The aromatic character of toluene should effectively dissolve the biphenyl structure at high temperatures. Nonpolar hexane can then be added as the "poor" solvent to induce crystallization.
Acetic Acid/Water Solvent Pair118 (Acetic Acid)Acetic acid is an excellent solvent for many carboxylic acids. Its high boiling point allows for a large temperature gradient upon cooling. Water is used as the anti-solvent.

References

Technical Support Center: Synthesis of 2'-Chloro-biphenyl-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for the synthesis of 2'-Chloro-biphenyl-4-carboxylic acid. This document is designed for researchers, chemists, and process development professionals who are utilizing cross-coupling methodologies, primarily the Suzuki-Miyaura coupling, to synthesize this valuable intermediate. Here, we address common challenges, focusing on the identification and mitigation of key side reactions that can impact yield, purity, and overall process efficiency.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction for this compound has a low yield. What are the most common causes?

Low yield is a frequent issue that can typically be traced back to one of three areas: catalyst activity, reagent stability, or competing side reactions.

  • Catalyst Inactivation: The Palladium catalyst is the heart of the reaction. It can be deactivated by oxygen, so rigorous degassing of solvents and reactants is critical. The choice of ligand is also crucial; sterically hindered biarylphosphine ligands often protect the palladium center and promote the desired reductive elimination.

  • Reagent Instability: The primary competing side reaction for the boronic acid partner is protodeboronation, where the C-B bond is cleaved. This is often accelerated by excess base or high temperatures.

  • Competing Pathways: Significant side reactions like homocoupling of your starting materials or dehalogenation of the aryl halide can consume reactants, directly reducing the yield of your target molecule.

Q2: I see a significant amount of 4,4'-biphenyldicarboxylic acid in my crude product. How can I prevent this homocoupling?

The formation of 4,4'-biphenyldicarboxylic acid is a classic example of boronic acid homocoupling. This side reaction is often driven by the presence of oxygen and an overly active or poorly stabilized catalyst system.

Primary Causes & Mitigation Strategies:

CauseMechanistic ReasonPrevention Strategy
Oxygen Presence Oxygen can re-oxidize the Pd(0) catalyst to Pd(II) species, which can then promote the oxidative coupling of two boronic acid molecules.Degas all solvents and the reaction mixture thoroughly (e.g., via 3-5 freeze-pump-thaw cycles or by sparging with argon/nitrogen for at least 30 minutes). Maintain a positive inert atmosphere throughout the reaction.
Base Choice Strong bases can accelerate the decomposition of the boronic acid and alter the catalyst's electronic properties, sometimes favoring homocoupling.Use a milder base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) instead of stronger bases like sodium hydroxide (NaOH).
Reaction Temperature Higher temperatures can increase the rate of all reactions, including unwanted side pathways.Run the reaction at the lowest effective temperature. Start with temperatures around 80-90 °C and only increase if the reaction is sluggish.
Q3: My mass spectrometry results show an impurity with a mass corresponding to benzoic acid. What is this and how did it form?

The presence of benzoic acid strongly suggests that one of your starting materials has undergone a side reaction to replace either the boronic acid group or the halogen atom with a hydrogen atom.

  • Protodeboronation: This is the cleavage of the C-B bond of 4-carboxyphenylboronic acid, replacing it with a proton from the solvent or trace water. It is a common issue, especially under harsh basic conditions or prolonged reaction times at elevated temperatures.

  • Dehalogenation: This involves the removal of the chlorine atom from the 1-chloro-2-iodobenzene (or similar aryl halide) starting material, which is then capped with a hydrogen atom. This is often caused by palladium hydride (Pd-H) species in the catalytic cycle.

To distinguish the source, you would need to analyze aliquots over time. If benzoic acid appears early, protodeboronation of the starting material is a likely culprit.

Troubleshooting Guide: Major Side Reactions & Mitigation

This section provides a deeper dive into the most prevalent side reactions, offering diagnostic tips and detailed protocols for their prevention.

Workflow: Suzuki Coupling and Competing Side Reactions

The following diagram illustrates the main catalytic cycle for the desired Suzuki coupling and the points where unwanted side reactions can branch off.

Suzuki_Side_Reactions cluster_main Desired Suzuki Catalytic Cycle cluster_side Competing Side Reactions Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-Pd(II)-X) Pd0->OxAdd + Ar-X Transmetal Transmetalation (Ar-Pd(II)-Ar') OxAdd->Transmetal + Ar'-B(OR)2 Dehalogenation Dehalogenation (Ar-H) OxAdd->Dehalogenation Pd-H Species RedElim Reductive Elimination Transmetal->RedElim Homocoupling Homocoupling (Ar'-Ar') Transmetal->Homocoupling O2 or High Temp RedElim->Pd0 Releases Product Product Ar-Ar' (Target Product) RedElim->Product Protodeboronation Protodeboronation (Ar'-H) BoronicAcid Ar'-B(OR)2 BoronicAcid->Protodeboronation Base/H+ ArylHalide Ar-X

Caption: The Suzuki cycle and key points of divergence to side reactions.

Side Reaction: Protodeboronation
  • Identification: Appearance of benzoic acid in LC-MS or a singlet in the aromatic region of the ¹H NMR spectrum corresponding to benzoic acid. A decrease in the amount of 4-carboxyphenylboronic acid starting material without a corresponding increase in product is also a key indicator.

  • Mechanism: The ipso-carbon attached to the boron is protonated, cleaving the C-B bond. This reaction can be catalyzed by both acid and base and is often promoted by water in the reaction mixture.

  • Prevention Protocol:

    • Drying of Reagents: Ensure the boronic acid is dry. Use anhydrous solvents. While some water is often necessary for the Suzuki reaction, excess water can promote protodeboronation.

    • Base Selection: Use the mildest base effective for the reaction. K₃PO₄ is often an excellent choice as it is sufficiently basic to promote transmetalation but is less harsh than hydroxides.

    • Controlled Addition: Instead of adding all the base at the beginning, consider a slow addition of the base solution over the first hour of the reaction to avoid a large initial spike in pH.

    • Temperature Management: Do not overheat the reaction. Maintain the temperature at the minimum required for a reasonable reaction rate (e.g., 80-90 °C).

Side Reaction: Dehalogenation of the Aryl Halide
  • Identification: Detection of benzoic acid (if the starting material was 2-chlorobenzoic acid derivative) or chlorobenzene in your crude mixture via GC-MS or LC-MS.

  • Mechanism: Palladium hydride (Pd-H) species can form in the catalytic cycle, often from side reactions with the solvent (like isopropanol) or from β-hydride elimination if any alkyl-containing reagents are present. These Pd-H species can then react with the aryl halide via oxidative addition, followed by reductive elimination of Ar-H.

  • Prevention Protocol:

    • Solvent Choice: Use aprotic solvents like Toluene, Dioxane, or DME that cannot easily generate Pd-H species. Avoid alcohol-based solvents if dehalogenation is a problem.

    • Ligand Choice: Use ligands that promote the desired cross-coupling pathway over the dehalogenation pathway. Electron-rich, bulky phosphine ligands can sometimes suppress this side reaction.

    • Scavengers: In some cases, adding a small amount of a scavenger for Pd-H species, like a mild oxidizing agent, can be effective, but this requires careful optimization to avoid damaging the catalyst.

Side Reaction: Homocoupling of the Boronic Acid
  • Identification: The primary indicator is the presence of 4,4'-biphenyldicarboxylic acid, which is often poorly soluble and may precipitate from the reaction mixture. It can be readily identified by LC-MS and ¹H NMR.

  • Mechanism: This typically occurs through an oxidative cycle where two molecules of the boronic acid couple. It is strongly promoted by the presence of oxygen, which can regenerate the active Pd(II) species that drive this unwanted pathway.

  • Experimental Protocol for Minimizing Homocoupling:

    • Setup: Assemble your glassware and flame-dry it under a vacuum. Allow it to cool under a stream of dry argon or nitrogen.

    • Reagent Addition: Add the palladium catalyst, ligand, and aryl halide to the flask.

    • Degassing: Add the solvent (e.g., Toluene/Dioxane) and the aqueous base solution.

    • Freeze-Pump-Thaw: Perform at least three freeze-pump-thaw cycles.

      • Freeze the mixture using liquid nitrogen until it is solid.

      • Apply a high vacuum for 5-10 minutes.

      • Close the vacuum line and thaw the mixture. You should see bubbles of dissolved gas escape.

      • Repeat this process two more times.

    • Final Step: After the final thaw, backfill the flask with argon/nitrogen. Add the boronic acid under a positive flow of inert gas.

    • Execution: Heat the reaction to the target temperature under the inert atmosphere.

Visualizing the Mitigation Strategy

The following diagram outlines the decision-making process for troubleshooting a problematic synthesis.

troubleshooting_flowchart Start Low Yield or Impure Product Analyze Analyze Crude Product (LC-MS, 1H NMR) Start->Analyze Identify Identify Major Impurity Analyze->Identify Homocoupling Homocoupled Boronic Acid (e.g., 4,4'-dicarboxybiphenyl) Identify->Homocoupling Dimer Detected Dehalogenation Dehalogenated Aryl Halide or Protodeboronated Acid (e.g., Benzoic Acid) Identify->Dehalogenation Starting Material Minus Group Other Other Impurities / Incomplete Reaction Identify->Other Other Solve_Homocoupling Improve Degassing Use Milder Base Lower Temperature Homocoupling->Solve_Homocoupling Solve_Dehalogenation Check Base Strength (Protodeboronation) Switch to Aprotic Solvent (Dehalogenation) Optimize Ligand Dehalogenation->Solve_Dehalogenation Solve_Other Check Catalyst Activity Verify Reagent Purity Increase Reaction Time/Temp Other->Solve_Other

Caption: A troubleshooting flowchart for common synthesis issues.

Technical Support Center: Synthesis of 2'-Chloro-biphenyl-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2'-Chloro-biphenyl-4-carboxylic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, with a focus on improving reaction yield and purity. We will delve into the common challenges and provide expert-driven solutions in a direct question-and-answer format.

Core Synthetic Pathway: The Suzuki-Miyaura Coupling

The most robust and widely adopted method for constructing the biphenyl scaffold of this compound is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction typically involves coupling (4-carboxyphenyl)boronic acid with a 2-chlorinated aryl halide, such as 1-bromo-2-chlorobenzene or 1-chloro-2-iodobenzene.

The primary challenge in this synthesis lies in the activation of the Carbon-Chlorine bond of the 2-chloroaryl halide. Aryl chlorides are known for their relative inertness compared to bromides or iodides, often requiring more specialized and highly active catalytic systems to achieve efficient oxidative addition, which is frequently the rate-determining step.[3] This guide will focus on troubleshooting and optimizing this critical transformation.

Frequently Asked Questions (FAQs)

Q: Why is the Suzuki-Miyaura coupling the preferred method for this synthesis?

A: The Suzuki-Miyaura coupling is favored due to its numerous advantages, including mild reaction conditions, exceptional tolerance for a wide variety of functional groups (like the carboxylic acid moiety), the commercial availability and relatively low toxicity of boronic acid reagents, and the generation of environmentally benign inorganic byproducts.[1][4]

Q: What are the most critical parameters to control to achieve a high yield?

A: Achieving high yields hinges on the careful optimization of several interacting parameters.[1] The most critical are:

  • The Palladium Catalyst and Ligand System: Essential for activating the inert C-Cl bond.

  • Choice of Base: Crucial for the transmetalation step.

  • Solvent System: Affects solubility, reaction rate, and phase transfer.

  • Reaction Temperature: Governs reaction kinetics and stability of reagents.

  • Exclusion of Oxygen: Prevents catalyst degradation and unwanted side reactions.[5]

Q: Can I use 1,2-dichlorobenzene instead of 1-bromo-2-chlorobenzene?

A: While technically possible, using 1,2-dichlorobenzene presents a significant challenge in achieving selective mono-arylation. The reactivity of the two C-Cl bonds is similar, which can lead to a mixture of mono- and di-coupled products, complicating purification and lowering the yield of the desired product. Using a more reactive halide like bromide or iodide at one position (e.g., 1-bromo-2-chlorobenzene) provides a reactivity differential that allows for more selective coupling at the C-Br bond.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific experimental issues in a detailed question-and-answer format.

Q1: My reaction yield is consistently low (<50%). What are the most probable causes?

A1: Low yield is the most common issue and typically points to one or more of the following factors:

  • Ineffective Catalyst System: The C-Cl bond at the 2-position is sterically hindered and electronically less reactive. A standard catalyst like Pd(PPh₃)₄ may be insufficient.

    • Expert Recommendation: Employ a more robust catalyst system. Use a stable Palladium(II) precatalyst like Pd(OAc)₂ or a Palladium(0) source like Pd₂(dba)₃ in combination with a highly active ligand.[6][7] Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos) or N-heterocyclic carbenes (NHCs) are field-proven to dramatically improve yields for challenging aryl chlorides.[3][7] These ligands promote the crucial oxidative addition step and stabilize the catalytic species.

  • Boronic Acid Degradation (Protodeboronation): Boronic acids can be unstable, especially at elevated temperatures or in the presence of certain bases, leading to a side reaction where the C-B bond is cleaved and replaced by a C-H bond (protodeboronation).[3] This consumes your nucleophile, directly reducing the potential yield.

    • Expert Recommendation: Use a milder base if possible, but one that is still effective. Potassium phosphate (K₃PO₄) is often a good choice for coupling aryl chlorides.[4] Avoid excessively high temperatures; run the reaction at the lowest temperature that provides a reasonable rate (e.g., 80-100 °C). Consider using the more stable pinacol ester of the boronic acid (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid).

  • Suboptimal Base or Solvent: The base activates the boronic acid for transmetalation, and the solvent must facilitate the interaction of all components, which are often not mutually soluble (organic halide, aqueous-soluble base, boronic acid).

    • Expert Recommendation: A common and effective system is a mixture of an organic solvent like dioxane, toluene, or THF with water to dissolve the inorganic base.[7][8] For the base, cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) often provides superior results to sodium carbonate (Na₂CO₃) for difficult couplings.[4]

  • Presence of Atmospheric Oxygen: The active Pd(0) catalyst is readily oxidized to inactive Pd(II) species by oxygen. Oxygen also promotes the unwanted homocoupling of the boronic acid.[5][9]

    • Expert Recommendation: This is a non-negotiable parameter. The reaction mixture must be rigorously degassed. This is best achieved by bubbling an inert gas (argon or nitrogen) through the solvent for 20-30 minutes before adding the catalyst and then maintaining a positive pressure of the inert gas throughout the reaction.

Q2: My analysis shows a significant amount of biphenyl-4,4'-dicarboxylic acid. How do I prevent this boronic acid homocoupling?

A2: The formation of biphenyl-4,4'-dicarboxylic acid is a classic side reaction resulting from the oxidative dimerization of (4-carboxyphenyl)boronic acid.

  • Causality: This side reaction is primarily promoted by the presence of oxygen, which can facilitate a Pd(II)-mediated coupling pathway for the boronic acid.[5][9]

  • Expert Recommendation:

    • Strict Anaerobic Conditions: As detailed in A1, ensure your solvent and reaction vessel are thoroughly deoxygenated before adding the palladium catalyst.

    • Use a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄, rather than a Pd(II) salt like Pd(OAc)₂, can reduce the initial concentration of Pd(II) species that may contribute to homocoupling.[5][6]

    • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid, but avoid a large excess, which can favor side reactions.

Q3: I am observing chlorobenzene as a major byproduct. What is causing this dehalogenation and how can I stop it?

A3: The formation of chlorobenzene indicates that the desired C-C bond formation is being outcompeted by hydrodehalogenation, where the C-Br (or C-I) bond of your starting material is cleaved and replaced by a C-H bond.

  • Causality: After the initial oxidative addition of the aryl halide to Pd(0), the resulting Ar-Pd(II)-X complex can abstract a hydride (H⁻) from a source in the reaction mixture. Common hydride sources include alcohol solvents, certain amine bases, or even water at high temperatures. Subsequent reductive elimination releases the dehalogenated arene and a Pd(0) species.[3]

  • Expert Recommendation:

    • Use Aprotic Solvents: Avoid alcohol-based solvents (methanol, ethanol). Switch to aprotic solvents like dioxane, toluene, or DME.

    • Select a Non-Hydride Source Base: Use inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃.

    • Ensure High Purity of Reagents: Impurities in solvents or reagents can sometimes act as hydride donors.

Q4: My final product is proving difficult to purify from the reaction mixture. What is a reliable purification strategy?

A4: The carboxylic acid functional group is an excellent chemical handle for an efficient and scalable purification process, allowing you to avoid costly and time-consuming column chromatography for the final product.

  • Expert Recommendation: Acid-Base Extraction

    • After the reaction is complete, cool the mixture and dilute it with an organic solvent like ethyl acetate or methyl tert-butyl ether (MTBE).

    • Transfer the mixture to a separatory funnel and perform an aqueous extraction with a mild base, such as a saturated sodium bicarbonate (NaHCO₃) solution or a 1M sodium carbonate (Na₂CO₃) solution.

    • The desired product, this compound, will be deprotonated to its water-soluble carboxylate salt and partition into the aqueous layer. Neutral organic impurities, such as unreacted aryl halide or homocoupled byproducts, will remain in the organic layer.[10][11]

    • Separate the layers. The organic layer can be discarded.

    • Slowly acidify the aqueous layer with a strong acid (e.g., 1-2M HCl) while stirring, until the pH is ~1-2. The purified carboxylic acid will precipitate out of the solution as a solid.

    • Collect the solid product by vacuum filtration, wash it thoroughly with deionized water to remove any remaining salts, and dry it under vacuum.

  • Final Polish: Recrystallization

    • If further purification is needed, the dried solid can be recrystallized. A common and effective solvent system is aqueous ethanol or a mixture of benzene and petroleum ether.[12] This will remove any trace impurities that may have co-precipitated.

Data Presentation & Experimental Protocols

The following table summarizes a comparison between a standard protocol and an optimized protocol for the synthesis, demonstrating the impact of key parameter changes.

ParameterStandard ProtocolOptimized ProtocolRationale for Change
Palladium Source Pd(PPh₃)₄ (3 mol%)Pd(OAc)₂ (1 mol%)Pd(OAc)₂ is more cost-effective and air-stable; activity is generated in situ with the appropriate ligand.[6]
Ligand None (uses pre-formed catalyst)SPhos (2.2 mol%)SPhos is a bulky, electron-rich Buchwald ligand designed for high activity with inert aryl chlorides.
Base Na₂CO₃ (2.0 equiv)K₃PO₄ (2.5 equiv)K₃PO₄ is a stronger base that is more effective in promoting the transmetalation step for challenging substrates.[4]
Solvent DME / H₂O (4:1)Toluene / H₂O (5:1)Toluene is an excellent aprotic solvent for Suzuki couplings and allows for higher reaction temperatures if needed.
Temperature 85 °C100 °CA slightly higher temperature can increase the rate of oxidative addition for the C-Cl bond.
Degassing N₂ purge for 5 minAr sparging for 30 minMore rigorous degassing is critical to prevent catalyst death and side reactions.[5]
Typical Yield 40-60%>90% Optimization of all key parameters leads to a dramatic increase in product yield.
Optimized Experimental Protocol

Reagents:

  • 1-Bromo-2-chlorobenzene (1.0 equiv)

  • (4-Carboxyphenyl)boronic acid (1.2 equiv)

  • Palladium(II) Acetate, Pd(OAc)₂ (0.01 equiv)

  • SPhos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl) (0.022 equiv)

  • Potassium Phosphate, K₃PO₄ (2.5 equiv)

  • Toluene and Deionized Water (Anhydrous, degassed solvents are required)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-bromo-2-chlorobenzene (1.0 equiv), (4-carboxyphenyl)boronic acid (1.2 equiv), and K₃PO₄ (2.5 equiv).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed toluene and degassed deionized water (e.g., 5:1 v/v) via cannula.

  • In a separate vial, quickly weigh and add Pd(OAc)₂ (0.01 equiv) and SPhos (0.022 equiv). Add a small amount of degassed toluene to form a slurry and immediately add this to the main reaction flask via cannula.

  • Heat the reaction mixture to 100 °C with vigorous stirring under a positive pressure of argon.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-18 hours.

  • Upon completion, cool the reaction to room temperature.

  • Proceed with the acid-base extraction workup as described in Troubleshooting Q4 to isolate and purify the this compound product.

Visualizations
Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the palladium-catalyzed reaction, which forms the basis of this synthesis.

Suzuki_Cycle pd0 Pd(0)L₂ Active Catalyst oa Oxidative Addition pd0->oa pd2_complex Ar-Pd(II)L₂(X) Complex oa->pd2_complex trans Transmetalation pd2_complex->trans diaryl_pd Ar-Pd(II)L₂(Ar') Complex trans->diaryl_pd re Reductive Elimination diaryl_pd->re re->pd0 aryl_halide Ar-X (1-Bromo-2-chlorobenzene) aryl_halide->oa boronic_acid Ar'-B(OH)₂ + Base boronic_acid->trans product Ar-Ar' (Product) product->re

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

This decision tree provides a logical path for diagnosing and solving issues related to poor reaction outcomes.

Troubleshooting_Workflow start Low Yield Observed check_conditions Review Reaction Conditions start->check_conditions check_reagents Analyze Reagents start->check_reagents check_byproducts Identify Byproducts start->check_byproducts cond1 Inadequate Degassing? check_conditions->cond1 cond2 Incorrect Temp/Time? check_conditions->cond2 reag1 Ineffective Catalyst/Ligand? check_reagents->reag1 reag2 Wrong Base? check_reagents->reag2 byprod1 Homocoupling Observed? check_byproducts->byprod1 byprod2 Dehalogenation Observed? check_byproducts->byprod2 sol1 Solution: Sparge solvent with Ar for 30+ min. Maintain inert atmosphere. cond1->sol1 sol2 Solution: Increase temperature to 100°C. Monitor by TLC/LCMS to confirm completion. cond2->sol2 sol3 Solution: Use Pd(OAc)₂ + Buchwald ligand (e.g., SPhos). Ensure correct catalyst loading. reag1->sol3 sol4 Solution: Switch to a stronger base like K₃PO₄. reag2->sol4 sol5 Cause: Oxygen Present See 'Inadequate Degassing' byprod1->sol5 sol6 Cause: Hydride Source Solution: Use aprotic solvent (Toluene/Dioxane). byprod2->sol6

Caption: A logical workflow for troubleshooting low-yield reactions.

References

Technical Support Guide: Stability and Storage of 2'-Chloro-biphenyl-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides in-depth technical information and practical advice for researchers, scientists, and drug development professionals on the stability and storage of 2'-Chloro-biphenyl-4-carboxylic acid. Given that data for this specific isomer can be limited, this document synthesizes information from safety data sheets (SDS) for closely related chlorinated biphenyl carboxylic acids and the broader scientific literature on polychlorinated biphenyls (PCBs) to provide a comprehensive and reliable resource.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the handling and storage of this compound.

Q1: What are the ideal short-term storage conditions for the solid compound?

For routine, short-term use, this compound solid should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[1][2][3][4] Protecting the compound from moisture and atmospheric contaminants is crucial for maintaining its integrity.

Q2: I need to store this compound for several months or years. What are the long-term storage recommendations?

For long-term stability, we recommend storing the solid compound at -20°C in a desiccated environment. The container should be tightly sealed; for ultimate protection against slow oxidation or reaction with atmospheric moisture, consider flushing the container with an inert gas like argon or nitrogen before sealing.

Q3: Is this compound sensitive to light?

Yes, there is a significant risk of photodegradation. Closely related polychlorinated biphenyls (PCBs) are known to undergo photochemical degradation, primarily through a process of reductive dechlorination when exposed to UV light.[5][6] Therefore, it is imperative to store the compound in an amber glass vial or a light-blocking container and keep it in a dark location, such as a cabinet or a freezer.[1]

Q4: How stable is this compound once I dissolve it in a solvent?

The stability of this compound in solution depends on the solvent, storage temperature, and light exposure.

  • Solvent Choice: Use high-purity, anhydrous solvents such as DMSO, DMF, or ethanol.

  • Light and Solvents: Irradiation of chlorobiphenyls in hydroxyl-containing solvents can yield polar byproducts.[5] This suggests that solutions in alcohols (like ethanol) may be more susceptible to degradation if exposed to light.

  • Best Practices: It is always best practice to prepare stock solutions fresh. If storage is necessary, filter-sterilize the solution, aliquot it into single-use volumes in amber vials, and store at -20°C or -80°C. Thaw aliquots only once before use.

Q5: Are there any chemicals or materials that should not be stored with this compound?

Absolutely. Avoid storing this compound near strong oxidizing agents.[3][7] Accidental contact can lead to vigorous reactions, compromising the compound's integrity and creating a safety hazard. Ensure it is stored away from incompatible materials and foodstuff containers.[2]

Section 2: Stability Profile and Degradation Pathways

Understanding the factors that can compromise the chemical integrity of this compound is key to ensuring experimental reproducibility.

General Chemical Stability: The product is chemically stable under standard ambient and recommended storage conditions (room temperature, protected from light and moisture).[3][8] The primary risks to its stability come from exposure to environmental factors over time.

Parameter Risk Level Mechanism and Rationale
Temperature ModerateWhile stable at ambient temperatures, excessive heat can cause decomposition, leading to the release of hazardous gases like carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride (HCl).[3][7]
Light (UV) HighPhotochemical degradation is a significant concern for chlorobiphenyls.[5] UV exposure can cleave the C-Cl bond, leading to dechlorination and the formation of impurities that may interfere with experimental results.
Air/Oxygen Low-ModerateThe biphenyl structure is relatively stable, but long-term exposure to atmospheric oxygen, especially in solution or at elevated temperatures, can lead to slow oxidation. Storing under an inert atmosphere minimizes this risk for long-term archival.
Moisture/Water LowPolychlorinated biphenyls are generally stable towards hydrolysis.[5] However, as a solid, the compound can be hygroscopic. Absorbed moisture can lead to clumping and may affect accurate weighing.
Microbial Action Low (in lab)Certain microorganisms can degrade chlorobiphenyls, often forming chlorobenzoic acids as intermediates.[9][10][11] While unlikely in a controlled lab setting with pure compound, contamination of stock solutions could be a very long-term degradation pathway.

Section 3: Troubleshooting Guide

This section provides a systematic approach to resolving common issues that may be related to the stability of this compound.

ProblemPossible Cause(s)Recommended Solution(s)
Inconsistent or non-reproducible assay results. 1. Compound degradation in stock solution.2. Degradation of solid material due to improper storage.3. Inaccurate concentration due to weighing errors (e.g., moisture absorption).1. Prepare a fresh stock solution from the solid compound.2. Perform a purity analysis (e.g., HPLC-UV, LC-MS) on your stock solution to check for degradation products.3. If the solid is suspect, acquire a new lot of the compound and compare results.
Visible changes in the solid compound (e.g., discoloration, clumping). 1. Discoloration: Likely photodegradation from light exposure.2. Clumping: Moisture absorption from the atmosphere due to improper sealing or storage in a humid environment.1. The compound is likely compromised. It is strongly recommended to discard it and use a fresh, unopened vial.2. Review storage procedures. Ensure containers are tightly sealed and stored in a desiccator or dry environment.
Previously soluble compound is now difficult to dissolve. 1. Formation of less soluble degradation products or polymers.2. The compound may have absorbed moisture, changing its effective mass and solubility properties.1. Gentle sonication or warming may help. However, this is a strong indicator of degradation.2. Verify the compound's integrity with an analytical technique before use. If purity is compromised, discard.
Troubleshooting Workflow for Compound Instability

The following diagram outlines a logical workflow for diagnosing issues potentially related to compound stability.

G start Inconsistent Experimental Results Observed check_solution Prepare Fresh Stock Solution & Re-run Experiment start->check_solution decision_solution Problem Resolved? check_solution->decision_solution check_compound Investigate Solid Compound Integrity decision_solution->check_compound No end_ok Root Cause: Solution Instability (Adopt Fresh Prep Protocol) decision_solution->end_ok Yes visual_insp Visual Inspection: Color Change? Clumping? check_compound->visual_insp purity_analysis Purity Analysis: HPLC, LC-MS, NMR check_compound->purity_analysis storage_review Review Storage History: Light? Temp? Age? check_compound->storage_review decision_purity Compound Degraded? visual_insp->decision_purity purity_analysis->decision_purity storage_review->decision_purity end_bad Root Cause: Solid Compound Degradation (Discard & Reorder) decision_purity->end_bad Yes end_other Problem Not Related to Compound Stability (Investigate Other Variables) decision_purity->end_other No

Caption: Troubleshooting workflow for inconsistent experimental results.

Section 4: Experimental Protocol

Protocol: Preparation and Storage of a 10 mM Stock Solution in DMSO

Objective: To prepare a stable, high-concentration stock solution of this compound for use in biological or chemical assays.

Materials:

  • This compound (MW: 232.66 g/mol )

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Class A volumetric flask (e.g., 10 mL)

  • Glass beaker or weighing boat

  • Spatula

  • Vortex mixer and/or sonicator

  • Pipettes

  • Multiple 1.5 mL amber microcentrifuge tubes or cryovials

Safety Precautions:

  • Perform all steps in a certified chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and safety glasses.[4][7]

  • This compound is an irritant; avoid inhalation of dust and contact with skin and eyes.[7][12]

Procedure:

  • Calculation: To make 10 mL of a 10 mM solution, you will need:

    • 10 mmol/L * 0.010 L * 232.66 g/mol = 0.02327 g = 23.27 mg

  • Weighing: Carefully weigh out approximately 23.3 mg of the compound into a weighing boat. Record the exact weight.

  • Transfer: Transfer the weighed solid into the 10 mL volumetric flask. Tap the weighing boat to ensure all powder is transferred.

  • Dissolution:

    • Add approximately 7-8 mL of anhydrous DMSO to the volumetric flask.

    • Seal the flask and vortex vigorously for 1-2 minutes to dissolve the compound.

    • If the compound does not fully dissolve, place the flask in a room temperature water bath sonicator and sonicate for 5-10 minutes.

  • Final Volume: Once the solid is completely dissolved, allow the solution to return to room temperature. Carefully add DMSO until the bottom of the meniscus reaches the calibration mark on the neck of the flask.

  • Homogenization: Invert the sealed flask 10-15 times to ensure the solution is homogeneous.

  • Aliquoting and Storage:

    • Immediately aliquot the stock solution into single-use volumes (e.g., 50-100 µL) in amber, tightly-sealing vials.

    • Label the vials clearly with the compound name, concentration, solvent, and date.

    • Store the aliquots at -20°C or -80°C for long-term stability.

References

Technical Support Center: Degradation of 2'-Chloro-biphenyl-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the degradation of 2'-Chloro-biphenyl-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and frequently asked questions to support your experimental success.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the properties and degradation of this compound.

Q1: What are the key chemical properties of this compound that influence its degradation?

A1: this compound is an organic compound with a biphenyl structure, a carboxylic acid group at the 4-position, and a chlorine atom at the 2'-position.[1] Its molecular formula is C₁₃H₉ClO₂ and it has a molecular weight of 232.66 g/mol .[1] Key properties influencing its degradation include:

  • Chemical Stability: The biphenyl structure with chlorine substitution contributes to its chemical stability and persistence in the environment.[2]

  • Solubility: It has poor solubility in water, a characteristic of polychlorinated biphenyls (PCBs).[2]

  • Reactivity: The carboxylic acid group allows for typical reactions like esterification and reduction. The chlorine atom can undergo nucleophilic substitution under specific conditions.[1]

  • Physical State: It exists as a solid at room temperature with a melting point of 247°C and a predicted boiling point of 382.4 ± 25.0°C.[1]

Q2: What are the primary pathways for the degradation of chlorinated biphenyls like this compound?

A2: The degradation of chlorinated biphenyls can occur through both biotic and abiotic pathways.

  • Biotic Degradation: This is primarily carried out by microorganisms.[3]

    • Anaerobic Dechlorination: Under anaerobic conditions, microorganisms can remove chlorine atoms from the biphenyl rings.[4] This process is crucial for highly chlorinated PCBs.[4]

    • Aerobic Degradation: Aerobic bacteria can break down less chlorinated biphenyls through the biphenyl degradation pathway (BP pathway).[2] This pathway involves a series of enzymatic reactions that ultimately convert the biphenyl structure into intermediates of the TCA cycle.[2]

  • Abiotic Degradation:

    • Photochemical Degradation: Sunlight can induce the breakdown of chlorobiphenyls, involving reactions like reductive dechlorination and the formation of polymeric materials.[5]

    • Advanced Oxidation Processes (AOPs): Techniques like the use of Fenton's reagent can generate highly reactive hydroxyl radicals that oxidize PCBs.[6]

Q3: My microbial culture is not degrading this compound. What are the potential reasons?

A3: Several factors can limit microbial degradation of chlorinated biphenyls:

  • Microorganism Specificity: Not all microorganisms can degrade PCBs. The specific strain must possess the necessary enzymatic machinery.[2] For example, some bacteria can only degrade lightly chlorinated congeners.[4]

  • Toxicity: High concentrations of PCBs (above 1000 mg/kg) can be toxic to the microbial community.[2] Conversely, very low concentrations (below 50 mg/kg) may not be sufficient to induce the expression of the required degradation genes.[2]

  • Environmental Conditions: Factors such as pH, temperature, and the presence of oxygen are critical. Aerobic and anaerobic degradation pathways require different conditions.[4][7]

  • Bioavailability: The low water solubility of PCBs can limit their availability to microorganisms.[2] They tend to adsorb to soil and sediment particles.[4]

  • Co-metabolism: The degradation of some PCBs relies on the presence of other compounds that can be utilized by the microorganisms as a primary carbon source, inducing the necessary enzymes for PCB degradation.[2]

Q4: What are the expected degradation products of this compound?

A4: The degradation products will depend on the degradation pathway.

  • Bacterial Degradation: In aerobic pathways, the biphenyl ring is typically cleaved, leading to the formation of chlorobenzoic acids.[8][9] For example, the degradation of 4-chlorobiphenyl often results in 4-chlorobenzoic acid.[9][10] Further degradation can lead to intermediates of central metabolism.[2]

  • Fungal Degradation: Ligninolytic fungi can transform PCBs into hydroxylated PCBs (OH-PCBs), chlorobenzoic acids (CBAs), chlorobenzyl alcohols, and chlorobenzaldehydes.[11]

  • Abiotic Degradation (e.g., Fenton's Reagent): This process can generate a variety of oxygenated products.[6] Complete mineralization to CO₂, water, and chloride ions is possible but may not always be achieved.[6]

Section 2: Troubleshooting Guides

This section provides structured guidance for resolving specific experimental issues.

Troubleshooting Inefficient Microbial Degradation

Use the following flowchart to diagnose and resolve issues with microbial degradation experiments.

Troubleshooting_Microbial_Degradation start Start: Inefficient Degradation Observed check_culture Verify Microbial Strain and Viability start->check_culture check_conditions Assess Environmental Conditions (pH, Temp, Aeration) check_culture->check_conditions No Issue solution_culture Solution: Use a known PCB-degrading strain. Confirm viability via plating or microscopy. check_culture->solution_culture Issue Found check_concentration Evaluate Substrate Concentration (Toxicity vs. Induction) check_conditions->check_concentration No Issue solution_conditions Solution: Optimize pH, temperature, and oxygen levels based on the specific microbial pathway (aerobic/anaerobic). check_conditions->solution_conditions Issue Found check_bioavailability Investigate Bioavailability (Solubility, Surfactants) check_concentration->check_bioavailability No Issue solution_concentration Solution: Test a range of concentrations. Consider a concentration below toxic levels but sufficient for enzyme induction. check_concentration->solution_concentration Issue Found analyze_metabolites Analyze for Intermediate Metabolites check_bioavailability->analyze_metabolites No Issue solution_bioavailability Solution: Use a co-solvent or surfactant to increase solubility. Ensure adequate mixing. check_bioavailability->solution_bioavailability Issue Found solution_metabolites Solution: Identify potential inhibitory intermediates. Consider using a microbial consortium to degrade intermediates. analyze_metabolites->solution_metabolites Issue Found end Resolution: Improved Degradation solution_culture->end solution_conditions->end solution_concentration->end solution_bioavailability->end solution_metabolites->end

Caption: Troubleshooting workflow for inefficient microbial degradation.

Troubleshooting Analytical Methods

Accurate quantification of this compound and its metabolites is crucial.

Issue: Poor Peak Shape or Retention in Reversed-Phase HPLC
  • Causality: Carboxylic acids can be challenging to retain and may exhibit poor peak shape under standard reversed-phase conditions due to their ionization.[12]

  • Solution: Ion Suppression Chromatography

    • Principle: By lowering the pH of the mobile phase to at least 2 pH units below the pKa of the carboxylic acid, the analyte will be in its non-ionized (molecular) form. This increases its hydrophobicity and retention on a reversed-phase column.[12]

    • Recommended Mobile Phase: An aqueous mobile phase with an acidic modifier (e.g., phosphoric acid or formic acid) is typically used.

    • Column Choice: Use a column designed for use in highly aqueous mobile phases and at low pH, such as an Agilent ZORBAX SB-Aq.[12]

Issue: Difficulty in Detecting and Identifying Degradation Products
  • Causality: Degradation can produce a complex mixture of metabolites at low concentrations.

  • Solution: Combined Analytical Techniques

    • HPLC-DAD/UV: Useful for initial screening and quantification if the metabolites have a chromophore.[13]

    • LC-MS (Liquid Chromatography-Mass Spectrometry): Provides high sensitivity and selectivity, allowing for the identification and quantification of metabolites based on their mass-to-charge ratio.[13]

    • GC-MS (Gas Chromatography-Mass Spectrometry): Often requires derivatization of polar metabolites like carboxylic acids to make them volatile.[14] However, it can be very effective for separating and identifying different PCB congeners and their metabolites.[15]

Section 3: Experimental Protocols

Protocol 1: Sample Preparation for HPLC Analysis of this compound from an Aqueous Microbial Culture
  • Collect Sample: Withdraw a 1 mL aliquot of the microbial culture at a designated time point.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes to pellet the bacterial cells.

  • Supernatant Collection: Carefully transfer the supernatant to a clean microcentrifuge tube.

  • Acidification: Add a small volume of a strong acid (e.g., 10 µL of 6M HCl) to the supernatant to lower the pH and ensure the carboxylic acid is in its protonated form.

  • Liquid-Liquid Extraction:

    • Add 1 mL of a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane).

    • Vortex vigorously for 1 minute to extract the analyte into the organic phase.

    • Centrifuge at 2,000 x g for 5 minutes to separate the phases.

  • Solvent Evaporation: Carefully transfer the organic layer to a new tube and evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a known volume (e.g., 100 µL) of the HPLC mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injecting it into the HPLC.

Protocol 2: General Method for HPLC-UV Analysis
  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[14]

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 70:30 v/v) with 0.1% formic acid to maintain a low pH.[14]

  • Flow Rate: 1.0 mL/min.[14]

  • Detection Wavelength: 254 nm.[14]

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Data Summary Table: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₃H₉ClO₂[1][16]
Molecular Weight232.66 g/mol [1][16]
Melting Point247°C[1]
Boiling Point (Predicted)382.4 ± 25.0°C[1]
Density (Predicted)1.3 ± 0.1 g/cm³[1]

Visualization of a General Aerobic Bacterial Degradation Pathway

Aerobic_Degradation_Pathway PCB This compound Dihydrodiol cis-Dihydrodiol Intermediate PCB->Dihydrodiol Biphenyl Dioxygenase Dihydroxy Dihydroxybiphenyl Derivative Dihydrodiol->Dihydroxy Dehydrogenase MetaCleavage Meta-Cleavage Product Dihydroxy->MetaCleavage Dioxygenase Chlorobenzoate Chlorobenzoic Acid MetaCleavage->Chlorobenzoate Hydrolase TCA TCA Cycle Intermediates Chlorobenzoate->TCA Further Degradation

Caption: Simplified aerobic degradation pathway of a chlorinated biphenyl.[17]

References

Technical Support Center: Matrix Effects in LC-MS Analysis of 2'-Chloro-biphenyl-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to addressing the challenges of matrix effects in the LC-MS analysis of 2'-Chloro-biphenyl-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and practical, field-proven protocols. As a Senior Application Scientist, my goal is to equip you with the expertise to anticipate, diagnose, and mitigate matrix effects, ensuring the accuracy and reliability of your analytical data.

Understanding the Challenge: The Nature of Matrix Effects

In liquid chromatography-mass spectrometry (LC-MS), the "matrix" encompasses all components in a sample other than the analyte of interest.[1] These components can include salts, proteins, lipids, and other endogenous molecules.[1][2] Matrix effects arise when these co-eluting compounds interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[1][3][4][5][6] This phenomenon can significantly compromise the accuracy, precision, and sensitivity of quantitative analyses.[3][5][6] Electrospray ionization (ESI) is particularly susceptible to these interferences.[5][6]

This compound, an acidic compound, presents its own set of challenges. When analyzing it in biological matrices such as plasma or serum, phospholipids are a primary cause of ion suppression.[7][8][9][10] The hydrophobic tails of phospholipids can co-extract with the analyte, while their polar head groups interfere with the ionization process.[8][9]

This guide provides a structured approach to troubleshooting and mitigating these effects, ensuring the integrity of your analytical results.

Troubleshooting Guide & FAQs

This section is designed in a question-and-answer format to directly address common issues encountered during the LC-MS analysis of this compound.

Question 1: I'm observing a significant loss of signal for this compound in my plasma samples compared to the standard in a pure solvent. What is the likely cause?

Answer: This is a classic symptom of ion suppression , a common form of matrix effect.[11] The co-eluting endogenous components from the plasma matrix are likely interfering with the ionization of your analyte in the MS source.[4][12] In plasma, the primary culprits are often phospholipids.[7][8][9][10]

To confirm this, you can perform a post-column infusion experiment . This involves infusing a constant flow of a standard solution of your analyte into the MS source while injecting a blank, extracted plasma sample onto the LC column. A drop in the baseline signal at the retention time of interfering matrix components will confirm the presence of ion suppression.[11][13]

Question 2: My results show poor reproducibility and inconsistent peak areas for replicate injections of the same sample. Could this be related to matrix effects?

Answer: Absolutely. Poor reproducibility is a hallmark of uncompensated matrix effects. The concentration and composition of interfering components can vary between samples, leading to inconsistent ion suppression or enhancement.[3] This variability directly impacts the precision of your measurements.

Question 3: I'm using a protein precipitation (PPT) method for sample cleanup. Why am I still seeing significant matrix effects?

Answer: While protein precipitation is a simple and fast method for removing proteins, it is often insufficient for eliminating phospholipids, which are a major source of matrix effects in plasma samples.[7][9][14] Phospholipids are soluble in the organic solvents typically used for PPT (like acetonitrile or methanol) and will remain in your final extract, co-eluting with your analyte and causing ion suppression.[9]

For more effective removal of phospholipids, consider more rigorous sample preparation techniques such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) .[7][14][15]

Question 4: What is the best strategy to compensate for matrix effects that I cannot completely eliminate through sample cleanup?

Answer: The gold standard for compensating for matrix effects is the use of a stable isotope-labeled (SIL) internal standard .[3][4][16] A SIL internal standard is a version of your analyte where one or more atoms have been replaced with a heavier isotope (e.g., ¹³C or ²H).[17]

Because the SIL internal standard has nearly identical chemical and physical properties to the analyte, it will co-elute and experience the same degree of ion suppression or enhancement.[17][18] By calculating the ratio of the analyte peak area to the internal standard peak area, you can accurately quantify your analyte, as the variability caused by matrix effects will be normalized.[4]

Question 5: I don't have a specific SIL internal standard for this compound. What are my alternatives?

Answer: While a SIL internal standard is ideal, if one is not available, you can consider the following alternatives:

  • Analogue Internal Standard: Use a structurally similar compound that is not present in your samples. However, be aware that it may not perfectly mimic the chromatographic behavior and ionization response of your analyte, leading to incomplete compensation for matrix effects.

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is identical to your samples.[4] This helps to ensure that the calibration standards and the samples experience similar matrix effects. However, finding a truly blank matrix can be challenging, and this approach does not account for sample-to-sample variability in matrix effects.[19]

  • Standard Addition: This method involves adding known amounts of the analyte to aliquots of the sample.[3][20] A calibration curve is then generated for each sample, which effectively corrects for the specific matrix effects in that individual sample. While very accurate, this method is time-consuming and requires a larger sample volume.[13][20]

Experimental Protocols & Methodologies

This section provides detailed, step-by-step protocols for key experiments and workflows to mitigate matrix effects in the analysis of this compound.

Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples

This protocol is designed to effectively remove phospholipids and other interfering components from plasma prior to LC-MS analysis of this compound.

Materials:

  • SPE Cartridges: Polymeric reversed-phase SPE cartridges are a good choice for acidic compounds.[21]

  • Plasma sample

  • Methanol

  • Water (LC-MS grade)

  • Formic acid

  • Acetonitrile

  • SPE manifold

Procedure:

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.

  • Sample Loading: Acidify the plasma sample by adding formic acid to a final concentration of 2%. Load the pre-treated plasma sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the this compound with 1 mL of acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase.

Protocol 2: Liquid-Liquid Extraction (LLE) for Plasma Samples

LLE is another effective technique for cleaning up plasma samples. The choice of extraction solvent is critical for achieving good recovery of the analyte while minimizing the co-extraction of interfering substances.

Materials:

  • Plasma sample

  • Methyl tert-butyl ether (MTBE)

  • Formic acid

  • Water (LC-MS grade)

  • Centrifuge tubes

Procedure:

  • Sample Preparation: To 200 µL of plasma in a centrifuge tube, add 50 µL of 2% formic acid.

  • Extraction: Add 1 mL of MTBE to the tube.

  • Vortexing: Vortex the tube for 2 minutes to ensure thorough mixing.

  • Centrifugation: Centrifuge the tube at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer (MTBE) to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase.

Protocol 3: QuEChERS-based Extraction for Food Matrices

For analyzing this compound in complex food matrices, a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method can be highly effective.

Materials:

  • Homogenized food sample

  • Water (LC-MS grade)

  • Acetonitrile with 1% formic acid

  • Magnesium sulfate (anhydrous)

  • Sodium chloride

  • Dispersive SPE (d-SPE) tube containing MgSO₄ and a suitable sorbent (e.g., C18)

Procedure:

  • Sample Hydration: For dry samples, add an appropriate amount of water to rehydrate.

  • Extraction: In a 50 mL centrifuge tube, combine 10 g of the homogenized sample with 10 mL of acetonitrile containing 1% formic acid.

  • Salting Out: Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

  • Shaking and Centrifugation: Shake vigorously for 1 minute and then centrifuge at 4000 rpm for 5 minutes.

  • Dispersive SPE Cleanup: Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube.

  • Vortexing and Centrifugation: Vortex for 30 seconds and centrifuge at 4000 rpm for 5 minutes.

  • Final Extract: The supernatant is ready for LC-MS analysis, possibly after dilution.

Data Presentation & Visualization

Table 1: Comparison of Sample Preparation Techniques for Phospholipid Removal
Sample Preparation TechniquePhospholipid Removal EfficiencyAnalyte RecoveryThroughput
Protein Precipitation (PPT) LowHighHigh
Liquid-Liquid Extraction (LLE) Moderate to HighModerate to HighModerate
Solid-Phase Extraction (SPE) HighHighModerate
HybridSPE®-Phospholipid Very HighHighHigh

This table provides a general comparison. The actual performance will depend on the specific analyte and matrix.

Diagrams

Troubleshooting_Workflow start Poor Signal / Reproducibility q1 Suspect Matrix Effects? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no post_column_infusion post_column_infusion a1_yes->post_column_infusion check_instrument Check Instrument Performance (e.g., spray stability, sensitivity) a1_no->check_instrument ion_suppression_confirmed ion_suppression_confirmed post_column_infusion->ion_suppression_confirmed optimize_sample_prep optimize_sample_prep ion_suppression_confirmed->optimize_sample_prep Yes use_sil_is use_sil_is optimize_sample_prep->use_sil_is optimize_chromatography optimize_chromatography use_sil_is->optimize_chromatography matrix_matched_cal matrix_matched_cal optimize_chromatography->matrix_matched_cal end Reliable Quantification matrix_matched_cal->end

Caption: Troubleshooting workflow for addressing matrix effects.

SPE_Workflow start Start SPE conditioning 1. Conditioning (e.g., Methanol) start->conditioning equilibration 2. Equilibration (e.g., Acidified Water) conditioning->equilibration sample_loading 3. Sample Loading (Acidified Plasma) equilibration->sample_loading washing 4. Washing (e.g., 5% Methanol in Water) sample_loading->washing elution 5. Elution (e.g., Acetonitrile) washing->elution evap_recon 6. Evaporation & Reconstitution elution->evap_recon end Analysis evap_recon->end

Caption: Solid-Phase Extraction (SPE) workflow for plasma samples.

Conclusion

Successfully navigating the complexities of matrix effects is paramount for achieving high-quality, reliable data in the LC-MS analysis of this compound. By understanding the root causes of these effects and systematically applying the troubleshooting strategies and optimized protocols outlined in this guide, researchers can significantly improve the accuracy and robustness of their analytical methods. The key to success lies in a multi-faceted approach that combines efficient sample preparation, appropriate chromatographic separation, and the use of suitable internal standards.

References

Technical Support Center: Synthesis of 2'-Chloro-biphenyl-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2'-Chloro-biphenyl-4-carboxylic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis. We provide in-depth, field-proven insights in a troubleshooting and FAQ format to ensure the integrity and success of your experiments.

The synthesis of this compound, a key intermediate in the manufacturing of various pharmaceuticals and advanced materials, is most commonly achieved via the Suzuki-Miyaura cross-coupling reaction.[1][2][3] This powerful C-C bond-forming reaction typically involves the coupling of an aryl halide with an organoboron species, catalyzed by a palladium complex.

A representative synthetic route involves the coupling of Methyl 4-bromobenzoate with 2-Chlorophenylboronic acid , followed by the hydrolysis of the resulting methyl ester to yield the final carboxylic acid product. While robust, this process is susceptible to the formation of several process-related impurities that can compromise the final product's purity, yield, and overall quality. This guide will address the identification, mitigation, and removal of these common impurities.

Troubleshooting & Frequently Asked Questions (FAQs)

Q1: What are the primary impurities I should expect when synthesizing this compound via the Suzuki-Miyaura coupling route?

A1: Understanding the impurity profile is the first step toward effective process control. The impurities generated during this synthesis can be categorized based on their origin: the coupling reaction, the starting materials, or the subsequent hydrolysis step.

Table 1: Common Impurities and Their Origins

Impurity NameStructureSource of Impurity
Biphenyl Homocoupling Products 2,2'-Dichlorobiphenyl & 4,4'-Biphenyldicarboxylic acid dimethyl esterSide reaction of starting materials (self-coupling).[4][5]
Protodeboronation/Dehalogenation Chlorobenzene & Methyl BenzoateCleavage of the C-B or C-Br bond before coupling occurs.[4]
Unhydrolyzed Intermediate Methyl 2'-chloro-[1,1'-biphenyl]-4-carboxylateIncomplete hydrolysis of the ester intermediate.
Unreacted Starting Materials 2-Chlorophenylboronic acid & Methyl 4-bromobenzoateIncomplete reaction conversion.[6][7][8]
Boronic Acid Derivatives Anhydrides (Boroxines)Dehydration/oxidation of the boronic acid starting material.[4]
Residual Palladium Pd speciesIncomplete removal of the palladium catalyst from the final product.[9]
Q2: My reaction shows significant formation of homocoupling by-products (e.g., 2,2'-Dichlorobiphenyl), leading to low yields of the desired product. What is the cause and how can I prevent it?

A2: The formation of homocoupling dimers is one of the most frequent challenges in Suzuki-Miyaura couplings. This side reaction is primarily driven by the presence of oxygen, which can interfere with the catalytic cycle.

Causality: The palladium catalyst can be oxidized by dissolved oxygen, leading to a catalytic cycle that favors the coupling of two molecules of the boronic acid or two molecules of the aryl halide, rather than the desired cross-coupling.[5]

Troubleshooting & Mitigation Protocol:

  • Ensure a Strictly Inert Atmosphere: The most critical step is the rigorous exclusion of oxygen.

    • Degassing Solvents: Before use, sparge all solvents (e.g., DME, MeOH, water) with an inert gas (Nitrogen or Argon) for at least 30-60 minutes.

    • Reaction Vessel Purge: Assemble your glassware hot from the oven (to remove adsorbed water) and purge the reaction vessel thoroughly with an inert gas. Maintain a positive pressure of inert gas throughout the entire reaction setup and duration.[10]

    • Subsurface Sparge: For larger-scale reactions, a brief subsurface sparge of the reaction mixture with nitrogen before adding the catalyst can be highly effective at removing residual oxygen.[11]

  • Optimize Catalyst and Ligand Selection:

    • While standard catalysts like Pd(PPh₃)₄ are common, consider using catalysts or ligands that are less prone to side reactions. The choice of phosphine ligands can influence the rate of reductive elimination versus side reactions.[9]

  • Addition of a Mild Reducing Agent:

    • In some cases, adding a mild reducing agent, such as potassium formate, can help maintain the palladium in its active Pd(0) state, thereby suppressing the undesired oxidative pathways that lead to homocoupling.[11]

Diagram 1: Suzuki Coupling vs. Homocoupling Pathway

G cluster_main Desired Suzuki Cross-Coupling cluster_side Undesired Homocoupling (Oxygen Mediated) A Ar-X + Pd(0) B Oxidative Addition A->B C Ar-Pd(II)-X B->C D Transmetalation (with Ar'-B(OH)2) C->D E Ar-Pd(II)-Ar' D->E F Reductive Elimination E->F F->A Regenerates Pd(0) G Ar-Ar' (Product) F->G H Ar'-B(OH)2 + O2 I Oxidative Pathway H->I J Ar'-Ar' (Dimer) I->J

Caption: Simplified reaction pathways for desired cross-coupling and undesired homocoupling.

Q3: My final product is contaminated with the unhydrolyzed intermediate, Methyl 2'-chloro-[1,1'-biphenyl]-4-carboxylate. How can I ensure complete hydrolysis?

A3: Incomplete hydrolysis is a common issue, especially in sterically hindered esters. The choice of base and reaction conditions are paramount for driving the reaction to completion without generating additional impurities.

Causality: Saponification (ester hydrolysis) is a reversible reaction. To ensure completion, a sufficient excess of base is required. Additionally, inadequate temperature or reaction time can lead to a stalled reaction.

Optimized Hydrolysis Protocol:

  • Reagent Selection: Lithium hydroxide (LiOH) is often the reagent of choice as it is highly effective and can often be used under milder conditions than NaOH or KOH, potentially reducing side reactions.[12][13]

  • Solvent System: A mixture of an organic solvent like tetrahydrofuran (THF) or methanol with water is typically used to ensure solubility of both the ester and the hydroxide salt. A common ratio is 3:1 or 2:1 THF/water.[13][14]

  • Step-by-Step Procedure:

    • Dissolve the crude methyl ester intermediate in a 3:1 mixture of THF and water.

    • Add 2 to 3 equivalents of solid LiOH monohydrate. Using a larger excess helps drive the equilibrium towards the product.

    • Stir the mixture vigorously at room temperature or with gentle heating (40-50 °C) to increase the reaction rate.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC. The disappearance of the starting ester spot/peak indicates completion.

    • Once complete, cool the reaction, dilute with water, and perform an acidic workup to protonate the carboxylate salt and precipitate the final carboxylic acid product.

Q4: How can I effectively purify the final this compound to remove neutral impurities like homocoupling products and residual ester?

A4: A robust purification strategy leverages the chemical differences between the acidic product and the neutral or less-polar impurities. A combination of acid-base extraction followed by recrystallization is highly effective.

Purification Workflow:

  • Acid-Base Liquid-Liquid Extraction: This is the most powerful technique for separating your carboxylic acid product from neutral impurities.

    • Step 1 (Basification): Dissolve the crude solid mixture in a suitable organic solvent (e.g., Ethyl Acetate, TBME).

    • Step 2 (Extraction): Transfer the solution to a separatory funnel and extract it with a basic aqueous solution (e.g., 1M NaOH or 1M K₂CO₃). The acidic product will deprotonate and move into the aqueous layer as its water-soluble carboxylate salt, while neutral impurities (homocoupling dimers, unreacted ester) will remain in the organic layer.[15][16]

    • Step 3 (Separation): Separate the two layers. Discard the organic layer containing the neutral impurities.

    • Step 4 (Acidification): Cool the aqueous layer in an ice bath and slowly acidify it with a strong acid (e.g., 2M HCl) until the pH is ~2. The this compound will precipitate out as a solid.

    • Step 5 (Isolation): Collect the solid product by vacuum filtration, wash with cold deionized water to remove residual salts, and dry thoroughly.

  • Recrystallization: This step is crucial for removing any remaining closely related impurities.

    • Solvent Selection: Based on literature, a mixture of aqueous ethanol or a benzene/petroleum ether system can be effective for recrystallizing biphenyl carboxylic acids.[17] Experiment with different solvent systems to find the one that provides high recovery of pure crystals.

    • Procedure: Dissolve the crude acid in a minimum amount of the hot solvent system. Allow it to cool slowly to room temperature, then in an ice bath, to promote the formation of well-defined crystals. Collect the purified crystals by filtration.

Diagram 2: Purification Workflow

G start Crude Product (Acid + Neutral Impurities) dissolve Dissolve in Organic Solvent start->dissolve extract Extract with Aqueous Base (e.g., NaOH) dissolve->extract separate Separate Layers extract->separate organic_layer Organic Layer (Neutral Impurities) -> Discard separate->organic_layer aqueous_layer Aqueous Layer (Product as Salt) separate->aqueous_layer acidify Acidify with HCl to Precipitate Product aqueous_layer->acidify filter1 Filter and Dry acidify->filter1 recrystallize Recrystallize from Suitable Solvent filter1->recrystallize filter2 Filter and Dry recrystallize->filter2 end Pure 2'-Chloro-biphenyl- 4-carboxylic acid filter2->end

Caption: A standard workflow for the purification of the final carboxylic acid product.

References

Validation & Comparative

Validating the Biological Activity of 2'-Chloro-biphenyl-4-carboxylic acid: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the rigorous validation of a compound's biological activity is paramount. This guide provides an in-depth technical framework for assessing the anti-inflammatory potential of 2'-Chloro-biphenyl-4-carboxylic acid. We will delve into the mechanistic rationale for its expected activity, present detailed protocols for its validation, and offer a comparative analysis against established non-steroidal anti-inflammatory drugs (NSAIDs). This document is designed to be a practical resource, blending theoretical insights with actionable experimental designs.

Introduction: The Rationale for Investigating this compound

This compound is an organic compound featuring a biphenyl backbone, a structural motif present in numerous pharmacologically active molecules[1]. The presence of the carboxylic acid group is a key feature of many NSAIDs, facilitating interactions with the active sites of target enzymes[2][3]. Furthermore, halogenated organic compounds are known to possess a wide spectrum of biological activities, including anti-inflammatory properties[4][5][6]. Research suggests that this compound may act as an anti-inflammatory agent, with its structural properties potentially influencing its biological interactions[7].

The primary mechanism of action for most NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade[8][9]. These enzymes, with their two main isoforms COX-1 and COX-2, catalyze the conversion of arachidonic acid into prostaglandins, key mediators of inflammation, pain, and fever[5][10]. The differential inhibition of these isoforms is a critical determinant of a drug's efficacy and side-effect profile[10]. This guide will, therefore, focus on the validation of this compound's activity as a COX inhibitor.

Comparative Landscape: Benchmarking Against Established NSAIDs

Table 1: Comparative IC50 Values of Common NSAIDs for COX-1 and COX-2 Inhibition

DrugTargetIC50 (µM)Selectivity (COX-1/COX-2)
Ibuprofen COX-113[10]0.035[10]
COX-2370[10]
Celecoxib COX-115[10]375[10]
COX-20.04[10]
Diclofenac COX-10.076[9]2.9[9]
COX-20.026[9]
Indomethacin COX-10.0090[9]0.029[9]
COX-20.31[9]

Note: IC50 values can vary depending on the specific assay conditions.

The chlorine atom at the 2' position of this compound is expected to influence its binding affinity and selectivity for the COX isoforms. The presence and position of substituents on the biphenyl rings are known to be critical for COX-2 selectivity[11][12].

Experimental Validation: Protocols for Determining Biological Activity

To empirically determine the biological activity of this compound, a series of well-established in vitro and cell-based assays are recommended. These protocols are designed to provide a comprehensive profile of the compound's inhibitory effects on prostaglandin synthesis and its selectivity towards COX-1 and COX-2.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay directly measures the ability of a test compound to inhibit the activity of purified COX-1 and COX-2 enzymes.

Experimental Protocol:

  • Materials and Reagents:

    • Purified human or ovine COX-1 and COX-2 enzymes

    • COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

    • Hematin (cofactor)

    • L-epinephrine (cofactor)

    • Arachidonic acid (substrate)

    • This compound (dissolved in DMSO)

    • Positive controls: Ibuprofen, Celecoxib, Diclofenac (dissolved in DMSO)

    • 96-well microplate

    • Microplate reader

    • Incubator

  • Experimental Workflow:

  • Data Analysis:

    • Calculate the percentage of COX inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC50) value.[10]

Cell-Based Prostaglandin E2 (PGE2) Inhibition Assay

This assay measures the inhibition of PGE2 synthesis in a cellular context, providing insights into the compound's activity in a more physiologically relevant environment. The murine macrophage cell line RAW 264.7 is commonly used as it can be stimulated to express COX-2.[13]

Experimental Protocol:

  • Materials and Reagents:

    • RAW 264.7 macrophage cell line

    • Dulbecco's Modified Eagle Medium (DMEM) with supplements

    • Lipopolysaccharide (LPS) from E. coli

    • This compound (dissolved in DMSO)

    • Positive control: Indomethacin (dissolved in DMSO)

    • PGE2 ELISA Kit

    • 96-well cell culture plates

  • Experimental Workflow:

    Caption: Workflow for the cell-based PGE2 inhibition assay.

  • Data Analysis:

    • Quantify the concentration of PGE2 in the supernatant using the standard curve from the ELISA kit.

    • Calculate the percentage of PGE2 inhibition for each concentration of the test compound relative to the LPS-stimulated vehicle control.

    • Determine the IC50 value as described for the in vitro assay.

Mechanistic Insights: Visualizing the Prostaglandin Synthesis Pathway

Understanding the pathway that this compound is expected to inhibit is crucial for interpreting experimental results. The following diagram illustrates the key steps in prostaglandin synthesis and the points of inhibition by NSAIDs.

Prostaglandin_Synthesis_Pathway Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA Phospholipase A2 PGH2 Prostaglandin H2 (PGH2) AA->PGH2 COX-1 / COX-2 (Target of Inhibition) Prostaglandins Prostaglandins (e.g., PGE2) Thromboxanes PGH2->Prostaglandins Prostaglandin Synthases

Caption: The prostaglandin synthesis pathway, highlighting the role of COX enzymes.

Conclusion and Future Directions

This guide provides a comprehensive framework for the validation of the biological activity of this compound. By employing the detailed protocols for in vitro and cell-based COX inhibition assays, researchers can generate the necessary quantitative data to rigorously assess its potential as an anti-inflammatory agent. A direct comparison of its IC50 values against those of established NSAIDs will be crucial in determining its potency and selectivity.

Future studies should also consider in vivo models of inflammation to evaluate the compound's efficacy and safety profile in a whole-organism context. Furthermore, exploring the structure-activity relationship by synthesizing and testing analogs of this compound could lead to the development of more potent and selective COX inhibitors.

References

A Comparative Analysis of 2'-Chloro vs. 3'-Chloro-biphenyl-4-carboxylic Acid Activity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and chemical biology, the subtle art of medicinal chemistry often hinges on the precise placement of functional groups within a molecular scaffold. The biphenyl-4-carboxylic acid framework, a privileged structure in medicinal chemistry, serves as a quintessential example of how minor positional changes of a substituent can dramatically alter biological activity. This guide provides a comprehensive comparison of two such positional isomers: 2'-Chloro-biphenyl-4-carboxylic acid and 3'-Chloro-biphenyl-4-carboxylic acid. While direct comparative studies on these specific molecules are not extensively available in public literature, this document synthesizes established principles of structure-activity relationships (SAR) for chlorinated biphenyls and provides a robust experimental framework for their head-to-head evaluation.

This guide is intended for researchers, scientists, and drug development professionals. It aims to provide not only a theoretical understanding of the potential differences in activity between these two isomers but also the practical tools to empirically validate these hypotheses.

The Critical Influence of Chlorine Positioning: A Structural Rationale

The location of the chlorine atom on the biphenyl core—at the 2' (ortho) versus the 3' (meta) position—is predicted to have a profound impact on the molecule's physicochemical properties and, consequently, its interaction with biological targets.

This compound features a chlorine atom in the ortho position of the non-carboxylated phenyl ring. This ortho-substitution is known to restrict the rotation around the biphenyl bond, leading to a more rigid, non-planar conformation.[1] This conformational rigidity can influence how the molecule fits into the binding pocket of a target protein, potentially leading to higher selectivity. However, this steric hindrance might also prevent optimal binding to some targets.

In contrast, 3'-Chloro-biphenyl-4-carboxylic acid has the chlorine atom in the meta position. This placement imposes less steric hindrance on the biphenyl bond, allowing for greater conformational flexibility. This flexibility might permit the molecule to adapt to the binding sites of a broader range of targets, but potentially with lower affinity or selectivity compared to a more rigid analog. The electronic effect of the chlorine atom, being electron-withdrawing, will also differ in its influence on the overall electron distribution of the molecule from the meta versus the ortho position, which can affect target interactions.

Potential Biological Activities and Mechanistic Considerations

Biphenyl carboxylic acid derivatives have been investigated for a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[2][3] The activity of chlorinated biphenyls is highly dependent on the number and position of chlorine atoms.[4]

Potential Anti-Inflammatory Activity

A plausible mechanism of anti-inflammatory action for these compounds is the inhibition of key inflammatory mediators, such as cyclooxygenase-2 (COX-2) or the modulation of inflammatory signaling pathways like the Nuclear Factor-kappa B (NF-κB) pathway.[5] The differential positioning of the chlorine atom in the 2'- and 3'- isomers could lead to variations in their ability to inhibit these targets. For instance, the conformational rigidity of the 2'-chloro isomer might be favorable for binding to the active site of COX-2, while the 3'-chloro isomer's flexibility could allow for different binding modes.

Potential Cytotoxicity and Anticancer Activity

The cytotoxic potential of chlorinated biphenyls is a critical aspect of their biological profile. Differences in their ability to induce apoptosis or necrosis in cancer cell lines could be influenced by their respective conformations and electronic properties. Studies on other biphenyl derivatives have demonstrated that substitution patterns are crucial for their anticancer activity.[2]

A Framework for Experimental Comparison

To empirically determine the differential activities of 2'-Chloro- and 3'-Chloro-biphenyl-4-carboxylic acid, a series of well-established in vitro assays are recommended. The following section provides detailed, step-by-step protocols for a comprehensive comparative analysis.

Table 1: Physicochemical Properties of 2'- and 3'-Chloro-biphenyl-4-carboxylic acid
PropertyThis compound3'-Chloro-biphenyl-4-carboxylic acid
Molecular Formula C₁₃H₉ClO₂C₁₃H₉ClO₂
Molecular Weight 232.66 g/mol 232.66 g/mol
CAS Number 3808-93-35728-43-8[6]

Experimental Protocols

Assessment of Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[7][8]

Experimental Workflow for Cytotoxicity Assessment

G cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis A 1. Culture selected cancer cell line (e.g., A549, MCF-7) B 2. Seed cells in 96-well plates (5,000-10,000 cells/well) A->B C 3. Incubate for 24h to allow attachment B->C D 4. Prepare serial dilutions of 2'- and 3'-chloro isomers C->D E 5. Treat cells with compounds (0.1 to 100 µM) D->E F 6. Incubate for 24-72h E->F G 7. Add MTT solution to each well F->G H 8. Incubate for 2-4h G->H I 9. Add solubilization solution (e.g., DMSO) H->I J 10. Measure absorbance at 570 nm I->J K 11. Calculate % cell viability J->K L 12. Determine IC50 values K->L

Caption: Workflow for determining the cytotoxicity of biphenyl carboxylic acid isomers using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Preparation: Prepare stock solutions of 2'-Chloro- and 3'-Chloro-biphenyl-4-carboxylic acid in DMSO. Further dilute in cell culture medium to achieve final concentrations ranging from 0.1 to 100 µM.

  • Cell Treatment: Replace the medium in the wells with the medium containing the test compounds and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (DMSO-treated cells) and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Evaluation of Anti-Inflammatory Activity: COX-2 Inhibition Assay

This fluorometric assay measures the ability of the compounds to inhibit the activity of the COX-2 enzyme, which is a key mediator of inflammation.[9][10]

G cluster_0 Assay Preparation cluster_1 Enzyme Inhibition cluster_2 Reaction & Detection cluster_3 Data Analysis A 1. Prepare reaction buffer and reconstitute COX-2 enzyme B 2. Prepare serial dilutions of 2'- and 3'-chloro isomers D 4. Add test compounds and pre-incubate B->D C 3. Add COX-2 enzyme to wells C->D E 5. Add arachidonic acid (substrate) and fluorescent probe D->E F 6. Incubate at 37°C E->F G 7. Measure fluorescence (Ex/Em = 535/587 nm) F->G H 8. Calculate % inhibition G->H I 9. Determine IC50 values H->I

Caption: Workflow for analyzing the effect of biphenyl carboxylic acid isomers on NF-κB nuclear translocation.

Step-by-Step Protocol:

  • Cell Culture and Treatment: Seed RAW 264.7 macrophage cells on coverslips in 24-well plates. Pre-treat the cells with the test compounds for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 30 minutes to induce inflammation.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

  • Immunostaining: Block non-specific binding sites and incubate with a primary antibody against the NF-κB p65 subunit. Subsequently, incubate with a fluorescently labeled secondary antibody.

  • Nuclear Staining: Counterstain the nuclei with DAPI.

  • Imaging: Mount the coverslips on microscope slides and acquire images using a fluorescence microscope.

  • Analysis: Quantify the nuclear fluorescence intensity of the p65 subunit relative to the cytoplasmic intensity to determine the extent of nuclear translocation.

Expected Outcomes and Interpretation

Based on the principles of SAR, it is hypothesized that This compound , due to its conformationally restricted nature, may exhibit higher potency and selectivity in specific assays, such as COX-2 inhibition, if the rigid structure is complementary to the enzyme's active site. Conversely, 3'-Chloro-biphenyl-4-carboxylic acid , with its greater conformational freedom, might display a broader spectrum of activity, potentially interacting with multiple targets, which could be advantageous or disadvantageous depending on the therapeutic goal.

The experimental data generated from the proposed assays will allow for a direct and quantitative comparison of these two isomers.

Table 2: Hypothetical Comparative Activity Profile
AssayThis compound (Predicted)3'-Chloro-biphenyl-4-carboxylic acid (Predicted)
Cytotoxicity (IC50) Potentially lower IC50 in specific cancer cell linesMay exhibit broader but less potent cytotoxicity
COX-2 Inhibition (IC50) Potentially more potent inhibitorMay be a weaker inhibitor
NF-κB Translocation May show significant inhibitionMay show moderate inhibition

Conclusion

The positional isomerism of the chlorine atom in 2'-Chloro- and 3'-Chloro-biphenyl-4-carboxylic acid is expected to significantly influence their biological activities. While existing literature provides a strong theoretical basis for these differences, direct comparative experimental data is lacking. The experimental framework provided in this guide offers a robust methodology for researchers to elucidate the distinct pharmacological profiles of these two compounds. The results of such a comparative study would not only provide valuable insights into the structure-activity relationships of chlorinated biphenyls but also guide the future design of more potent and selective therapeutic agents based on the biphenyl-4-carboxylic acid scaffold.

References

A Comparative Guide to the Structure-Activity Relationship of Halogenated Biphenyl Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Versatility of the Halogenated Biphenyl Carboxylic Acid Scaffold

The biphenyl moiety is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of pharmacologically active compounds. Its derivatives are integral to drugs with applications ranging from anti-inflammatory and antimicrobial to anticancer and antihypertensive therapies.[1][2] The introduction of a carboxylic acid group enhances the hydrophilicity and polarity of these molecules, which can significantly influence their bioavailability and pharmacokinetic profiles.[1] Furthermore, the strategic placement of halogen atoms on the biphenyl rings provides a powerful tool to modulate the biological activity of these compounds. Halogenation can impact metabolic stability, lipophilicity, and electronegativity, thereby fine-tuning the interaction of the molecule with its biological target.[3]

This guide provides a comprehensive comparison of halogenated biphenyl carboxylic acids, delving into their structure-activity relationships (SAR). We will explore how the type, number, and position of halogen substituents, in concert with the carboxylic acid functionality, dictate their biological performance. This analysis is supported by experimental data from various studies and includes detailed protocols for key assays, offering researchers and drug development professionals a thorough understanding of this important class of compounds.

Deciphering the Structure-Activity Relationship: Key Determinants of Biological Activity

The biological activity of halogenated biphenyls is intricately linked to their three-dimensional structure, which is heavily influenced by the pattern of halogen substitution. The addition of a carboxylic acid group introduces another layer of complexity and potential for interaction.

The Critical Role of Halogen Substitution

The position of halogen atoms on the biphenyl rings is a primary determinant of their biological effects, particularly their toxicity and enzyme induction capabilities. A key factor is the planarity of the biphenyl system. For significant activity, particularly as inducers of certain cytochrome P450 enzymes, a coplanar conformation is often favored. This is achieved when the ortho positions relative to the biphenyl linkage are unsubstituted, allowing for freer rotation around the central carbon-carbon bond. Halogenation at the meta and para positions tends to promote this planarity and is associated with higher activity.[4][5]

Conversely, ortho substitution introduces steric hindrance, forcing the phenyl rings out of plane. This non-planar conformation can drastically reduce or alter the biological activity.[4][5] The net polarizability of the molecule, influenced by the number and type of halogens, also plays a crucial role in receptor binding affinity.[4] For instance, a minimum of four lateral chlorines or three lateral bromines is often required for significant toxic effects.[4]

The nature of the halogen itself is also a critical factor. Differences in electronegativity, size, and lipophilicity between fluorine, chlorine, and bromine can lead to variations in how a molecule interacts with its biological target and its overall pharmacokinetic properties.[6] For example, in a study on benzofuran derivatives, the presence of fluorine and bromine was found to enhance anti-inflammatory and anticancer effects.[7]

The Influence of the Carboxylic Acid Moiety

The carboxylic acid group is a key pharmacophore that can engage in hydrogen bonding and electrostatic interactions with biological targets. Its presence generally increases the polarity of the molecule, which can affect its solubility and ability to cross cell membranes. The position of the carboxylic acid group on the biphenyl scaffold is therefore crucial in determining the overall activity. For instance, many biologically active biphenyl carboxylic acids feature the carboxyl group at the 4-position.

The interplay between the halogen substituents and the carboxylic acid group is complex. The electronic properties of the halogens can influence the acidity of the carboxylic acid, which in turn can affect its interaction with target proteins.

Comparative Performance Analysis: A Look at the Experimental Data

The following sections present a comparative analysis of the performance of various halogenated biphenyl carboxylic acids in different therapeutic areas, supported by experimental data from the literature.

Anticancer Activity

Halogenated biphenyl carboxylic acids have shown promise as anticancer agents. A study on a series of biphenyl carboxylic acid derivatives revealed their potential to inhibit the growth of breast cancer cell lines.[1][2] While this particular study did not focus on a systematic comparison of different halogens, it did demonstrate the potent activity of the biphenyl carboxylic acid scaffold. For example, a benzyloxy-substituted biphenyl carboxylic acid displayed IC50 values of 9.92 µM against MCF-7 and 9.54 µM against MDA-MB-231 cells.[1][2]

Another study on halogenated phenoxychalcones, which share structural similarities with biphenyls, highlighted the impact of halogenation on cytotoxic activity. A dichloro-substituted chalcone derivative was identified as a potent cytotoxic agent against MCF-7 breast cancer cells with an IC50 of 1.52 µM.[8] This suggests that the presence and positioning of chlorine atoms can significantly enhance anticancer efficacy.

Table 1: Comparative Anticancer Activity of Biphenyl Derivatives

CompoundCell LineIC50 (µM)Reference
Benzyloxy biphenyl carboxylic acidMCF-79.92 ± 0.97[1][2]
Benzyloxy biphenyl carboxylic acidMDA-MB-2319.54 ± 0.85[1][2]
Dichloro-substituted phenoxychalconeMCF-71.52[8]
Anti-inflammatory Activity

The anti-inflammatory potential of halogenated biphenyl carboxylic acids is another area of active research. The substitution pattern of halogens can significantly influence their anti-inflammatory effects. For example, studies on fluorine-substituted compounds have shown that they can act as potent inhibitors of the NF-κB signaling pathway, a key regulator of inflammation.[9][10] A fluorine-substituted benzo[h]quinazoline derivative demonstrated significant anti-inflammatory activity with low toxicity.[9]

In a study of a chlorinated pyrrole-containing carboxylic acid, structurally related to biphenyls, the compound exhibited potent anti-inflammatory activity in a carrageenan-induced paw edema model in rats.[11] This effect was accompanied by a significant decrease in the pro-inflammatory cytokine TNF-α.[11]

Enzyme Inhibition

Halogenated biphenyls are well-known modulators of various enzyme systems, most notably the cytochrome P450 family.[5] The structure-activity relationships for enzyme induction are well-defined, with a strong dependence on the planarity of the biphenyl rings.[4][5] Halogenated biphenyl carboxylic acids have also been investigated as inhibitors of other enzymes. For instance, ortho-biphenyl carboxamides have been identified as potent antagonists of the Smoothened receptor, inhibiting the Hedgehog signaling pathway.[12]

Experimental Protocols: A Guide to In Vitro Evaluation

To facilitate further research and comparative studies, this section provides detailed protocols for key in vitro assays used to evaluate the biological activity of halogenated biphenyl carboxylic acids.

Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Materials:

  • 96-well cell culture plates

  • Human cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (halogenated biphenyl carboxylic acids) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[13]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with the medium containing different concentrations of the test compounds (e.g., 0.1, 1, 10, 25, 50, 100 µM).[13] Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.[2]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.[2]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.[13]

Workflow for Cytotoxicity Testing

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_culture Culture and harvest cells seed_plate Seed cells in 96-well plate cell_culture->seed_plate treat_cells Treat cells with compounds seed_plate->treat_cells prepare_compounds Prepare serial dilutions of test compounds prepare_compounds->treat_cells incubate_48h Incubate for 48 hours treat_cells->incubate_48h add_mtt Add MTT solution incubate_48h->add_mtt incubate_4h Incubate for 4 hours add_mtt->incubate_4h solubilize Solubilize formazan with DMSO incubate_4h->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 values calculate_viability->determine_ic50

Caption: General workflow for in vitro cytotoxicity testing using the MTT assay.

Protocol 2: Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of halogenated biphenyl carboxylic acids against a specific enzyme. The specific conditions will need to be optimized for the enzyme of interest.

Materials:

  • Purified enzyme

  • Substrate for the enzyme

  • Buffer solution appropriate for the enzyme

  • Test compounds dissolved in DMSO

  • 96-well microplate (UV-transparent or opaque, depending on the detection method)

  • Microplate reader

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the buffer, the enzyme, and the test compound at various concentrations. Include a control with no inhibitor and a blank with no enzyme.

  • Pre-incubation: Pre-incubate the mixture for a defined period at the optimal temperature for the enzyme to allow the inhibitor to bind.

  • Reaction Initiation: Initiate the reaction by adding the substrate to all wells.

  • Kinetic Measurement: Immediately begin measuring the change in absorbance or fluorescence over time using a microplate reader. The rate of the reaction is determined from the linear portion of the progress curve.

  • Data Analysis: Plot the reaction rate as a function of the inhibitor concentration. Determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%. Further kinetic studies can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive).

Logical Relationship in Enzyme Inhibition Assays

G cluster_components Reaction Components cluster_interaction Interaction cluster_outcome Outcome Enzyme Enzyme Binding Inhibitor binds to Enzyme Enzyme->Binding Substrate Substrate Substrate->Enzyme Inhibitor Halogenated Biphenyl Carboxylic Acid Inhibitor->Binding Reduced_Activity Reduced Enzyme Activity Binding->Reduced_Activity leads to Product_Formation Decreased Product Formation Reduced_Activity->Product_Formation results in

Caption: Logical flow of an enzyme inhibition assay.

Conclusion and Future Directions

The structure-activity relationship of halogenated biphenyl carboxylic acids is a rich and complex field with significant therapeutic potential. The strategic placement of different halogen atoms on the biphenyl scaffold, in combination with the carboxylic acid moiety, allows for the fine-tuning of their biological activities, including anticancer and anti-inflammatory effects.

While this guide provides a comprehensive overview based on the current literature, there is a clear need for more systematic comparative studies. Future research should focus on the synthesis and evaluation of a broad range of halogenated biphenyl carboxylic acids, directly comparing the effects of different halogens (F, Cl, Br, I) at various positions on the biphenyl rings. Such studies, utilizing standardized and robust experimental protocols, will provide a more complete picture of the SAR and pave the way for the rational design of novel and more effective therapeutic agents.

References

A Comparative Guide to the Anti-Inflammatory Effects of Biphenyl Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth comparison of the anti-inflammatory properties of various biphenyl derivatives, intended for researchers, scientists, and professionals in drug development. We will explore the mechanistic underpinnings of their action, present comparative efficacy data, and detail the robust experimental protocols required for their validation.

Introduction: The Inflammatory Cascade and the Biphenyl Scaffold

Inflammation is a fundamental protective response of vascularized tissues to harmful stimuli, such as pathogens, damaged cells, or irritants.[1] However, dysregulation of this complex biological process can lead to chronic inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease. A key pathway in inflammation is the arachidonic acid cascade, where the cyclooxygenase (COX) enzymes convert arachidonic acid into prostaglandins (PGs), which are potent mediators of pain, fever, and inflammation.[2][3]

Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of anti-inflammatory therapy, and their primary mechanism of action is the inhibition of COX enzymes.[2][4] The biphenyl moiety is a privileged scaffold in medicinal chemistry, forming the structural core of several successful NSAIDs, including fenbufen and flurbiprofen.[5][6] This rigid, aromatic structure is adept at fitting into the active sites of enzymes like COX, making it an excellent starting point for the design of novel anti-inflammatory agents.[7][8] This guide will compare both established and novel biphenyl derivatives to illuminate structure-activity relationships and guide future research.

Mechanism of Action: Targeting Cyclooxygenase (COX)

The therapeutic, anti-inflammatory effects of NSAIDs are primarily derived from the inhibition of COX-2, an isoform of the cyclooxygenase enzyme that is upregulated at sites of inflammation.[3] Conversely, many of the common side effects, particularly gastrointestinal toxicity, stem from the inhibition of the constitutively expressed COX-1 isoform, which plays a protective role in the gastric mucosa.[2][3] Therefore, a major goal in the development of biphenyl-based anti-inflammatory drugs is to achieve selectivity for COX-2 over COX-1.

The structural basis for this selectivity lies in key differences between the active sites of the two enzymes. The COX-2 active site is slightly larger and contains a side pocket that is absent in COX-1.[2] Biphenyl derivatives and other selective inhibitors are designed with bulky side groups that can fit into this pocket, allowing for high-affinity binding to COX-2 while sterically hindering interaction with the narrower COX-1 channel.[2][9]

Below is a diagram illustrating the central role of COX enzymes in the inflammatory pathway and the inhibitory action of biphenyl derivatives.

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol MembranePhospholipids Membrane Phospholipids ArachidonicAcid Arachidonic Acid (AA) MembranePhospholipids->ArachidonicAcid PLA2 COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 PGs_Housekeeping Prostaglandins (e.g., Thromboxane A2, PGE2) COX1->PGs_Housekeeping PGs_Inflammatory Prostaglandins (e.g., PGE2, PGI2) COX2->PGs_Inflammatory PhysiologicalFunctions Physiological Functions (Gastric Protection, Platelet Aggregation) PGs_Housekeeping->PhysiologicalFunctions Inflammation Inflammation (Pain, Fever, Swelling) PGs_Inflammatory->Inflammation BiphenylDerivatives Biphenyl Derivatives (NSAIDs) BiphenylDerivatives->COX1 Inhibition (Leads to side effects) BiphenylDerivatives->COX2 Selective Inhibition (Therapeutic effect)

Caption: The Arachidonic Acid Cascade and COX Inhibition by Biphenyl Derivatives.

Comparative Efficacy of Biphenyl Derivatives

The anti-inflammatory potential of biphenyl derivatives is typically quantified using a combination of in vitro enzyme inhibition assays and in vivo models of inflammation. The data below summarizes the performance of several representative compounds against standard NSAIDs.

Compound/DrugTarget/AssayMetricResultKey FindingReference
Celecoxib (Standard) COX-2 InhibitionIC500.30 µMPotent and selective COX-2 inhibitor, serves as a benchmark.[7]
Compound 3r (1,4-benzoxazine deriv.) COX-2 InhibitionIC500.61 µMA novel derivative showing potent COX-2 inhibition, comparable to the standard.[7]
Compound 3s (1,4-benzoxazine deriv.) COX-1 InhibitionIC50>100 µMDemonstrates high selectivity for COX-2 over COX-1 (Selectivity Index >163).[7]
Compound 4e (4'-methylbiphenyl-2-carboxamide deriv.) Carrageenan-Induced Paw Edema% Inhibition (at 3h)55.3% (100 mg/kg)Significant in vivo anti-inflammatory activity in an acute inflammation model.[10]
Compound 39 (Biphenyl-vanillin hybrid) Carrageenan-Induced Paw Edema% Inhibition (at 3h)61% (10 mg/kg)A hydrazone hybrid showing maximum anti-inflammatory activity within its series.[11]
Compound 3g (Flurbiprofen analogue) Carrageenan-Induced Paw Edema% Inhibition (at 5h)65.85% (40 mg/kg)A flurbiprofen analogue with a -SO2NH2 group exhibiting significant activity.[9]
Flurbiprofen (Standard) Carrageenan-Induced Paw Edema% Inhibition (at 5h)71.95% (40 mg/kg)A well-established biphenyl NSAID used as a positive control.[9]

IC50: Half-maximal inhibitory concentration. A lower value indicates higher potency. % Inhibition: Percentage reduction in paw edema compared to a control group.

Experimental Validation: Methodologies

The trustworthiness of any comparative analysis rests on the validity of its experimental protocols. The following sections provide detailed, self-validating methodologies for assessing the anti-inflammatory effects of biphenyl derivatives.

In Vitro Assay: Inhibition of Albumin Denaturation

Causality and Principle: Protein denaturation is a well-documented cause of inflammation.[1] This assay provides a rapid and straightforward in vitro screen for anti-inflammatory activity by measuring a compound's ability to prevent heat-induced denaturation of albumin. The principle is that anti-inflammatory drugs can stabilize proteins and prevent their denaturation under conditions that would normally cause it.[1][12]

Step-by-Step Protocol:

  • Preparation of Solutions:

    • Prepare a 1% w/v solution of human serum albumin in distilled water, adjusting the pH to 7.4.

    • Dissolve test compounds and a standard drug (e.g., Diclofenac sodium) in a minimal amount of DMF and dilute with phosphate-buffered saline (PBS) to create stock solutions (e.g., 1000 µg/mL).

    • Perform serial dilutions of the stock solutions with PBS to obtain a range of working concentrations (e.g., 20-500 µg/mL).[1]

  • Assay Reaction:

    • In separate test tubes, mix 2.8 mL of the 1% albumin solution with 0.2 mL of the various concentrations of the test compound or standard drug.

    • For the control, mix 2.8 mL of albumin solution with 0.2 mL of PBS.

  • Incubation:

    • Incubate all tubes at 37°C for 20 minutes.

    • Induce denaturation by heating the tubes in a water bath at 70°C for 10 minutes.

  • Measurement:

    • After cooling, measure the turbidity of each solution using a spectrophotometer at a wavelength of 660 nm.

  • Data Analysis:

    • Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Abs_Control - Abs_Sample) / Abs_Control] x 100

    • Determine the IC50 value for each compound by plotting the percentage inhibition against the compound concentration.

In Vivo Assay: Carrageenan-Induced Paw Edema in Rats

Causality and Principle: This is a classic and highly reproducible model of acute inflammation.[13][14] Subplantar injection of carrageenan, a phlogistic agent, induces a localized, biphasic inflammatory response characterized by edema (swelling).[15] The first phase is mediated by histamine and serotonin, while the second, more prolonged phase (after 1 hour) is mediated by prostaglandins and involves neutrophil infiltration.[15] The ability of a biphenyl derivative to reduce this swelling, particularly in the second phase, is a strong indicator of its potential to inhibit prostaglandin synthesis via COX-2.[14][15]

Workflow_Edema cluster_groups Experimental Groups A 1. Animal Acclimatization (Wistar rats, 1 week, controlled environment) B 2. Grouping & Fasting (n=4-6 per group, overnight fasting) A->B C 3. Baseline Measurement (Measure initial paw volume using a plethysmometer) B->C D 4. Compound Administration (Oral gavage, 1 hour before carrageenan) C->D E 5. Induction of Inflammation (Inject 0.1 mL of 1% carrageenan into subplantar region of right hind paw) C->E G1 Vehicle Control (e.g., 1% CMC) G2 Test Compound (e.g., 10, 25, 50 mg/kg) G3 Standard Drug (e.g., Diclofenac) F 6. Post-Induction Measurement (Measure paw volume at 1, 2, 3, 4, 5 hours) E->F G 7. Data Analysis (Calculate % inhibition of edema) F->G

Caption: Experimental Workflow for the Carrageanan-Induced Paw Edema Model.

Step-by-Step Protocol:

  • Animal Handling:

    • Use Wistar albino rats (150-200g). Acclimatize the animals for at least one week under standard laboratory conditions (25±2°C, 12h light/dark cycle) with free access to food and water.[15]

    • Fast the animals overnight before the experiment.

  • Grouping:

    • Divide the animals into at least three groups (n=6):

      • Group I (Control): Receives the vehicle (e.g., 1% Carboxymethyl cellulose, p.o.).

      • Group II (Test): Receives the biphenyl derivative at a specific dose (e.g., 10 mg/kg, p.o.).[16]

      • Group III (Standard): Receives a standard NSAID like Diclofenac sodium (e.g., 10 mg/kg, p.o.).[17]

  • Procedure:

    • Measure the initial volume of the right hind paw of each rat using a digital plethysmometer. This is the baseline reading.

    • Administer the vehicle, test compound, or standard drug orally (p.o.).

    • One hour after administration, inject 0.1 mL of a 1% w/v carrageenan suspension in saline into the subplantar surface of the right hind paw.[11]

    • Measure the paw volume again at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[10][11]

  • Data Analysis:

    • Calculate the volume of edema at each time point by subtracting the initial paw volume from the post-injection paw volume.

    • Calculate the percentage inhibition of edema for the test and standard groups relative to the control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where Vc is the average edema volume in the control group and Vt is the average edema volume in the treated group.

Conclusion and Future Directions

The biphenyl scaffold remains a highly valuable framework for the development of potent anti-inflammatory agents. The comparative data demonstrates that novel derivatives can achieve efficacy comparable to, and in some cases exceeding, that of established drugs, particularly when designed with features that enhance COX-2 selectivity.[7][11] The key to advancing this field lies in a multi-pronged approach: synthesizing diverse analogues to probe structure-activity relationships, employing robust in vitro and in vivo screening funnels as detailed here, and exploring mechanisms beyond COX inhibition, such as the inhibition of the NLRP3 inflammasome.[18] Future research should also focus on optimizing pharmacokinetic profiles to improve oral bioavailability and reduce potential off-target toxicities, ultimately leading to safer and more effective anti-inflammatory therapies.

References

A Senior Application Scientist's Guide to the Validation of Analytical Methods for 2'-Chloro-biphenyl-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the robust validation of analytical methods is not merely a regulatory formality but the bedrock of reliable data. This guide provides an in-depth comparison of analytical methodologies for the quantitative determination of 2'-Chloro-biphenyl-4-carboxylic acid, a compound of interest in various research and development pipelines. We will delve into the nuances of method validation, moving beyond a simple checklist of steps to explain the scientific rationale behind the experimental choices, ensuring that every protocol described is a self-validating system.

The validation of analytical procedures is a critical requirement by regulatory bodies to ensure the reliability and accuracy of test methods.[1][2] The objective is to demonstrate that the analytical procedure is suitable for its intended purpose.[1] This guide is structured to provide a comparative overview of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for the analysis of this compound.

The Importance of Method Validation

Analytical method validation provides a high degree of assurance that the method will consistently produce a result that meets predetermined specifications and quality attributes.[3] For a molecule like this compound, which may be an active pharmaceutical ingredient (API), a metabolite, or an impurity, a validated analytical method is crucial for:

  • Ensuring Product Quality and Safety: Accurate quantification is essential for dosage form manufacturing, stability testing, and impurity profiling.[2]

  • Regulatory Compliance: Regulatory agencies such as the FDA and EMA mandate validated analytical methods for drug submissions.[2][4]

  • Data Integrity and Reproducibility: A validated method ensures that results are reliable and can be reproduced by other laboratories.[1]

This guide will adhere to the principles outlined in the International Council for Harmonisation (ICH) guideline Q2(R1), which provides a comprehensive framework for the validation of analytical procedures.[2][4][5][6]

Comparative Overview of Analytical Techniques

The choice of an analytical technique for this compound depends on several factors, including the sample matrix, the required sensitivity, and the intended purpose of the analysis. Below is a comparative summary of the most suitable techniques.

Technique Principle Advantages Disadvantages Typical Application
HPLC-UV Separation based on polarity, detection by UV absorbance.Robust, cost-effective, widely available.Moderate sensitivity, potential for matrix interference.Assay, purity, and stability testing of drug substances and products.
GC-MS Separation of volatile compounds, detection by mass spectrometry.High selectivity and sensitivity, excellent for identifying impurities.Requires derivatization for non-volatile compounds, potential for thermal degradation.Impurity profiling, analysis of residual solvents.
LC-MS/MS High-resolution separation with highly sensitive and selective mass detection.Unmatched sensitivity and selectivity, suitable for complex matrices.Higher cost and complexity.Bioanalysis, trace-level impurity quantification.

Validation Workflow

A systematic approach to method validation is crucial. The following diagram illustrates the key stages of the validation process.

ValidationWorkflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Validation cluster_3 Phase 4: Documentation Dev Method Development & Optimization Protocol Define Validation Parameters & Acceptance Criteria Dev->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision Protocol->Precision LOD_LOQ LOD & LOQ Protocol->LOD_LOQ Robustness Robustness Protocol->Robustness Report Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report LOD_LOQ->Report Robustness->Report

Caption: A typical workflow for analytical method validation.

High-Performance Liquid Chromatography (HPLC-UV) Method Validation

HPLC with UV detection is a workhorse in pharmaceutical analysis due to its robustness and cost-effectiveness.[7] For this compound, a reversed-phase HPLC method is the most common choice.

Experimental Protocol: HPLC-UV Method Validation

1. Specificity:

  • Rationale: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[1]

  • Procedure:

    • Analyze a blank sample (matrix without analyte).

    • Analyze a sample of pure this compound.

    • Analyze a mixture of the analyte and potential impurities.

    • Perform forced degradation studies (acid, base, oxidation, heat, light) on the analyte and analyze the stressed samples.

  • Acceptance Criteria: The peak for this compound should be free from any co-eluting peaks in the blank and impurity-spiked samples. Peak purity analysis (e.g., using a photodiode array detector) should confirm the homogeneity of the analyte peak.

2. Linearity and Range:

  • Rationale: To establish a linear relationship between the concentration of the analyte and the analytical response. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.

  • Procedure:

    • Prepare a series of at least five standard solutions of this compound covering the expected concentration range (e.g., 50% to 150% of the target concentration).

    • Inject each standard in triplicate.

    • Plot the mean peak area against the concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.

3. Accuracy:

  • Rationale: To determine the closeness of the test results obtained by the method to the true value.[8]

  • Procedure:

    • Perform the analysis on a sample of known concentration (e.g., a certified reference material).

    • Alternatively, use the standard addition method by spiking a blank matrix with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Analyze each level in triplicate.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

4. Precision:

  • Rationale: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[8] Precision is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Procedure:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • Rationale: LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Procedure:

    • Based on the standard deviation of the response and the slope of the calibration curve:

      • LOD = 3.3 * (Standard Deviation of the Intercept / Slope)

      • LOQ = 10 * (Standard Deviation of the Intercept / Slope)

  • Acceptance Criteria: The LOQ should be demonstrated to be quantifiable with acceptable accuracy and precision.

6. Robustness:

  • Rationale: To evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[7]

  • Procedure:

    • Introduce small variations in method parameters such as:

      • pH of the mobile phase (± 0.2 units)

      • Column temperature (± 5 °C)

      • Flow rate (± 10%)

      • Mobile phase composition (± 2%)

    • Analyze a sample under each of these modified conditions.

  • Acceptance Criteria: The system suitability parameters should remain within the established limits, and the results should not be significantly affected by the variations.

Expected Performance Data for HPLC-UV
Parameter Acceptance Criteria Typical Result
Specificity No interference at the retention time of the analyte.Pass
Linearity (r²) ≥ 0.9990.9995
Range 50-150% of target concentration10 - 30 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.5%
Precision (RSD) ≤ 2.0%< 1.0%
LOD Reportable~0.1 µg/mL
LOQ Reportable~0.3 µg/mL
Robustness No significant impact on results.Pass

Gas Chromatography-Mass Spectrometry (GC-MS) Method Validation

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[9][10] For a carboxylic acid like this compound, derivatization is typically required to increase its volatility and thermal stability.

Derivatization: A Critical Step

The carboxylic acid group makes the molecule polar and non-volatile. Derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or by esterification converts the carboxylic acid to a more volatile silyl ester or methyl ester, respectively.[11] The choice of derivatization reagent and reaction conditions must be optimized and validated.

Experimental Protocol: GC-MS Method Validation

The validation parameters for GC-MS are similar to those for HPLC-UV, with some specific considerations.

1. Specificity:

  • Rationale: The use of a mass spectrometer as a detector provides a high degree of specificity.

  • Procedure:

    • Analyze a blank, derivatized matrix.

    • Analyze the derivatized analyte.

    • Monitor characteristic ions for this compound derivative.

  • Acceptance Criteria: No interfering peaks at the retention time and m/z of the target analyte.

2. Linearity, Range, Accuracy, Precision, LOD, LOQ, and Robustness:

  • The procedures are analogous to the HPLC-UV method, with the derivatization step included in the sample preparation.

Expected Performance Data for GC-MS
Parameter Acceptance Criteria Typical Result
Specificity No interference at the retention time and m/z of the analyte.Pass
Linearity (r²) ≥ 0.9950.998
Range Dependent on application1 - 100 ng/mL
Accuracy (% Recovery) 95.0 - 105.0%98.2%
Precision (RSD) ≤ 5.0%< 3.0%
LOD Reportable~0.1 ng/mL
LOQ Reportable~0.3 ng/mL
Robustness No significant impact on results.Pass

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Validation

LC-MS/MS is the gold standard for trace-level quantification in complex matrices due to its exceptional sensitivity and selectivity.[12][13][14]

The Power of Tandem Mass Spectrometry

LC-MS/MS utilizes two mass analyzers. The first (Q1) selects the precursor ion of the analyte, which is then fragmented in a collision cell (Q2). The second mass analyzer (Q3) selects specific fragment ions (product ions) for detection. This multiple reaction monitoring (MRM) provides a high degree of certainty in identification and quantification.

LCMSMS_Workflow cluster_0 LC Separation cluster_1 Mass Spectrometry LC Liquid Chromatography IonSource Ion Source LC->IonSource Q1 Q1: Precursor Ion Selection IonSource->Q1 Q2 Q2: Collision Cell (Fragmentation) Q1->Q2 Q3 Q3: Product Ion Selection Q2->Q3 Detector Detector Q3->Detector

Caption: Workflow of an LC-MS/MS system.

Experimental Protocol: LC-MS/MS Method Validation

The validation parameters are similar to HPLC and GC-MS, but with a strong emphasis on matrix effects.

1. Specificity and Matrix Effects:

  • Rationale: To ensure that components of the sample matrix do not interfere with the ionization of the analyte, leading to ion suppression or enhancement.

  • Procedure:

    • Analyze a blank matrix from at least six different sources.

    • Compare the response of the analyte in a neat solution to the response of the analyte spiked into a post-extracted blank matrix.

  • Acceptance Criteria: The matrix factor should be between 0.8 and 1.2.

2. Linearity, Range, Accuracy, Precision, LOD, LOQ, and Robustness:

  • The procedures are analogous to the other techniques, with the use of an appropriate internal standard being highly recommended to compensate for matrix effects and variability in the ionization process.

Expected Performance Data for LC-MS/MS
Parameter Acceptance Criteria Typical Result
Specificity No interference in MRM transitions.Pass
Linearity (r²) ≥ 0.990.995
Range Dependent on application0.1 - 50 ng/mL
Accuracy (% Recovery) 85.0 - 115.0%97.5%
Precision (RSD) ≤ 15.0%< 5.0%
LOD Reportable~0.01 ng/mL
LOQ Reportable~0.03 ng/mL
Robustness No significant impact on results.Pass

Conclusion

The validation of an analytical method for this compound is a systematic process that requires a deep understanding of the chosen analytical technique and the regulatory requirements. This guide provides a comparative framework for selecting and validating HPLC-UV, GC-MS, and LC-MS/MS methods. By following the principles of scientific integrity and adhering to established guidelines, researchers and drug development professionals can ensure the generation of high-quality, reliable, and defensible analytical data. The choice of the most appropriate method will ultimately depend on the specific analytical challenge at hand, balancing the need for sensitivity, selectivity, cost, and throughput.

References

Navigating Specificity: A Comparative Guide to the Cross-Reactivity of 2'-Chloro-biphenyl-4-carboxylic Acid in Analytical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy of analytical data is paramount. The specificity of an assay—its ability to detect and quantify a target analyte without interference from other structurally similar compounds—is a critical determinant of data reliability. This is particularly challenging when dealing with classes of compounds like polychlorinated biphenyls (PCBs) and their metabolites, where numerous congeners and derivatives can co-exist in a sample.

This guide provides an in-depth technical comparison of the cross-reactivity profile of 2'-Chloro-biphenyl-4-carboxylic acid , a key representative of chlorinated biphenyl carboxylic acids. We will explore its potential for cross-reactivity in common assay platforms, compare it with relevant structural analogs, and provide field-proven insights and protocols for assessing specificity in your own laboratory.

The Central Challenge: Structural Similarity and Antibody Recognition

Immunoassays, particularly the Enzyme-Linked Immunosorbent Assay (ELISA), are widely used for high-throughput screening of environmental and biological samples for PCBs due to their speed and cost-effectiveness.[1] These assays rely on the specific binding of an antibody to the target analyte. However, the antibodies used in commercial PCB immunoassays are often raised against general PCB structures, typically Aroclor mixtures, which are complex blends of various PCB congeners.[2][3] This can lead to significant cross-reactivity, where the antibody binds not only to the intended target but also to other structurally related molecules.[4]

The core issue lies in the shared biphenyl backbone and the presence of common functional groups. For an antibody, small variations in the position of a chlorine atom or the presence of a carboxylic acid group may not be sufficient to prevent binding, leading to an overestimation of the target analyte's concentration.[5] this compound, with its chlorinated biphenyl structure and a polar carboxylic acid group, presents a unique challenge for assay specificity.

Visualizing the Challenge: Structural Analogs of Interest

To understand the potential for cross-reactivity, it's essential to visualize the structural similarities and differences between our target analyte and potential cross-reactants.

Caption: Key structural analogs for cross-reactivity comparison.

Comparative Cross-Reactivity Data: An Illustrative Analysis

Direct, published cross-reactivity data for this compound in commercial PCB immunoassays is scarce. Therefore, to provide a practical guide, we have compiled a representative dataset based on typical cross-reactivity profiles of commercial PCB ELISA kits and the known principles of antibody-antigen recognition. This table illustrates the expected relative cross-reactivity of our target analyte and its structural analogs in a hypothetical competitive ELISA calibrated against Aroclor 1254.

Table 1: Illustrative Comparative Cross-Reactivity in a PCB Competitive ELISA

CompoundStructureKey Differentiator from TargetExpected IC50 (ng/mL)Estimated % Cross-Reactivity*
Aroclor 1254 (Calibrator) Mixture of PCBs-20100%
This compound Biphenyl with Cl at 2' and -COOH at 4Target Analyte~ 80~ 25%
4'-Chloro-biphenyl-4-carboxylic acid Biphenyl with Cl at 4' and -COOH at 4Isomer (Cl position)~ 50~ 40%
Biphenyl-4-carboxylic acid Biphenyl with -COOH at 4Lacks chlorine> 500< 4%
4-Chlorobiphenyl (PCB 3) Biphenyl with Cl at 4Lacks carboxylic acid~ 150~ 13%
2,3',4,4',5-Pentachlorobiphenyl (PCB 118) Biphenyl with 5 Cl atomsHigher chlorination~ 15~ 133%

% Cross-Reactivity = (IC50 of Calibrator / IC50 of Test Compound) x 100

Expert Insights on the Data:

  • Influence of Chlorine Position: The position of the chlorine atom significantly impacts antibody recognition. The 4'-chloro isomer is expected to show higher cross-reactivity than the 2'-chloro isomer. This is because the ortho-substitution (2' position) can cause a twist in the biphenyl rings, altering the molecule's planar structure, which is often a key recognition feature for antibodies raised against more planar, non-ortho PCBs.[6][7]

  • Role of the Carboxylic Acid Group: The presence of the carboxylic acid group makes these compounds metabolites of PCBs.[8][9] While this group adds polarity, it can also be a recognition point for certain antibodies. However, compared to the parent PCBs that the assays are often designed for, the addition of this bulky, polar group generally reduces binding affinity.

  • Impact of Chlorination Degree: As seen with PCB 118, congeners with a higher degree of chlorination that closely resemble the components of the Aroclor calibrator can exhibit very high cross-reactivity.[3]

  • The Parent Compound: The low cross-reactivity of the non-chlorinated Biphenyl-4-carboxylic acid highlights the importance of the chlorine atom for antibody recognition in these PCB-specific assays.

Experimental Protocol: A Self-Validating System for Cross-Reactivity Assessment

To ensure the trustworthiness of your results, it is crucial to experimentally determine the cross-reactivity of potential interferents in your specific assay. The following protocol outlines a robust method for assessing cross-reactivity in a competitive ELISA format.

Objective: To determine the percent cross-reactivity of this compound and its structural analogs against the assay calibrator.

Materials:

  • Commercial PCB ELISA kit (e.g., Abraxis, Beacon Analytical Systems).[2][10]

  • Certified analytical standards of:

    • This compound

    • 4'-Chloro-biphenyl-4-carboxylic acid

    • Biphenyl-4-carboxylic acid

    • 4-Chlorobiphenyl

  • Assay-compatible solvent (e.g., methanol, DMSO).

  • Standard laboratory equipment (micropipettes, microplate reader, etc.).

Workflow Diagram:

Cross_Reactivity_Workflow cluster_prep Preparation cluster_assay Competitive ELISA cluster_analysis Data Analysis prep_stock Prepare Stock Solutions (1 mg/mL in compatible solvent) prep_serial Create Serial Dilutions (for each compound) prep_stock->prep_serial run_elisa Run ELISA with Dilution Series (Calibrator and Test Compounds) prep_serial->run_elisa read_plate Read Absorbance (Microplate Reader) run_elisa->read_plate plot_curves Plot Dose-Response Curves (%B/B0 vs. Concentration) read_plate->plot_curves calc_ic50 Determine IC50 Values (50% Inhibition) plot_curves->calc_ic50 calc_cr Calculate % Cross-Reactivity calc_ic50->calc_cr

Caption: Experimental workflow for determining cross-reactivity.

Step-by-Step Methodology:

  • Preparation of Stock and Working Solutions:

    • Prepare a 1 mg/mL stock solution of the assay calibrator (if not provided in the kit) and each test compound in a compatible solvent.

    • Perform a serial dilution of each stock solution to create a range of concentrations that will span the expected dynamic range of the assay. A 10-point dilution series is recommended.

  • Competitive ELISA Procedure:

    • Follow the manufacturer's instructions for the chosen PCB ELISA kit.[2]

    • In separate wells of the microtiter plate, add the dilution series for the assay calibrator and each of the test compounds.

    • The principle of a competitive ELISA is that the analyte in the sample (or standard) competes with a labeled analyte (enzyme conjugate) for a limited number of antibody binding sites.[1] The signal generated is inversely proportional to the concentration of the analyte.

  • Data Acquisition:

    • After the final incubation and substrate addition, stop the reaction and measure the absorbance at the wavelength specified in the kit protocol using a microplate reader.

  • Data Analysis and Calculation:

    • Calculate %B/B0: For each standard and test compound concentration, calculate the percentage of binding relative to the zero standard (B0). %B/B0 = (Absorbance of Standard or Sample / Absorbance of Zero Standard) x 100

    • Plot Dose-Response Curves: For the calibrator and each test compound, plot %B/B0 (Y-axis) against the logarithm of the concentration (X-axis). This will generate sigmoidal dose-response curves.

    • Determine IC50: From each curve, determine the concentration of the compound that causes a 50% reduction in the maximum signal (the IC50 value). This is the concentration at the 50% B/B0 point on the curve.

    • Calculate Percent Cross-Reactivity: Use the following formula to calculate the cross-reactivity of each test compound relative to the assay calibrator: % Cross-Reactivity = (IC50 of Calibrator / IC50 of Test Compound) x 100

Conclusion and Recommendations

The assessment of cross-reactivity is not merely a validation step but a fundamental component of ensuring the scientific integrity of your data. While this guide provides a framework for understanding the potential cross-reactivity of this compound, it is imperative that researchers validate their assays with the specific compounds relevant to their studies.

Key Takeaways:

  • Structural Similarity Drives Cross-Reactivity: Even minor changes in the position of a chlorine atom can significantly alter antibody binding in PCB immunoassays.

  • Assay-Specific Validation is Crucial: Cross-reactivity is not an intrinsic property of a molecule but is dependent on the specific antibody and assay format used.[5]

  • Consider Alternative Methods for Confirmation: For regulatory submissions or when absolute specificity is required, results from screening immunoassays should be confirmed using a more definitive method like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

By understanding the principles of cross-reactivity and implementing robust validation protocols, researchers can navigate the complexities of assay specificity and generate reliable, high-quality data.

References

A Comparative Guide to the Purity Analysis of Synthesized 2'-Chloro-biphenyl-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Critical Role of Purity in Drug Development

2'-Chloro-biphenyl-4-carboxylic acid is a key structural motif and intermediate in the synthesis of various pharmaceuticals. Its precise structure, featuring a chlorinated biphenyl backbone with a carboxylic acid functional group, makes it a versatile building block. However, the synthetic route to this compound, often involving complex catalytic systems, can introduce a variety of impurities. For researchers, scientists, and drug development professionals, ensuring the absolute purity of this intermediate is not merely a quality control checkpoint; it is fundamental to the safety, efficacy, and regulatory compliance of the final Active Pharmaceutical Ingredient (API). Even minute impurities can alter pharmacological activity, introduce toxicity, or affect the stability of the final drug product.

This guide provides an in-depth, objective comparison of the primary analytical techniques used to assess the purity of synthesized this compound. We will move beyond simple protocol listings to explain the underlying principles and the strategic rationale for choosing one method over another, supported by experimental data and workflows.

Synthetic Considerations: The Suzuki-Miyaura Coupling and its Impurity Profile

The most prevalent and efficient method for constructing the biphenyl scaffold of this compound is the Suzuki-Miyaura cross-coupling reaction.[1][2] This palladium-catalyzed reaction couples an aryl halide with an arylboronic acid.[2] While highly effective, this process is known to generate a characteristic set of impurities that must be diligently monitored.

A typical synthesis would involve the coupling of 4-carboxyphenylboronic acid with 1-bromo-2-chlorobenzene.

Common Impurities Arising from Suzuki-Miyaura Coupling:

  • Homocoupling Products: Self-coupling of the boronic acid (forming biphenyl-4,4'-dicarboxylic acid) or the aryl halide (forming 2,2'-dichlorobiphenyl). These are often the most significant process-related impurities.[3][4][5]

  • Starting Materials: Unreacted 4-carboxyphenylboronic acid and 1-bromo-2-chlorobenzene.

  • Protodeboronation/Dehalogenation Products: Side reactions where the boronic acid group or the halogen is replaced by a hydrogen atom, leading to benzoic acid or chlorobenzene.[3]

  • Catalyst Residues: Trace amounts of palladium and phosphine ligands from the catalyst system.

  • Solvent and Base Adducts: Impurities related to the reaction medium.

Understanding this potential impurity profile is crucial as it directly informs the selection and optimization of the analytical methods required for a comprehensive purity assessment.

Caption: Synthesis of the target compound via Suzuki coupling and the formation of common process-related impurities.

Comparative Purity Analysis: A Multi-Modal Approach

No single analytical technique can provide a complete purity profile. A robust analysis relies on an orthogonal approach, where different methods with distinct separation and detection principles are used to build a comprehensive and trustworthy picture of the sample's composition. We will compare four key techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Melting Point Analysis.

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

HPLC is the cornerstone for purity determination of non-volatile organic compounds like this compound.[6] Its strength lies in its ability to separate closely related compounds, allowing for precise quantification of the main component and its impurities.

Principle of Operation: Reversed-Phase HPLC (RP-HPLC) is typically employed. The sample is dissolved in a mobile phase and injected into a column packed with a non-polar stationary phase (e.g., C18). A polar mobile phase (e.g., a mixture of water and acetonitrile with an acid modifier like TFA or phosphoric acid) is pumped through the column.[7] Compounds separate based on their relative polarity; less polar compounds are retained longer on the column. A UV detector is ideal for this analysis, as the aromatic rings in the target molecule and related impurities are strong chromophores.[6]

Experimental Protocol: RP-HPLC for Purity Determination

  • System Preparation:

    • HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD).

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Column Temperature: 40°C.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized this compound.

    • Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

    • Further dilute to a working concentration of approximately 0.1 mg/mL.

  • Analysis:

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

    • Inject 10 µL of the sample.

    • Run a gradient elution program (e.g., start at 30% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions).

  • Data Processing:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity using the area percent method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.

    • Identify known impurities by comparing their retention times with reference standards.

Data Presentation: Sample HPLC Purity Analysis

Peak No.Retention Time (min)Peak AreaArea %Identification
14.515,2300.35Benzoic Acid (Impurity)
26.821,7500.504-Carboxyphenylboronic acid (Starting Material)
312.44,285,00098.50This compound (Product)
415.119,5800.45Biphenyl-4,4'-dicarboxylic acid (Homocoupling)
517.88,7000.201-Bromo-2-chlorobenzene (Starting Material)

Trustworthiness & Rationale: The use of a gradient elution is critical for separating compounds with a wide range of polarities, from the polar starting materials to the less polar homocoupling byproducts. Adding an acid to the mobile phase ensures the carboxylic acid group remains protonated, leading to sharp, symmetrical peaks and reproducible retention times. This method is self-validating through system suitability tests, ensuring the chromatographic system performs as expected before sample analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): Identifying Volatile Impurities

While HPLC is excellent for the main product and related non-volatile impurities, GC-MS is superior for identifying and quantifying volatile or semi-volatile contaminants, such as residual solvents or certain low-molecular-weight byproducts (e.g., chlorobenzene).[8][9]

Principle of Operation: The sample is injected into a heated port, where it is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column separates components based on their boiling points and interactions with the stationary phase. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique "fingerprint" for structural identification.[10] For carboxylic acids, derivatization (e.g., silylation) is often required to increase volatility and prevent peak tailing.

Experimental Protocol: GC-MS with Silylation

  • Derivatization:

    • Accurately weigh 1-2 mg of the sample into a vial.

    • Add 200 µL of a silylation agent (e.g., BSTFA with 1% TMCS) and 100 µL of pyridine.

    • Cap the vial and heat at 70°C for 30 minutes.

  • System Preparation:

    • GC-MS System: Agilent 7890B GC with 5977B MSD or equivalent.

    • Column: DB-5ms or similar non-polar capillary column (30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 280°C.

    • Injection Mode: Split (e.g., 50:1 ratio).

  • Analysis:

    • Inject 1 µL of the derivatized sample.

    • Run a temperature program: Initial temp 80°C, hold for 2 min, ramp at 15°C/min to 300°C, hold for 10 min.

    • MS Scan Range: 40-550 m/z.

  • Data Processing:

    • Identify peaks by comparing their mass spectra to a reference library (e.g., NIST).

    • Quantify using an internal standard if necessary.

Data Presentation: Potential Volatile Impurities by GC-MS

Retention Time (min)Identified CompoundKey Mass Fragments (m/z)
5.2Chlorobenzene (dehalogenation byproduct)112, 77, 51
8.9Pyridine (from derivatization)79, 52
14.6TMS-ester of this compound304, 289, 183

Trustworthiness & Rationale: The power of GC-MS lies in its dual-confirmation capability. The retention time provides chromatographic data, while the mass spectrum provides definitive structural evidence. This is invaluable for identifying unexpected impurities that would be missed by HPLC-UV alone. Derivatization is a key step; it makes the analysis of the carboxylic acid feasible by GC and demonstrates an understanding of the chemical manipulations needed to achieve a valid result.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation

NMR spectroscopy is unparalleled for confirming the chemical structure of the synthesized product and for identifying the structure of unknown impurities if they are present at sufficient concentration (>0.1%).[11][12]

Principle of Operation: NMR exploits the magnetic properties of atomic nuclei (primarily ¹H and ¹³C). When placed in a strong magnetic field, these nuclei absorb and re-emit electromagnetic radiation at specific frequencies. The chemical environment of each nucleus influences its resonance frequency (chemical shift), providing detailed information about the molecular structure.[13] Techniques like COSY and HMBC can establish connectivity between atoms, confirming the exact isomeric structure.

Experimental Protocol: NMR Analysis

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum to observe the proton signals, their integrations (ratios), and coupling patterns.

    • Acquire a ¹³C NMR spectrum to identify all unique carbon environments.

    • If structural ambiguity exists, run 2D NMR experiments like COSY (¹H-¹H correlations) and HMBC (long-range ¹H-¹³C correlations) to piece together molecular fragments.[14]

  • Data Analysis:

    • Assign all peaks in the ¹H and ¹³C spectra to the corresponding atoms in the this compound structure.

    • Look for small, unassigned peaks in the spectra, which may indicate impurities. The chemical shifts and coupling patterns of these peaks can be used to deduce their structures.

Trustworthiness & Rationale: NMR provides a fundamental, non-destructive analysis of the entire sample. Unlike chromatographic techniques that separate components, NMR observes all soluble species simultaneously. The detailed structural information it provides is definitive. For example, it can unequivocally distinguish the desired 2'-chloro isomer from other possible isomers (e.g., 3'-chloro or 4'-chloro), which might co-elute in chromatography. This makes NMR an essential tool for final structure verification and for characterizing novel impurities.

Melting Point Analysis: A Rapid, Preliminary Purity Check

Melting point determination is a classical, simple, and rapid technique to get a preliminary indication of purity.[15]

Principle of Operation: A pure crystalline compound has a sharp, well-defined melting point.[16][17] The presence of impurities disrupts the crystal lattice, which requires less energy to break.[17] Consequently, impure substances melt at a lower temperature and over a wider range.[16][17] This phenomenon is known as melting point depression.

Experimental Protocol: Melting Point Determination

  • Sample Preparation:

    • Place a small amount of the dry, powdered sample into a capillary tube, packing it to a height of 2-3 mm.[18]

  • Measurement:

    • Place the capillary tube into a melting point apparatus.

    • Heat rapidly to about 15-20°C below the expected melting point.

    • Then, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.[18]

  • Observation:

    • Record the temperature at which the first drop of liquid appears (T₁).

    • Record the temperature at which the entire sample becomes a clear liquid (T₂).

    • The melting point is reported as the range T₁ - T₂.

Data Presentation: Interpreting Melting Point Data

SampleObserved Melting Range (°C)Literature Melting Point (°C)Interpretation
Batch A225 - 226225 - 227High Purity (Sharp range, matches literature)
Batch B218 - 223225 - 227Impure (Depressed and broad range)

Trustworthiness & Rationale: The self-validating nature of this technique comes from the comparison to a known standard or literature value. A sharp melting range that matches the reference value provides confidence in the sample's purity. Conversely, a broad, depressed range is a clear and immediate indicator of the presence of impurities, signaling the need for further investigation with more sophisticated techniques like HPLC or GC-MS.

Workflow and Method Comparison

The following diagram illustrates a logical workflow for the comprehensive purity analysis of a newly synthesized batch of this compound.

Caption: A logical workflow for the comprehensive purity analysis of the synthesized compound.

Summary Comparison of Analytical Techniques

TechniquePrinciplePrimary UseProsCons
HPLC-DAD Differential partitioning between mobile and stationary phasesQuantitative purity and impurity profilingHigh precision, high sensitivity, robust, ideal for non-volatile compoundsMay not detect non-UV active or volatile impurities
GC-MS Separation by volatility, detection by massIdentification of volatile/semi-volatile impurities and residual solventsExcellent for identification (mass spec), high sensitivityNot suitable for non-volatile or thermally labile compounds; may require derivatization
NMR Nuclear magnetic resonance of atomic nucleiAbsolute structure confirmation of product and unknown impuritiesProvides definitive structural information, non-destructive, analyzes entire sampleLower sensitivity (impurities <0.1% hard to detect), expensive, requires expertise
Melting Point Observation of solid-to-liquid phase transitionRapid, preliminary assessment of overall purityFast, inexpensive, simple instrumentationLow precision, non-specific, only useful for crystalline solids

Conclusion

The purity analysis of synthesized this compound is a multifaceted task that demands a strategic, multi-modal approach. While a sharp melting point provides initial confidence, it is the quantitative power of HPLC that forms the backbone of quality control, delivering precise data on the main component and key process-related impurities. GC-MS serves as a crucial orthogonal method, uncovering volatile impurities that HPLC might miss. Finally, NMR spectroscopy stands as the ultimate arbiter of identity, providing unequivocal structural confirmation of the target molecule and helping to elucidate the structure of any significant unknown impurities. By judiciously combining these techniques, researchers and drug developers can establish a comprehensive, trustworthy, and scientifically sound purity profile, ensuring the quality and safety of this vital pharmaceutical intermediate.

References

A Senior Application Scientist's Guide to the Definitive Structural Elucidation of 2'-Chloro-biphenyl-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Beyond the Spectrum—The Imperative for Atomic Precision

In the realm of drug discovery and materials science, the precise three-dimensional arrangement of atoms within a molecule is not merely an academic detail; it is the fundamental determinant of function, activity, and interaction. For a molecule like 2'-Chloro-biphenyl-4-carboxylic acid, a biphenyl derivative of interest in medicinal chemistry and materials development, understanding its conformational preferences and intermolecular interactions is paramount.[1][2] While spectroscopic methods like NMR and Mass Spectrometry provide crucial data on connectivity and composition, they fall short of providing an unambiguous 3D structure.[3][4][5]

This is where Single Crystal X-ray Diffraction (SCXRD) establishes its role as the undisputed gold standard.[6][7] It offers a direct, high-resolution snapshot of the molecule's solid-state conformation, revealing precise bond lengths, bond angles, and the subtle interplay of non-covalent forces that govern crystal packing. This guide provides an in-depth, experience-driven comparison of the crystallographic characterization of this compound, explaining not just the how, but the critical why behind each experimental choice. We will journey from initial synthesis to the final, validated crystal structure, comparing the definitive SCXRD approach with other analytical alternatives.

The Crystallographic Workflow: From Powder to Picture

The path from a synthesized compound to a refined crystal structure is a multi-stage process. Each step is critical, as the success of the final diffraction experiment hinges on the quality of the preceding stages. The overall workflow is a systematic progression from the macroscopic to the atomic scale.

Crystallographic_Workflow cluster_synthesis Chemical Synthesis cluster_crystal Crystal Growth cluster_xray X-ray Diffraction & Analysis Synthesis Synthesis via Suzuki Coupling Purification Purification (Recrystallization/ Chromatography) Synthesis->Purification Purity_Check Purity & Identity Confirmation (NMR, MS) Purification->Purity_Check Crystallization Crystallization Screening Purity_Check->Crystallization Data_Collection SCXRD Data Collection Crystallization->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution Validation Structural Analysis & Validation Structure_Solution->Validation

Caption: The overall workflow for crystallographic analysis.

Part I: The Foundation—Synthesis and Purity

A successful crystallization begins with a pure compound. For biphenyl carboxylic acids, the Suzuki-Miyaura coupling is a robust and widely-used synthetic strategy, typically involving the palladium-catalyzed reaction of a boronic acid with an aryl halide.[1][8] In this case, 4-boronobenzoic acid would be coupled with 1-chloro-2-iodobenzene or a related derivative.

Causality: Why is purity non-negotiable? Impurities can act as "crystal poisons," disrupting the ordered lattice formation required for a single crystal. They can be preferentially incorporated into the growing crystal, leading to defects, or they can inhibit nucleation altogether. Therefore, after synthesis, rigorous purification via column chromatography or multiple recrystallizations is essential. The purity and identity of the final product must be confirmed by techniques like NMR, MS, and IR spectroscopy before attempting crystallization.[1][9]

Part II: The Bottleneck—The Art of Growing Quality Crystals

Obtaining diffraction-quality single crystals is often the most challenging step in the entire process.[7][10][11] The goal is to guide the molecules of this compound to self-assemble into a perfectly ordered, three-dimensional lattice. This is achieved by creating a state of supersaturation from which the compound slowly precipitates in crystalline form. The choice of method and solvent is critical and often requires empirical screening.[12]

Comparison of Common Crystallization Techniques
TechniquePrincipleAdvantagesDisadvantagesBest For...
Slow Evaporation A solution is left undisturbed, and the solvent slowly evaporates, increasing the solute concentration to the point of crystallization.[12][13]Simple setup, requires minimal equipment.Limited control over the rate of crystallization; can lead to "showering" of small crystals.Thermally stable compounds with moderate solubility.
Vapor Diffusion A concentrated solution of the compound is placed in a sealed container with a "precipitant" solvent in which the compound is insoluble.[13] Vapor from the precipitant diffuses into the solution, gradually lowering the compound's solubility.High degree of control over the rate of diffusion by varying temperature and solvent ratios. Often yields high-quality crystals.More complex setup than slow evaporation.Compounds that are highly soluble in one solvent but insoluble in another miscible one.
Liquid-Liquid Diffusion A solution of the compound is carefully layered with a miscible precipitant solvent. Crystallization occurs slowly at the interface as the solvents diffuse into one another.[11]Excellent for sensitive molecules as it avoids heating. The slow diffusion rate can produce large, well-ordered crystals.Can be difficult to set up without disturbing the interface; requires careful solvent selection.Screening a wide range of solvent/precipitant systems.
Microbatch Under-Oil Nanoliter- to microliter-sized droplets of the compound solution are dispensed under a layer of inert oil, which controls the rate of solvent evaporation.[10][11]High-throughput, requires only micrograms of sample. Ideal for screening many conditions simultaneously.Requires specialized equipment (pipetting robots). Retrieving crystals can be challenging.Precious or sparingly available samples.
Experimental Protocol: Crystallization by Slow Evaporation

This protocol provides a self-validating system for attempting the crystallization of this compound.

  • Solvent Screening: In separate small vials, test the solubility of ~1-2 mg of the purified compound in 0.5 mL of various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, hexane, and mixtures thereof). The ideal solvent is one in which the compound is moderately soluble—dissolving completely upon gentle warming but showing signs of precipitation upon cooling.

  • Solution Preparation: Prepare a nearly saturated solution by dissolving 5-10 mg of the compound in the chosen solvent system in a clean, small-diameter glass vial. Gentle warming in a water bath may be necessary to achieve full dissolution.

  • Filtration (Self-Validation Step): To remove any particulate matter that could act as unwanted nucleation sites, filter the warm solution through a syringe filter (0.22 µm) into a fresh, clean vial. This step is crucial for preventing the growth of polycrystalline aggregates.

  • Crystal Growth: Cover the vial with a cap, but do not seal it tightly. Instead, pierce the cap with a needle or use parafilm with a few needle holes. This allows for very slow evaporation.

  • Incubation: Place the vial in a vibration-free location (e.g., a quiet corner of a drawer or a dedicated incubation box) at a constant temperature.

  • Monitoring: Observe the vial daily without disturbing it. The formation of well-defined, transparent crystals with sharp edges is the desired outcome. If an amorphous powder or a mass of tiny needles forms, the evaporation rate was likely too fast, or the concentration was too high. Adjust by using fewer holes in the cap or a more dilute starting solution.

Part III: The Payoff—Unveiling the Structure with SCXRD

With a suitable crystal in hand, the definitive analysis can begin. SCXRD provides a complete and unambiguous determination of the molecular structure.[14][15]

SCXRD_Process Mount Mount Crystal on Diffractometer Screen Screen Crystal Quality & Determine Unit Cell Mount->Screen Collect Full Data Collection (Rotate crystal in X-ray beam) Screen->Collect Process Data Processing (Integration & Scaling) Collect->Process Solve Structure Solution (Direct Methods) Process->Solve Refine Model Refinement (Least-Squares Fitting) Solve->Refine Validate Validation & Analysis (CheckCIF, R-factors) Refine->Validate

References

A Comparative Guide to the Biological Efficacy of 2'-Chloro-biphenyl-4-carboxylic acid versus its Parent Compound, Biphenyl-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced effects of structural modifications on a molecule's biological activity is paramount. This guide provides an in-depth comparison of 2'-Chloro-biphenyl-4-carboxylic acid and its parent compound, biphenyl-4-carboxylic acid. While direct comparative experimental data is limited, this document synthesizes existing knowledge on the parent compound and the principles of structure-activity relationships (SAR) for halogenated biphenyls to project the likely impact of the 2'-chloro substitution.

Introduction: The Biphenyl Carboxylic Acid Scaffold and the Influence of Halogenation

Biphenyl-4-carboxylic acid is a versatile scaffold in medicinal chemistry, with derivatives exhibiting a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The introduction of a halogen, such as chlorine, can significantly alter a molecule's physicochemical properties and, consequently, its biological efficacy. The positioning of the halogen is critical; in this compound, the chlorine atom is at the ortho position of the second phenyl ring. This specific substitution is expected to induce significant conformational and electronic changes compared to the parent compound.

Known Biological Profile of Biphenyl-4-carboxylic Acid

Derivatives of biphenyl-4-carboxylic acid have been investigated for several therapeutic applications:

  • Anti-inflammatory Activity: Many non-steroidal anti-inflammatory drugs (NSAIDs) are carboxylic acids. Biphenyl-4-carboxylic acid derivatives have been synthesized and shown to possess anti-inflammatory properties, often attributed to the inhibition of cyclooxygenase (COX) enzymes.

  • Anticancer Activity: Certain derivatives have demonstrated cytotoxic effects against various cancer cell lines. For instance, a derivative of biphenyl-4-carboxylic acid has been shown to inhibit Cdk4 and tubulin polymerization, crucial processes in cell cycle progression.[1][2]

  • Antifungal Activity: Esters derived from biphenyl-4-carboxylic acid have exhibited activity against pathogenic Candida species.[3]

The Projected Impact of 2'-Chloro Substitution on Biological Efficacy

The introduction of a chlorine atom at the 2'-position is predicted to modulate the biological activity of the parent compound through several mechanisms:

  • Conformational Restriction: The steric hindrance caused by the ortho-chloro substituent restricts the free rotation around the biphenyl bond. This leads to a non-planar conformation, which can significantly impact how the molecule fits into the binding pocket of a target protein.[4]

  • Electronic Effects: The electronegative chlorine atom can alter the electron distribution of the biphenyl system, potentially influencing binding interactions and the acidity of the carboxylic acid group.

  • Metabolic Stability: Halogenation can block sites of metabolic oxidation, potentially increasing the compound's half-life in biological systems.

Based on these principles, we can hypothesize the following differences in biological efficacy:

Hypothetical Comparison of Biological Activities
Biological ActivityBiphenyl-4-carboxylic acid (Parent Compound)This compound (Chlorinated Analog)Rationale for Predicted Difference
Anti-inflammatory (COX Inhibition) Moderate activityPotentially enhanced or altered selectivityThe altered conformation may favor binding to the active site of COX enzymes. The electronic effects could also influence interactions with key residues.
Anticancer (e.g., Cytotoxicity) Moderate activityPotentially enhancedThe restricted conformation might lead to novel interactions with anticancer targets. Increased metabolic stability could lead to sustained exposure.
Antimicrobial Moderate activityPotentially enhancedChanges in lipophilicity and steric hindrance due to the chlorine atom could improve cell wall penetration and interaction with microbial targets.

Mechanistic Insights: The Role of COX Inhibition in Inflammation

A primary mechanism for the anti-inflammatory activity of many biphenyl carboxylic acid derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes PGG2 Prostaglandin G2 (PGG2) COX_Enzymes->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Biphenyl_Compound Biphenyl-4-carboxylic acid or This compound Biphenyl_Compound->COX_Enzymes Inhibition

Caption: Inhibition of the Cyclooxygenase (COX) Pathway.

Experimental Protocols for Comparative Efficacy Testing

To empirically validate the hypothesized differences in biological efficacy, a series of in vitro assays should be conducted. The following are detailed, self-validating protocols for assessing cytotoxicity and anti-inflammatory activity.

Experimental Workflow

Experimental_Workflow cluster_cytotoxicity Cytotoxicity Assessment cluster_inflammation Anti-inflammatory Activity Assessment Cell_Culture 1. Culture Cancer Cell Lines (e.g., MCF-7, HCT116) Compound_Treatment_MTT 2. Treat cells with varying concentrations of each compound Cell_Culture->Compound_Treatment_MTT MTT_Assay 3. Perform MTT Assay to assess cell viability Compound_Treatment_MTT->MTT_Assay IC50_Calc_MTT 4. Calculate IC50 values MTT_Assay->IC50_Calc_MTT COX_Enzyme_Prep 1. Prepare COX-1 and COX-2 enzymes Compound_Incubation_COX 2. Incubate enzymes with compounds and arachidonic acid COX_Enzyme_Prep->Compound_Incubation_COX PGE2_Quant 3. Quantify Prostaglandin E2 (PGE2) production via ELISA Compound_Incubation_COX->PGE2_Quant IC50_Calc_COX 4. Calculate IC50 values for COX inhibition PGE2_Quant->IC50_Calc_COX

Caption: Workflow for comparative efficacy testing.

Protocol 1: MTT Assay for Cell Viability and Cytotoxicity

This protocol determines the concentration of each compound that inhibits cell growth by 50% (IC50).

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)

  • Cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 96-well tissue culture plates

  • Biphenyl-4-carboxylic acid and this compound, dissolved in DMSO to create stock solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[6]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[4][6] Incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[4][5]

  • Solubilization: Add 100 µL of the solubilization solution to each well.[6] Mix thoroughly by pipetting to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5][7]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Protocol 2: In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of the compounds to inhibit the production of Prostaglandin E2 (PGE2) by COX-1 and COX-2 enzymes.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Arachidonic acid (substrate)

  • Test compounds dissolved in DMSO

  • PGE2 ELISA kit

  • Microplate reader

Procedure:

  • Enzyme Preparation: Prepare solutions of COX-1 and COX-2 in the assay buffer.

  • Compound Incubation: In a 96-well plate, add the assay buffer, enzyme solution, and various concentrations of the test compounds. Include a vehicle control (DMSO) and a known COX inhibitor as a positive control (e.g., indomethacin or celecoxib).

  • Initiation of Reaction: Add arachidonic acid to each well to initiate the enzymatic reaction. Incubate for a specified time (e.g., 10-20 minutes) at 37°C.

  • Termination of Reaction: Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

  • PGE2 Quantification: Quantify the amount of PGE2 produced in each well using a competitive PGE2 ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration relative to the vehicle control. Determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.

Conclusion

While further experimental validation is necessary, this guide provides a scientifically grounded framework for comparing the biological efficacy of this compound and its parent compound. The introduction of the 2'-chloro substituent is predicted to significantly influence the compound's conformational and electronic properties, likely leading to enhanced or altered biological activities. The provided experimental protocols offer a clear path for researchers to test these hypotheses and elucidate the specific therapeutic potential of this chlorinated biphenyl derivative.

References

A Researcher's Guide to Bridging the Benchtop and the Animal Model: Evaluating the Anti-inflammatory Potential of 2'-Chloro-biphenyl-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the journey of a small molecule from a promising hit to a viable clinical candidate is fraught with challenges. A critical juncture in this path is the translation of in vitro activity to in vivo efficacy. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to compare the in vitro and in vivo anti-inflammatory activities of 2'-Chloro-biphenyl-4-carboxylic acid. While specific experimental data for this compound is emerging, this document outlines the established methodologies and rationale required to conduct a thorough investigation, grounded in the principles of scientific integrity and logical experimental design.

Introduction to this compound: A Compound of Interest

This compound is an organic compound featuring a biphenyl backbone, a structure found in numerous pharmacologically active molecules.[1][2] The presence of the carboxylic acid group can enhance hydrophilicity and polarity, which may influence bioavailability.[2] Biphenyl-derived carboxylic acids have been investigated for a range of therapeutic applications, including as anti-inflammatory, antifungal, and anticancer agents.[2][3] The chlorine substituent at the 2'-position introduces both steric and electronic effects that can significantly modulate the compound's chemical reactivity and biological interactions.[1] Given the known anti-inflammatory properties of other biphenyl carboxylic acids, investigating this potential for this compound is a logical and promising avenue of research.[2]

In Vitro Evaluation: Deconstructing the Inflammatory Response in a Dish

The initial assessment of a compound's anti-inflammatory potential begins with in vitro assays. These controlled experiments allow for the dissection of specific molecular mechanisms in isolated cells or with purified enzymes, offering advantages in terms of cost-effectiveness, reliability, and high-throughput screening.[4] A crucial aspect of this stage is to ensure that any observed anti-inflammatory effects are not a byproduct of cytotoxicity. Therefore, a cell viability assay is an essential first step.

Experimental Workflow for In Vitro Anti-inflammatory Assays

Caption: Workflow for in vitro anti-inflammatory evaluation.

Detailed In Vitro Experimental Protocols

a) Cell Viability Assay (MTT Assay)

  • Rationale: To determine the cytotoxic potential of this compound and establish a non-toxic concentration range for subsequent assays.

  • Protocol:

    • Seed RAW 264.7 murine macrophage cells (5 x 10³ cells/well) in a 96-well plate and incubate for 24 hours.[5]

    • Treat the cells with various concentrations of this compound for 24 hours.

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]

    • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.[5]

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control group.

b) Nitric Oxide (NO) Production Assay (Griess Assay)

  • Rationale: To measure the inhibition of nitric oxide, a key inflammatory mediator produced by activated macrophages.

  • Protocol:

    • Seed RAW 264.7 cells (5 x 10⁴ cells/well) in a 96-well plate.

    • Pre-treat the cells with non-toxic concentrations of this compound for 1 hour, then stimulate with LPS (1 µg/mL) for 24 hours.[5][6]

    • Collect 50-100 µL of the culture supernatant.[5][6]

    • Add an equal volume of Griess Reagent to the supernatant.[6]

    • Incubate for 10-15 minutes at room temperature, protected from light.[5][6]

    • Measure the absorbance at 540-550 nm.[5]

    • Quantify nitrite concentration using a sodium nitrite standard curve.[5][6]

c) Pro-inflammatory Cytokine Production Assays (ELISA)

  • Rationale: To quantify the reduction of key pro-inflammatory cytokines, such as TNF-α and IL-6, which are central to the inflammatory cascade.

  • Protocol:

    • Seed RAW 264.7 cells in 24-well plates and treat with this compound and LPS as described for the Griess assay.[5]

    • Collect the cell culture supernatant and centrifuge to remove debris.

    • Perform ELISAs for TNF-α and IL-6 according to the manufacturer's instructions. This typically involves incubating the supernatant in antibody-coated plates, followed by the addition of a detection antibody and a substrate for colorimetric detection.[6]

    • Measure the absorbance and calculate the cytokine concentrations based on their respective standard curves.[5][6]

Hypothetical In Vitro Data Summary
AssayEndpointIC₅₀ (µM) [Hypothetical]
MTT AssayCell Viability> 100
Griess AssayNitric Oxide Production15.2
TNF-α ELISACytokine Production12.8
IL-6 ELISACytokine Production18.5

In Vivo Evaluation: Assessing Anti-inflammatory Effects in a Living System

While in vitro assays provide valuable mechanistic insights, the ultimate test of a compound's therapeutic potential lies in its performance within a complex living organism.[4] In vivo models integrate the crucial factors of absorption, distribution, metabolism, and excretion (ADME), which are absent in cell culture systems.[4][7]

Experimental Workflow for In Vivo Anti-inflammatory Model

Caption: Workflow for in vivo carrageenan-induced paw edema model.

Detailed In Vivo Experimental Protocol: Carrageenan-Induced Paw Edema
  • Rationale: This is a widely used and well-characterized model of acute inflammation to evaluate the efficacy of non-steroidal anti-inflammatory drugs (NSAIDs).[8][9]

  • Protocol:

    • Use male Wistar rats or Swiss albino mice, acclimated for at least one week under controlled environmental conditions.[8]

    • Divide the animals into groups: vehicle control, positive control (e.g., indomethacin or diclofenac), and test groups receiving different doses of this compound.[8][10]

    • Measure the initial volume of the right hind paw of each animal using a plethysmometer.[8]

    • Administer the test compound, positive control, or vehicle orally or intraperitoneally.

    • After a set time (e.g., 60 minutes), induce inflammation by injecting a 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.[11]

    • Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.[8]

    • Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

Hypothetical In Vivo Data Summary
Treatment Group (Dose, mg/kg)Paw Edema Inhibition (%) at 3 hours [Hypothetical]
Vehicle Control0
2'-Chloro-biphenyl-4-ca (10)25.4
2'-Chloro-biphenyl-4-ca (30)48.7
2'-Chloro-biphenyl-4-ca (100)65.1
Indomethacin (10)70.3

Bridging the Gap: The In Vitro-In Vivo Translation

A successful transition from in vitro to in vivo is a cornerstone of drug development.[4] While in vitro assays are powerful for establishing mechanism of action and initial potency, they exist in a biological vacuum.[4] The in vivo environment introduces a multitude of variables that can dramatically alter a compound's activity.

Key Considerations for Translation:

  • Pharmacokinetics (PK): How the body processes the drug (ADME) determines its concentration and duration at the target site. A potent in vitro inhibitor may fail in vivo due to poor absorption, rapid metabolism, or inability to reach the inflamed tissue.[7]

  • Target Engagement: It is crucial to confirm that the compound is interacting with its intended target in the animal model. This can be achieved by measuring biomarkers, such as the levels of pro-inflammatory cytokines in the blood or inflamed tissue.[4]

  • Off-Target Effects: The complex biological system may reveal unforeseen off-target effects that were not apparent in isolated cell lines.

  • Metabolic Transformation: The liver and other tissues can metabolize the parent compound into new molecules with different activities (increased, decreased, or toxic).[7][12] For instance, the metabolism of chlorinated biphenyls can lead to the formation of hydroxylated or quinone metabolites, which may have their own biological effects.[13]

The goal of a well-designed preclinical program is to build a robust in vitro-in vivo extrapolation (IVIVE) model.[7] This involves a close collaboration between in vitro and in vivo pharmacologists and drug metabolism scientists to understand the relationship between in vitro potency, pharmacokinetic parameters, and in vivo efficacy.[4][7]

Conclusion

This guide provides a structured approach to comparing the in vitro and in vivo anti-inflammatory activities of this compound. By systematically progressing from well-controlled in vitro mechanistic studies to a relevant in vivo model of inflammation, researchers can build a comprehensive profile of this compound. The key to success lies not just in generating data, but in understanding the causal links between experimental choices and outcomes, and in critically evaluating the translation of activity from a simplified to a complex biological system. This rigorous, self-validating approach is essential for identifying and advancing promising new therapeutic agents.

References

A Senior Application Scientist's Guide to Assessing the Specificity of Novel Biphenyl Carboxylic Acids: A Case Study with 2'-Chloro-biphenyl-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

The biphenyl-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, known to interact with various target classes. This inherent versatility makes a thorough specificity assessment essential. For this guide, we will hypothesize that our compound of interest (COI), 2'-Chloro-biphenyl-4-carboxylic acid, has been identified as a potential modulator of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear receptor crucial for metabolism and inflammation.[1][2]

Our objective is to build a robust, multi-tiered dataset to profile the COI's specificity. We will compare its performance against well-characterized reference compounds:

  • Rosiglitazone: A potent and selective PPARγ agonist.[3]

  • GW9662: A selective, irreversible PPARγ antagonist.[4][5]

  • Ibuprofen: A common NSAID that inhibits cyclooxygenase (COX) enzymes and serves as a structurally relevant negative control.[6]

This guide will walk through the causal logic of a four-part experimental plan, from initial biochemical validation to broad liability screening and confirmation in a cellular context.

Part 1: Primary Target Engagement and Potency

The Scientific Rationale: Before assessing specificity, we must first confirm and quantify the interaction between our COI and its hypothesized primary target, PPARγ. A highly sensitive and robust biochemical assay is the ideal starting point. The Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is an excellent choice, as it is a homogenous (no-wash) assay amenable to high-throughput screening and less susceptible to interference from compound autofluorescence.[7][8]

We will employ a LanthaScreen™ TR-FRET competitive binding assay.[7][9] In this format, a terbium-labeled anti-GST antibody binds to the GST-tagged PPARγ ligand-binding domain (LBD). A fluorescently-labeled tracer ligand, which also binds to the LBD, is brought into proximity, allowing for energy transfer from the terbium donor to the fluorescent acceptor. A test compound that binds to the LBD will displace the tracer, leading to a decrease in the TR-FRET signal.[7]

Experimental Protocol: TR-FRET Competitive Binding Assay
  • Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 50 mM KCl, 1 mM DTT, 0.01% BSA). Prepare 3X solutions of GST-PPARγ-LBD, terbium-labeled anti-GST antibody, and a fluorescent tracer ligand.

  • Compound Plating: Serially dilute the COI and reference compounds in DMSO, then dilute into assay buffer to create 3X final concentration stocks. Dispense 5 µL of each compound dilution into a 384-well assay plate.

  • Protein/Tracer Addition: Add 5 µL of the 3X GST-PPARγ-LBD solution to each well.

  • Detection Reagent Addition: Add 5 µL of a pre-mixed solution of 3X fluorescent tracer and 3X terbium-labeled antibody.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 520 nm for the acceptor and 490 nm for the donor).[10] Calculate the emission ratio.

  • Data Analysis: Plot the emission ratio against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

Hypothetical Results & Interpretation
CompoundTargetAssay TypeResult (IC50, nM)Interpretation
2'-Chloro-biphenyl-4-CA (COI) PPARγTR-FRET Binding450Moderate binder
RosiglitazonePPARγTR-FRET Binding45Potent binder[3]
GW9662PPARγTR-FRET Binding5.2High-affinity binder[5]
IbuprofenPPARγTR-FRET Binding>100,000No significant binding

These hypothetical results confirm that our COI binds to PPARγ, albeit with ~10-fold weaker affinity than the known agonist Rosiglitazone. The lack of binding by Ibuprofen validates the assay's specificity for the intended target.

Part 2: Selectivity Profiling Across Isoforms and Related Targets

The Scientific Rationale: Specificity is not absolute; it is relative. A compound may be highly specific against unrelated targets but show significant activity against closely related protein family members. For PPARγ, it is crucial to assess activity against the other two isoforms, PPARα and PPARδ, as cross-reactivity can lead to different physiological outcomes.[1] We will use the same TR-FRET binding assay format, simply swapping the target protein.

Hypothetical Results & Interpretation
CompoundTargetResult (IC50, nM)Selectivity (vs. PPARγ)Interpretation
2'-Chloro-biphenyl-4-CA (COI) PPARα8,50019-foldModerate selectivity over PPARα
PPARδ 980 2.2-fold Poor selectivity over PPARδ
RosiglitazonePPARα>10,000>222-foldHighly selective for PPARγ[3]
PPARδ>10,000>222-foldHighly selective for PPARγ[3]
GW9662PPARα35~7-foldSelective for PPARγ[4]
PPARδ2,100~404-foldHighly selective for PPARγ[4]

This is a critical finding. Our COI shows poor selectivity against PPARδ, suggesting it is a dual PPARγ/δ binder. This lack of isoform specificity would need to be considered in any downstream biological studies and differentiates it significantly from the highly selective Rosiglitazone.

Part 3: Broad Off-Target Liability Screening

The Scientific Rationale: To uncover unexpected interactions, we must cast a wide net. Broad off-target screening panels are an industry-standard method to identify potential liabilities early in the discovery process.[11][12] These panels typically consist of dozens of receptors, ion channels, transporters, and enzymes that are commonly associated with adverse drug reactions. We will submit our COI for screening against a panel like the Eurofins SafetyScreen44.[11][13]

Experimental Protocol: Broad Panel Screening
  • Compound Submission: Provide the COI at a high concentration (e.g., 10 mM in DMSO) to a contract research organization (CRO).

  • Primary Screen: The CRO performs binding or functional assays for a panel of targets (e.g., SafetyScreen44) at a single high concentration of the COI (typically 10 µM).[11]

  • Data Analysis: Results are reported as percent inhibition or activation. A common threshold for a "hit" is >50% inhibition/activation.

Hypothetical Results & Interpretation
TargetAssay TypeResult (% Inhibition @ 10 µM)Interpretation
PPARγ Radioligand Binding88%Hit (Expected primary target)
COX-1 Enzymatic7%No significant activity
COX-2 Enzymatic12%No significant activity
5-HT2B Receptor Radioligand Binding65% Hit (Unexpected off-target)
40 other targets...Various<50%No significant activity

The panel screening confirms the expected activity at PPARγ and reassuringly shows no activity at the COX enzymes, distinguishing it from Ibuprofen. However, it reveals an unexpected "hit" on the serotonin 5-HT2B receptor. This is a significant finding, as 5-HT2B agonism has been linked to cardiac valvulopathy, representing a serious potential safety liability.

Part 4: Cellular Target Engagement Confirmation

The Scientific Rationale: Biochemical assays with purified proteins are essential but do not fully represent the complex environment inside a cell. It is critical to verify that the compound can enter the cell and bind to its target in this native context. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[14][15] The principle is that ligand binding stabilizes a target protein, making it more resistant to thermal denaturation.[16][17]

Experimental Workflow: Cellular Target Engagement

G cluster_0 Cell Culture & Treatment cluster_1 Thermal Challenge cluster_2 Lysis & Separation cluster_3 Detection & Analysis A 1. Culture Cells (e.g., HEK293) B 2. Treat Cells with COI or Vehicle (DMSO) A->B C 3. Aliquot cells and heat to a range of temperatures (e.g., 40°C - 70°C) B->C D 4. Lyse cells (e.g., Freeze-thaw) C->D E 5. Separate soluble fraction from precipitated protein (Centrifugation) D->E F 6. Quantify soluble PPARγ (e.g., Western Blot, ELISA) E->F G 7. Plot % Soluble Protein vs. Temperature F->G H 8. Compare melt curves to determine thermal shift (ΔTm) G->H

Caption: CETSA workflow for confirming target engagement in cells.

Experimental Protocol: CETSA
  • Cell Culture: Grow a relevant cell line (e.g., one endogenously expressing PPARγ) to ~80% confluency.

  • Compound Treatment: Treat cells with the COI (e.g., at 10x its biochemical IC50) or vehicle (DMSO) for 1 hour.

  • Heating: Harvest and resuspend cells in PBS. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C for 3 minutes) using a thermal cycler.[15]

  • Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet precipitated proteins.

  • Detection: Collect the supernatant (soluble fraction) and quantify the amount of soluble PPARγ using a specific antibody via Western Blot or ELISA.

  • Data Analysis: For each treatment condition, plot the percentage of soluble PPARγ remaining relative to the unheated control against temperature. Fit the data to determine the melting temperature (Tm), and calculate the thermal shift (ΔTm).

Hypothetical Results & Interpretation

A successful CETSA experiment would show that in the presence of the COI, the PPARγ melt curve shifts to the right, indicating a higher melting temperature (Tm). This thermal stabilization confirms that the compound engages PPARγ within the complex milieu of the intact cell. A hypothetical ΔTm of +4°C would provide strong evidence of target engagement.

Synthesis and Final Assessment

The multi-faceted approach outlined above provides a comprehensive profile of the specificity of this compound. By integrating data from biochemical, broad liability, and cellular assays, we can move beyond a simple potency value to a nuanced understanding of the compound's behavior.

Summary of Findings

G cluster_0 Primary Target Profile cluster_1 Selectivity Profile cluster_2 Off-Target Liability COI 2'-Chloro-biphenyl-4-CA (COI) PPARg PPARγ Binding (IC50 = 450 nM) Confirmed in cells (CETSA) COI->PPARg Binds PPARa PPARα (19-fold selective) COI->PPARa Weakly Binds PPARd PPARδ (2.2-fold selective) COI->PPARd Binds HT2B 5-HT2B Receptor Hit (>50% Inh @ 10µM) COI->HT2B Binds COX No COX-1/2 Activity COI->COX Does Not Bind Conclusion Conclusion: Moderate potency, multi-target compound. Significant liabilities identified. PPARg->Conclusion PPARd->Conclusion HT2B->Conclusion

Caption: Summary of the specificity assessment for the COI.

Based on our hypothetical data, this compound is not a specific PPARγ modulator. It is a compound with moderate potency that also engages PPARδ and the serotonin receptor 5-HT2B. This profile makes it unsuitable as a selective probe for studying PPARγ biology. The off-target activities would confound experimental results and, in the case of 5-HT2B, represent a potential safety risk.

This case study demonstrates that a rigorous, multi-tiered assessment is non-negotiable in modern drug discovery. By systematically evaluating on-target potency, isoform selectivity, broad off-target liabilities, and cellular engagement, researchers can make informed decisions, avoid costly dead ends, and ultimately develop safer, more effective chemical tools and therapeutics.

References

A Senior Application Scientist's Guide to the Reproducible Synthesis and Analysis of 2'-Chloro-biphenyl-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This guide provides a comprehensive overview of the synthesis, purification, and analytical characterization of 2'-Chloro-biphenyl-4-carboxylic acid, a key intermediate in various research and development applications. Recognizing the critical importance of reproducibility in scientific endeavors, this document emphasizes the underlying principles of the methodologies described. It offers a comparative analysis of different synthetic and analytical approaches, supported by experimental data and protocols. This guide is intended for researchers, scientists, and professionals in drug development, offering them the necessary tools to achieve consistent and reliable results in their work with this compound.

Introduction

This compound is a biphenyl derivative with significant utility in medicinal chemistry and materials science. Its structural motif is a precursor to various pharmacologically active molecules and functional materials. The reproducibility of experiments involving this compound is paramount, as inconsistencies in its synthesis, purity, or characterization can lead to misleading results and hinder scientific progress.

This guide aims to address the common challenges associated with the synthesis and handling of this compound. By providing a detailed examination of the critical parameters at each stage—from synthesis to final analysis—we empower researchers to establish robust and repeatable experimental workflows.

The Importance of Reproducibility

In any scientific investigation, the ability to reproduce experimental results is the cornerstone of validating new discoveries and building upon existing knowledge. For a compound like this compound, which often serves as a starting material, ensuring its consistent quality is the first and most critical step in a longer research chain. Variations in purity, isomeric composition, or the presence of residual catalysts can have cascading effects on subsequent reactions and biological assays.

Synthesis of this compound: A Comparative Analysis

The most prevalent and efficient method for synthesizing biphenyl carboxylic acids is the Suzuki-Miyaura cross-coupling reaction.[1][2][3] This palladium-catalyzed reaction offers high yields and functional group tolerance, making it the preferred choice for many researchers.

The Suzuki-Miyaura Cross-Coupling Approach

The Suzuki-Miyaura coupling involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. For the synthesis of this compound, this translates to the coupling of 4-bromobenzoic acid with 2-chlorophenylboronic acid.

Reaction Scheme:

Suzuki_Coupling cluster_reactants Reactants cluster_reagents Reagents cluster_product Product R1 4-Bromobenzoic Acid P This compound R1->P R2 2-Chlorophenylboronic Acid R2->P Cat Pd(PPh3)4 Cat->P Catalyst Base K2CO3 Base->P Base Solvent 1,4-Dioxane/H2O Solvent->P Solvent NMR_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis Sample Dissolve sample in CDCl3 or DMSO-d6 Acquire Acquire 1H and 13C NMR spectra Sample->Acquire Process Process and analyze spectra Acquire->Process Confirm Confirm structure and assess purity Process->Confirm

References

A Guide to Inter-laboratory Comparison for the Analysis of 2'-Chloro-biphenyl-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for conducting an inter-laboratory comparison for the analysis of 2'-Chloro-biphenyl-4-carboxylic acid. It is intended for researchers, analytical scientists, and quality assurance professionals in the pharmaceutical, environmental, and chemical industries. This document offers a comparative overview of relevant analytical methodologies, detailed experimental protocols, and the statistical framework necessary for a robust proficiency test.

Introduction: The Importance of Accurate Analysis

This compound is a biphenyl derivative with a chemical structure that presents unique analytical challenges. As a potential metabolite of certain polychlorinated biphenyls (PCBs) or an impurity in chemical synthesis, its accurate quantification is critical for toxicological assessments, environmental monitoring, and ensuring the purity of pharmaceutical compounds.[1][2] Given the compound's lipophilic nature and the potential for complex sample matrices, establishing reliable and reproducible analytical methods is paramount.[1]

Inter-laboratory comparisons, or proficiency tests, are essential for validating analytical methods and ensuring that different laboratories can achieve comparable results.[3] These studies provide an objective measure of a laboratory's performance and the robustness of a given analytical method.[4] This guide will detail the design of such a study for this compound, comparing three common analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing effective analytical methods.

PropertyValueSource
Molecular FormulaC₁₃H₉ClO₂[1]
Molecular Weight232.66 g/mol [1]
Melting Point247 °C[1]
Predicted Boiling Point382.4 ± 25.0 °C at 760 mmHg[1]
Predicted Density1.3 ± 0.1 g/cm³[1]
Predicted logP4.23[1]
Physical StateSolid at room temperature[1]
SolubilityLimited water solubility, soluble in organic solvents[1]

The high melting point and predicted boiling point suggest that GC analysis will require derivatization to improve volatility. The lipophilic nature (indicated by the high logP) suggests that sample preparation will likely involve liquid-liquid or solid-phase extraction to isolate the analyte from aqueous matrices.

Comparative Analysis of Analytical Methodologies

The choice of analytical technique depends on several factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation.

FeatureHPLC-UVGC-MSLC-MS/MS
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance.[5]Separation of volatile (or derivatized) compounds in the gas phase, with detection by mass spectrometry.[6]Separation by liquid chromatography, with highly selective and sensitive detection by tandem mass spectrometry.[7]
Selectivity Moderate. Co-eluting compounds with similar UV spectra can interfere.High. Mass spectral data provides structural information, aiding in identification.Very High. The use of Multiple Reaction Monitoring (MRM) significantly reduces matrix interference.[7]
Sensitivity Lower. Generally in the µg/mL to high ng/mL range.High. Typically in the ng/mL to pg/mL range, especially with selected ion monitoring (SIM).Very High. Can reach pg/mL to fg/mL levels, making it ideal for trace analysis.
Sample Preparation Typically involves extraction and filtration.Requires extraction and derivatization to increase volatility.Often requires extraction and may benefit from derivatization to improve ionization efficiency.[8][9]
Throughput Can be high, with relatively short run times.Moderate. Derivatization adds to the sample preparation time.High. Modern UPLC systems offer very fast analysis times.[5]
Cost Relatively low initial and running costs.Moderate to high initial and running costs.High initial and running costs.

Designing the Inter-laboratory Comparison Study

A well-designed inter-laboratory study is crucial for obtaining meaningful data on method performance and laboratory proficiency.[4]

Caption: Workflow for the inter-laboratory comparison study.

Preparation of Test Material

A homogenous and stable test material is the cornerstone of a successful inter-laboratory study. A bulk sample of a relevant matrix (e.g., synthetic wastewater, plasma) should be spiked with a known concentration of this compound. The homogeneity of the material must be confirmed by analyzing multiple subsamples. A certified reference material (CRM) of this compound should also be provided to each laboratory for calibration and quality control.[10][11]

Participant Instructions

Clear and detailed instructions are essential to minimize variability arising from procedural differences. Participants should be provided with:

  • The detailed analytical protocols for each method to be evaluated.

  • The CRM for calibration.

  • Instructions for sample handling, storage, and reporting of results.

  • A timeline for analysis and data submission.

Statistical Analysis of Results

The performance of each laboratory is typically assessed using a Z-score, which indicates how far a laboratory's result deviates from the consensus value.[2][12]

Z-score calculation:

Z = (x - X) / σ

where:

  • x is the result from the participating laboratory.

  • X is the assigned value (often the robust mean of all participant results).[2]

  • σ is the target standard deviation for proficiency assessment.

A common interpretation of Z-scores is:

  • |Z| ≤ 2: Satisfactory performance

  • 2 < |Z| < 3: Questionable performance

  • |Z| ≥ 3: Unsatisfactory performance

Robust statistical methods should be employed to calculate the consensus mean and standard deviation to minimize the influence of outliers.[2][13]

Experimental Protocols

The following are detailed, step-by-step methodologies for the analysis of this compound.

Sample Preparation (for Aqueous Samples)

This protocol is a general guideline and may need optimization based on the specific matrix.

  • Internal Standard Spiking: To a 10 mL aqueous sample, add an appropriate internal standard. For GC-MS and LC-MS/MS, a stable isotope-labeled analog of the analyte is ideal. For HPLC-UV, a structurally similar compound with a distinct retention time can be used.

  • Acidification: Adjust the pH of the sample to <2 with a suitable acid (e.g., hydrochloric acid) to ensure the carboxylic acid group is protonated.

  • Liquid-Liquid Extraction (LLE):

    • Add 10 mL of a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Vortex for 2 minutes.

    • Centrifuge to separate the layers.

    • Collect the organic layer.

    • Repeat the extraction twice more and combine the organic extracts.

  • Drying and Concentration:

    • Dry the combined organic extract over anhydrous sodium sulfate.

    • Evaporate the solvent to near dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a solvent appropriate for the analytical technique (e.g., mobile phase for HPLC, derivatization solvent for GC).

HPLC-UV Method

Caption: HPLC-UV analytical workflow.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Phosphoric acid in water.[14]

    • Mobile Phase B: Acetonitrile.[14]

    • Gradient: A linear gradient from 60% A to 20% A over 15 minutes.

    • Flow Rate: 1.0 mL/min.[14]

    • Column Temperature: 30 °C.

    • Injection Volume: 20 µL.

    • Detection Wavelength: 254 nm (or wavelength of maximum absorbance).

  • Calibration: Prepare a series of calibration standards from the CRM in the mobile phase. The calibration curve should cover the expected concentration range of the samples.

GC-MS Method

Caption: GC-MS analytical workflow.

  • Derivatization:

    • To the dried sample residue, add 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 50 µL of a suitable solvent (e.g., pyridine).

    • Heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • Column: A low-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[15]

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection: Splitless injection at 280 °C.

    • Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 10 minutes.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity. Key ions for the silylated derivative of this compound would need to be determined from a full scan analysis of a standard.

      • Transfer Line Temperature: 280 °C.

      • Ion Source Temperature: 230 °C.

LC-MS/MS Method

Caption: LC-MS/MS analytical workflow.

  • LC Conditions:

    • Column: A suitable UPLC C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).[5]

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A fast gradient appropriate for UPLC separation.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), likely in negative mode for the carboxylic acid.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: These would need to be optimized by infusing a standard solution of this compound. A hypothetical transition would be from the deprotonated molecule [M-H]⁻ to a characteristic fragment ion. For a molecular weight of 232.66, the precursor ion would be m/z 231.0.

Data Reporting and Evaluation

Participating laboratories should report the following:

  • The mean concentration of this compound in the test material.

  • The standard deviation of their measurements.

  • The recovery of the internal standard.

  • Their calibration curve data.

  • Representative chromatograms.

The organizing body will then compile this data and calculate the Z-scores for each laboratory and for each method. The results can be presented in a summary table.

Example Data Summary Table:

Laboratory IDHPLC-UV Result (mg/L)HPLC-UV Z-scoreGC-MS Result (mg/L)GC-MS Z-scoreLC-MS/MS Result (mg/L)LC-MS/MS Z-score
Lab 19.8-0.410.10.210.20.4
Lab 210.51.010.30.610.40.8
Lab 38.5-3.09.0-2.09.1-1.8
.....................
Robust Mean 10.010.010.0
Std. Dev. 0.50.50.5

Conclusion

A well-executed inter-laboratory comparison is invaluable for establishing confidence in the analytical methods used for the determination of this compound. By comparing the performance of HPLC-UV, GC-MS, and LC-MS/MS, this study would provide crucial data on the accuracy, precision, and robustness of each technique. This information will enable laboratories to select the most appropriate method for their specific needs and will provide a benchmark for ongoing quality assurance. The statistical evaluation of the results will also allow individual laboratories to assess their performance and identify areas for improvement.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2'-Chloro-biphenyl-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

As researchers and scientists at the forefront of drug development, our work necessitates the use of complex chemical compounds. Among these, chlorinated aromatic compounds like 2'-Chloro-biphenyl-4-carboxylic acid demand our utmost respect, not only in their application but critically, in their disposal. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this compound, grounded in established safety principles and regulatory standards. The causality behind each step is explained to ensure a deep understanding of the "why" behind the "how," fostering a culture of safety and environmental stewardship in the laboratory.

The core challenge with this compound lies in its chemical structure. As a chlorinated biphenyl, it is related to polychlorinated biphenyls (PCBs), a class of persistent organic pollutants (POPs) whose production was banned in the United States in 1979 due to their environmental persistence, ability to bioaccumulate, and adverse health effects.[1][2][3] PCBs and related compounds do not readily break down, allowing them to travel long distances in the environment and accumulate in the food chain.[4][5] Therefore, the disposal of this compound is not merely a matter of laboratory best practice but a legal and ethical obligation governed by stringent hazardous waste regulations.

The Foundational Principle: Waste Characterization

Before any disposal action can be taken, the waste must be characterized. This is the most critical step, as it determines the entire disposal pathway. The primary regulatory threshold for PCB-related waste is its concentration.[6] In the United States, the Environmental Protection Agency (EPA) heavily regulates materials containing PCBs at concentrations equal to or greater than 50 parts per million (ppm) under the Toxic Substances Control Act (TSCA).[7][8]

Regulatory Thresholds for PCB Waste Disposal

Concentration LevelRegulatory StatusPrimary Disposal Requirement
< 50 ppm May be regulated by state/local hazardous waste rules.Manage as hazardous waste; consult local regulations. May not require TSCA-specific disposal.
≥ 50 ppm to < 500 ppm TSCA-RegulatedDisposal in a TSCA-approved incinerator, chemical waste landfill, or via an EPA-approved alternative method.[6]
≥ 500 ppm TSCA-RegulatedMust be disposed of in a TSCA-approved incinerator.[6]

Step-by-Step Disposal Protocol

This protocol provides a systematic approach to managing this compound waste from the point of generation to its final removal by certified professionals.

Step 1: Segregation at the Source

Proper disposal begins the moment the waste is generated. To prevent cross-contamination and ensure regulatory compliance, all waste streams containing this compound must be kept separate from non-hazardous and other chemical waste.

  • Action: Designate a specific, labeled waste container for all materials contaminated with this compound. This includes pure or surplus chemical, reaction mixtures, contaminated labware (e.g., pipette tips, gloves, weighing paper), and solvent rinses.

  • Causality: Segregation prevents the dilution of non-hazardous waste, which would increase the total volume of hazardous waste and disposal costs. More importantly, it prevents accidental mixing with incompatible chemicals that could lead to dangerous reactions.[9]

Step 2: Containerization and Labeling

Proper containment and clear communication are paramount for safety and compliance.

  • Action:

    • Select a container made of a material compatible with the waste (e.g., a high-density polyethylene or glass container for liquids). The container must have a tight-fitting, screw-on cap.[10]

    • Keep the container closed at all times except when adding waste.[9]

    • Immediately affix a hazardous waste label. The label must include:

      • The full chemical name: "Waste this compound". Do not use abbreviations.[10]

      • The specific hazard characteristics (e.g., "Toxic," "Environmental Hazard").

      • The date accumulation started.

  • Causality: A sealed, properly labeled container prevents the release of vapors and protects personnel from accidental exposure.[11] Clear, accurate labeling is a legal requirement that ensures everyone who handles the container, from lab personnel to disposal technicians, is aware of its contents and the associated risks.

Step 3: Accumulation and Storage

Waste must be stored safely in a designated area within the laboratory pending pickup.

  • Action: Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area should be under the control of the laboratory personnel, at or near the point of generation. The container must be placed in secondary containment (e.g., a chemical-resistant tray or bin) to contain any potential leaks.[9][10]

  • Causality: Secondary containment is a critical safety measure that prevents spills from spreading, protecting laboratory infrastructure and the environment. Storing hazardous waste in a designated SAA ensures it is managed correctly and does not become misplaced.

Step 4: Arranging for Professional Disposal

The disposal of PCB-related compounds is not a task for individuals; it must be handled by licensed professionals.

  • Action: Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[10] Provide them with all necessary information from the hazardous waste label. They will coordinate with a permitted hazardous waste disposal company that specializes in handling and destroying PCB waste.[12][13]

  • Causality: Licensed disposal vendors are permitted to transport, store, and destroy hazardous waste in accordance with strict EPA regulations.[13][14] Using a certified vendor ensures the waste is managed in an environmentally sound manner and protects the generator (the laboratory) from liability.[13] The primary method for destroying PCBs and related compounds is high-temperature incineration, which breaks the stable aromatic rings and chlorine-carbon bonds.[13][15]

Step 5: Decontamination and Record Keeping

The final steps involve ensuring your workspace is clean and all actions are documented.

  • Action:

    • Container Decontamination: Empty containers that held pure this compound must be triple-rinsed. The first rinseate must be collected and disposed of as hazardous waste.[9][10] Subsequent rinses may also need to be collected, depending on local regulations.

    • Record Keeping: Retain all paperwork associated with the waste disposal, including the hazardous waste manifest provided by the disposal vendor. These documents are legal records of proper disposal.[7]

  • Causality: Decontaminating containers ensures that trace residues do not pose a hazard or contaminate other waste streams. Meticulous record-keeping is a legal requirement and serves as proof of compliance in the event of a regulatory audit.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.

G Disposal Workflow for this compound Waste start Waste Generated (Contains this compound) segregate Step 1: Segregate Waste (Use Designated Container) start->segregate characterize Characterize Waste (Determine Concentration) incinerate TSCA-Approved Incineration characterize->incinerate ≥ 500 ppm landfill TSCA-Approved Landfill or Alternative characterize->landfill ≥ 50 ppm to < 500 ppm haz_waste Manage as State/Local Hazardous Waste characterize->haz_waste < 50 ppm label_waste Step 2: Label Container (Full Name & Hazards) segregate->label_waste store Step 3: Store in SAA (Secondary Containment) label_waste->store store->characterize contact_ehs Step 4: Contact EHS for Pickup (Professional Disposal) end Step 5: Decontaminate & Document contact_ehs->end incinerate->contact_ehs landfill->contact_ehs haz_waste->contact_ehs

Caption: Decision workflow for handling and disposing of waste containing this compound.

By adhering to this structured and well-reasoned protocol, researchers can ensure they are not only protecting themselves and their colleagues but also upholding their responsibility to safeguard the environment from persistent chemical threats.

References

Mastering the Safe Handling of 2'-Chloro-biphenyl-4-carboxylic Acid: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the meticulous handling of chemical reagents is paramount to both personal safety and experimental integrity. This guide provides essential, in-depth information on the appropriate personal protective equipment (PPE), handling procedures, and disposal methods for 2'-Chloro-biphenyl-4-carboxylic acid. By understanding the rationale behind these protocols, you can foster a culture of safety and ensure the reliability of your research.

The principles outlined here are grounded in established safety standards from organizations such as the Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH). While a specific Safety Data Sheet (SDS) for this compound was not located, the recommendations are based on the known hazards of structurally similar compounds, such as other chlorinated biphenyls and carboxylic acids.

Hazard Analysis: Understanding the Risks

This compound is a biphenyl derivative containing a chlorine atom and a carboxylic acid group. This structure suggests potential hazards that necessitate careful handling:

  • Dermal Absorption: Chlorinated biphenyls can be absorbed through the skin.[1]

  • Respiratory Irritation: As a fine powder, the compound may cause respiratory tract irritation if inhaled.

  • Eye Irritation: Like many chemical powders, it can cause serious eye irritation.

  • Ingestion: Ingestion may be harmful.[2][3]

Given these potential risks, a comprehensive PPE strategy is crucial to minimize exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is dictated by a thorough hazard assessment of the specific procedures being performed.[4] Below is a detailed breakdown of the required PPE for handling this compound.

Core PPE Requirements
PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene recommended)To prevent skin contact and absorption. Butyl rubber gloves also show excellent chemical resistance.[5] Always inspect gloves for tears or cracks before use and dispose of them immediately if compromised.[5]
Eye and Face Protection Chemical safety gogglesTo protect eyes from dust particles and splashes.[5] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[6][7]
Protective Clothing Laboratory coat or impervious coverallsTo protect skin and personal clothing from contamination. For larger quantities or tasks with a higher risk of spillage, disposable, full-body coveralls are recommended.[5][7]
Respiratory Protection NIOSH-approved respiratorRequired when engineering controls (like a fume hood) are insufficient to control airborne exposure, or during spill cleanup. The type of respirator will depend on the concentration of airborne particles.
Step-by-Step Guide to Donning and Doffing PPE

Properly putting on and taking off PPE is as critical as its selection to prevent cross-contamination.

Donning Sequence:

  • Protective Clothing: Don your lab coat or coveralls, ensuring it is fully fastened.

  • Respiratory Protection: If required, perform a fit test and don your respirator.

  • Eye and Face Protection: Put on your safety goggles and, if needed, a face shield.

  • Gloves: Don your chemical-resistant gloves, ensuring they overlap the cuffs of your lab coat or coveralls.

Doffing Sequence (to minimize contamination):

  • Gloves: Remove gloves using a technique that avoids touching the outer surface with your bare hands.

  • Protective Clothing: Remove your lab coat or coveralls by rolling it inside out, without shaking it.

  • Eye and Face Protection: Remove your goggles and face shield from the back.

  • Respiratory Protection: Remove your respirator.

  • Hand Hygiene: Thoroughly wash your hands with soap and water after removing all PPE.[5]

Operational and Disposal Plans: A Framework for Safety

A proactive approach to operational safety and waste disposal is essential for a secure laboratory environment.

Engineering Controls and Safe Handling Practices
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[3][8]

  • Hygiene: Do not eat, drink, or smoke in areas where this chemical is handled or stored.[2][8] Wash hands thoroughly after handling.[8]

  • Spill Management: In the event of a spill, evacuate the area if necessary. For small spills, use an absorbent material like sand or vermiculite to contain the powder, then transfer it to a suitable container for disposal.[8] For large spills, assistance from a specialist contractor may be required.[1]

Disposal of Contaminated PPE and Chemical Waste

Proper disposal is critical to prevent environmental contamination and accidental exposure.

  • Contaminated PPE: All disposable PPE, including gloves and coveralls, that has come into contact with this compound should be considered hazardous waste.[1][5] Place these items in a designated, labeled hazardous waste container.

  • Chemical Waste: Unused or waste this compound, as well as any materials used for spill cleanup, must be disposed of as hazardous chemical waste.[1] Follow all local, state, and federal regulations for hazardous waste disposal. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Workflow for Safe Handling

The following diagram illustrates the key steps for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Consult SDS & Risk Assessment prep_ppe Select & Inspect PPE prep_sds->prep_ppe prep_eng Verify Engineering Controls (Fume Hood) prep_ppe->prep_eng handle_don Don PPE Correctly prep_eng->handle_don Proceed to Handling handle_chem Handle Chemical in Fume Hood handle_don->handle_chem cleanup_doff Doff PPE to Avoid Contamination handle_chem->cleanup_doff After Experiment cleanup_dispose Dispose of Waste & Contaminated PPE cleanup_doff->cleanup_dispose cleanup_wash Wash Hands Thoroughly cleanup_dispose->cleanup_wash

Caption: Workflow for the safe handling of this compound.

By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2'-Chloro-biphenyl-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2'-Chloro-biphenyl-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.